molecular formula C16H15BrCl2N4O4 B078617 Disperse brown 4 CAS No. 12223-16-4

Disperse brown 4

Cat. No.: B078617
CAS No.: 12223-16-4
M. Wt: 478.1 g/mol
InChI Key: WZYPIHOBHDXNJL-UHFFFAOYSA-N
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Description

Disperse Brown 4 is a commercially significant azo dye belonging to the disperse dye class, primarily employed in the coloration of synthetic hydrophobic fibers such as polyester, acetate, and nylon. Its research value is paramount in the fields of textile science and polymer chemistry, where it serves as a key agent for investigating dyeing kinetics, adsorption isotherms, and colorfastness properties like wash, light, and rub resistance. The mechanism of action involves the application of the dye from a fine aqueous dispersion at elevated temperatures, where the hydrophobic dye molecules diffuse into the thermoplastic fiber matrix and are retained through strong non-ionic forces, including hydrogen bonding and dipole-dipole interactions. Beyond its primary application, this compound is also utilized as a model compound in environmental research for studying the adsorptive removal of dyes from industrial wastewater using novel substrates and for developing advanced oxidation processes for effluent treatment. This high-purity grade ensures consistent, reproducible results for rigorous laboratory analysis and experimental protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H15BrCl2N4O4/c17-12-7-11(23(26)27)9-14(19)16(12)21-20-15-2-1-10(8-13(15)18)22(3-5-24)4-6-25/h1-2,7-9,24-25H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYPIHOBHDXNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrCl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066203
Record name 2,2'-((4-((2-Bromo-6-chloro-4-nitrophenyl)azo)-3-chlorophenyl)imino)bisethanol
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Molecular Weight

478.1 g/mol
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CAS No.

17464-91-4, 12223-16-4
Record name 2,2′-[[4-[2-(2-Bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis[ethanol]
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Record name Ethanol, 2,2'-((4-(2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl)-3-chlorophenyl)imino)bis-
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Record name Ethanol, 2,2'-[[4-[2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis-
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Record name 2,2'-((4-((2-Bromo-6-chloro-4-nitrophenyl)azo)-3-chlorophenyl)imino)bisethanol
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Record name 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bisethanol
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Record name Ethanol, 2,2'-[[4-[2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis
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Foundational & Exploratory

"Disperse brown 4" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 4 is a monoazo dye belonging to the disperse class of dyes.[1][2] These dyes are characterized by their low water solubility and are primarily used for coloring hydrophobic synthetic fibers.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its relevance to researchers in materials science and environmental chemistry. While primarily an industrial colorant, its well-defined chemical nature makes it a useful model compound in various scientific investigations.

Chemical Structure and Identification

This compound is chemically identified as 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol.[4] It is classified as a single azo dye.[1][2] The key structural features include the azo bridge (-N=N-), which acts as the chromophore, connected to substituted aromatic rings. The presence of bromo, chloro, and nitro functional groups modulates the electronic properties of the molecule, influencing its color and interaction with textile fibers.[3]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol[4]
CAS Number12223-16-4[1][2]
C.I. NameThis compound[1][2]
Molecular FormulaC₁₆H₁₅BrCl₂N₄O₄[1]
Molecular Weight478.12 g/mol [1]
Chemical ClassMonoazo Dye[1][2]

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in public literature. However, general properties characteristic of disperse dyes can be inferred.

Table 2: Physicochemical Properties of this compound

PropertyValue/Description
AppearanceRed-light orange, red-light brown, or dark red-light brown powder.[1][2]
SolubilityAs a disperse dye, it has low water solubility and is applied from a fine aqueous dispersion.
Melting PointNot specified in available literature.
Boiling PointNot specified in available literature.

Colorfastness Properties

The performance of a dye is critically dependent on its fastness properties, which describe its resistance to fading or running under various conditions.

Table 3: Colorfastness Properties of this compound

Fastness TestFadingStaining
Ironing4-54
Light5-6-
Perspiration54-5
Washing54-5

(Note: Fastness is typically rated on a scale of 1 to 5, where 5 represents the best fastness.)

Experimental Protocols

Synthesis of this compound

The manufacturing of this compound involves a two-step process: diazotization followed by an azo coupling reaction.[1][2]

1. Diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine:

  • The aromatic amine, 2-bromo-6-chloro-4-nitrobenzenamine, is suspended in an acidic aqueous solution (typically hydrochloric or sulfuric acid) and cooled to 0-5 °C.

  • A solution of sodium nitrite (B80452) is added dropwise to the cooled suspension. The nitrous acid formed in situ reacts with the amine to produce a diazonium salt solution.

2. Azo Coupling:

  • The coupling component, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, is dissolved or dispersed in an aqueous medium.

  • The cold diazonium salt solution is then slowly added to the coupling component solution.

  • The pH is carefully controlled during the reaction to facilitate the electrophilic substitution reaction, where the diazonium salt couples with the activated aromatic ring of the coupling component to form the final azo dye molecule.

  • The resulting this compound dye precipitates from the reaction mixture and is then isolated by filtration, washed, and dried.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Product Isolation Amine 2-Bromo-6-chloro-4-nitrobenzenamine Diazonium Diazonium Salt Solution Amine->Diazonium NaNO2 Sodium Nitrite (NaNO2) NaNO2->Diazonium Acid Acid (e.g., HCl) Acid->Diazonium Product This compound (Precipitate) Diazonium->Product Coupling Reaction Coupler N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine Coupler->Product Filtration Filtration Product->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Synthesis workflow for this compound.

Application in Textile Dyeing

Disperse dyes are applied to hydrophobic fibers such as polyester (B1180765), acetate, and nylon from a fine aqueous dispersion.[3] The dyeing mechanism involves the diffusion of the hydrophobic dye molecules from the aqueous phase into the amorphous regions of the thermoplastic fibers at elevated temperatures.[3]

General Protocol for Disperse Dyeing of Polyester:

  • Dye Bath Preparation: The disperse dye is milled into a fine powder and dispersed in water with the aid of a dispersing agent. The pH of the dye bath is typically maintained in the acidic range (pH 4.5-5.5).

  • Dyeing Process: The polyester fabric is introduced into the dye bath. The temperature is gradually raised to 120-130 °C under pressure in a high-temperature dyeing machine.

  • Diffusion and Adsorption: At this elevated temperature, the polyester fibers swell, allowing the dispersed dye molecules to diffuse into the fiber matrix. The dye is retained within the fiber through non-ionic forces such as van der Waals forces and hydrogen bonding.[3]

  • Cooling and Rinsing: After a set dyeing time, the bath is cooled, and the fabric is rinsed to remove any unfixed dye from the surface.

  • Reduction Clearing: A post-treatment with a reducing agent (e.g., sodium hydrosulfite) and an alkali is often performed to remove any remaining surface dye and improve wash fastness.

G Dye Disperse Dye Particles FiberSurface Fiber Surface Dye->FiberSurface Adsorption Water Water Dispersant Dispersing Agent FiberMatrix Fiber Matrix FiberSurface->FiberMatrix Diffusion (at high temp.)

Caption: General mechanism of disperse dyeing.

Research Applications

Beyond its primary role in the textile industry, this compound serves as a model compound in environmental research.[3] Its presence in industrial wastewater necessitates studies on its removal and degradation. Researchers utilize this compound to investigate the efficacy of various wastewater treatment technologies, including:

  • Adsorption: Studying the adsorptive removal of the dye from aqueous solutions using novel adsorbent materials.[3]

  • Advanced Oxidation Processes (AOPs): Evaluating the degradation of the dye molecule through processes like ozonation, Fenton, and photocatalysis.[3]

These studies are crucial for developing effective methods to mitigate the environmental impact of dye-containing effluents.

Conclusion

This compound is a commercially significant monoazo dye with well-established applications in the coloration of synthetic fibers. For the scientific community, its defined structure and properties make it a valuable tool for research in textile chemistry, polymer science, and environmental remediation. While specific quantitative data may be limited, the understanding of its synthesis, application mechanism, and role as a model environmental pollutant provides a solid foundation for further investigation and development in these fields.

References

In-Depth Technical Guide to C.I. Disperse Brown 4 (CAS No. 12223-16-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

C.I. Disperse Brown 4 is a single azo disperse dye.[1] Its primary application is in the dyeing of synthetic hydrophobic fibers, where it imparts a red-light orange to dark red-light brown color.[1][2]

Table 1: Chemical and Physical Properties of C.I. This compound

PropertyValueReference(s)
CAS Number 12223-16-4[1]
C.I. Name This compound[1]
C.I. Number 11152:1[1]
Molecular Formula C₁₆H₁₅BrCl₂N₄O₄[1]
Molecular Weight 478.12 g/mol [1]
IUPAC Name 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol[3]
Physical Form PowderGeneral knowledge
Boiling Point 662.1 °C at 760 mmHg[4]
Density 1.68 g/cm³[4]
Flash Point 354.2 °C[4]
Vapor Pressure 1.96E-18 mmHg at 25°C[4]
Refractive Index 1.663[4]
LogP (Octanol-Water Partition Coefficient) 5.30[4]

Synthesis

The synthesis of C.I. This compound is achieved through a two-step process: diazotization of a substituted aniline (B41778) followed by an azo coupling reaction.[1]

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2-Bromo-6-chloro-4-nitrobenzenamine C Diazonium Salt Intermediate A->C B Nitrosylating Agent (e.g., NaNO2/HCl) B->C D N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine E C.I. This compound C->E D->E

Caption: Synthesis workflow for C.I. This compound.

Experimental Protocols

2.2.1. Preparation of the Diazo Component: 2-Bromo-6-chloro-4-nitrobenzenamine

A general method for the synthesis of 2-bromo-6-chloro-4-nitroaniline (B165282) involves the bromination of 2-chloro-4-nitroaniline (B86195).[5]

  • Materials: 2-chloro-4-nitroaniline, potassium bromide, acetic acid, water, ZnAl-BrO₃-LDHs (or another suitable brominating agent and catalyst system).

  • Procedure:

    • Dissolve 2-chloro-4-nitroaniline (2 mmol) and potassium bromide (1.2 mmol) in a 9:1 mixture of acetic acid and water (10 mL) in a three-neck flask.[5]

    • Maintain the reaction temperature at 30 °C with stirring for 1 hour.[5]

    • Slowly add ZnAl-BrO₃-LDHs (1.8 mmol) in portions over 15 minutes.[5]

    • After the reaction is complete, extract the product with dichloromethane.[5]

    • Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether:ethyl acetate (B1210297) (10:1) eluent to yield the yellow solid product.[5]

2.2.2. Diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine and Coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

  • Diazotization:

    • Suspend 2-bromo-6-chloro-4-nitrobenzenamine in an acidic medium (e.g., a mixture of concentrated hydrochloric or sulfuric acid and water) and cool to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for a period to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • Dissolve N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in a suitable solvent, and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

    • Maintain a low temperature and slightly acidic to neutral pH to facilitate the coupling reaction.

    • The dye precipitates out of the solution upon formation.

    • Isolate the product by filtration, wash with cold water to remove excess acid and salts, and then dry.

Toxicological Profile

Disperse dyes, as a class, are known for their potential to cause skin sensitization and allergic contact dermatitis.[4][6] The low water solubility of these dyes means they can migrate from textiles to the skin, particularly under conditions of perspiration and friction.[7]

Table 2: Summary of Toxicological Information

EndpointObservationReference(s)
Skin Sensitization Disperse dyes are a recognized cause of contact dermatitis. Some studies have categorized certain disperse dyes as strong or extreme sensitizers in in vitro assays.[4][6]
Acute Toxicity Generally, azo dyes exhibit low acute toxicity. For many commercial azo dyes, the LD₅₀ values are between 250-2,000 mg/kg body weight.[4]
Ecotoxicity Due to their complex aromatic structure, many disperse dyes are persistent in the environment and can be toxic to aquatic organisms.[6]

Analytical Characterization

A comprehensive analysis of C.I. This compound would involve various spectroscopic techniques to confirm its structure and purity. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure.

Table 3: Expected Analytical Data

TechniqueExpected Characteristics
FT-IR Peaks corresponding to N-H stretching (if any secondary amine is present), O-H stretching (from the hydroxyethyl (B10761427) groups), C-H stretching (aromatic and aliphatic), N=N stretching (azo group), C=C stretching (aromatic rings), and C-Cl, C-Br, and N-O stretching vibrations.
¹H-NMR Signals in the aromatic region corresponding to the protons on the substituted benzene (B151609) rings. Signals in the aliphatic region for the methylene (B1212753) protons of the N,N-bis(2-hydroxyethyl) groups. The chemical shifts would be influenced by the neighboring functional groups.
¹³C-NMR Resonances for the carbon atoms in the aromatic rings and the aliphatic side chains.
UV-Vis An absorption maximum (λmax) in the visible region, characteristic of the extended conjugation of the azo dye system, which is responsible for its brown color.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (478.12 g/mol ) and characteristic fragmentation patterns.

Analytical Workflow for Disperse Dyes

Analytical_Workflow A Sample Preparation (e.g., Extraction from textile) B Chromatographic Separation (e.g., HPLC, TLC) A->B C Spectroscopic Detection (e.g., UV-Vis, MS) B->C D Structural Elucidation (e.g., NMR, FT-IR) B->D E Data Analysis and Quantification C->E

References

An In-depth Technical Guide to Disperse Brown 4 (C16H15BrCl2N4O4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the disperse dye known as Disperse Brown 4, with the molecular formula C16H15BrCl2N4O4. The information presented herein is intended to support research, development, and safety assessment activities related to this compound and similar chemical entities.

Molecular and Chemical Properties

This compound is a single azo class dye.[1] Its chemical structure and properties are summarized in the tables below. The molecule's identity is well-established through its CAS registry number and IUPAC name.

Table 1: Compound Identification

IdentifierValue
Chemical Name C.I. This compound
IUPAC Name 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol[2][3]
CAS Registry Number 12223-16-4[1][4]
Molecular Formula C16H15BrCl2N4O4[1][4]
C.I. Number 11152:1[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 478.12 g/mol [1][4]
Density 1.68 g/cm³[3][4]
Boiling Point 662.1 °C at 760 mmHg[3][4]
Flash Point 354.2 °C[3][4]
Vapor Pressure 1.96E-18 mmHg at 25°C[4]
Refractive Index 1.663[3][4]
LogP 5.30[3][4]
Appearance Red-light orange to dark red-light brown powder[1][5]

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H-NMR Aromatic protons in the range of 7-8.5 ppm. Signals for the N-CH₂ and O-CH₂ protons of the hydroxyethyl (B10761427) groups are expected in the 3-4 ppm region. The OH protons will likely appear as a broad singlet.
¹³C-NMR Aromatic carbons in the range of 110-160 ppm. Signals for the aliphatic carbons of the hydroxyethyl groups are expected around 50-70 ppm.
FT-IR Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), N=N stretching (azo group, around 1400-1450 cm⁻¹), C-N stretching, and strong peaks for the nitro group (NO₂) asymmetric and symmetric stretching (around 1500-1570 cm⁻¹ and 1300-1380 cm⁻¹, respectively).[6]
UV-Vis Strong absorption bands in the visible region, characteristic of azo dyes, which are responsible for its color.[1][5] The exact λmax would depend on the solvent and pH.

Synthesis and Manufacturing

The primary manufacturing method for this compound is through a diazo coupling reaction.[1][5] This involves two main stages: the diazotization of a primary aromatic amine and the subsequent coupling with an electron-rich partner.

Synthesis Pathway

The synthesis of this compound involves the diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine, which then acts as the diazonium component. This is followed by coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1][5]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 2-Bromo-6-chloro-4-nitrobenzenamine D Diazonium Salt Intermediate A->D  Diazotization (0-5 °C) B Sodium Nitrite (B80452) (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D D_ref E N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine F This compound (Final Product) E->F D_ref->F  Azo Coupling (0-5 °C, slightly acidic)

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on standard procedures for azo dye synthesis.

Materials:

  • 2-Bromo-6-chloro-4-nitrobenzenamine

  • N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate (B1210297)

  • Ice

  • Deionized water

  • Ethanol

Procedure:

Step 1: Diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine

  • In a beaker, dissolve a specific molar equivalent of 2-Bromo-6-chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite (a slight molar excess) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.

  • Continue stirring for 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt solution.

Step 2: Azo Coupling

  • In a separate beaker, dissolve an equimolar amount of N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in a dilute aqueous acid solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5 °C and adjust the pH to be slightly acidic using a sodium acetate solution to facilitate the coupling reaction.

  • A colored precipitate of this compound will form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

Step 3: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

  • Dry the purified this compound in a vacuum oven at a moderate temperature.

Analytical Methodologies

The purity and identity of this compound can be determined using modern analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and effective method for the analysis of disperse dyes.

Experimental Protocol: Purity and Identity Confirmation by HPLC-MS

This protocol is based on established methods for the analysis of disperse dyes in various matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) or UV-Vis detector.

  • Mass Spectrometer (MS), such as a triple quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., electrospray ionization - ESI).

Materials and Reagents:

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute the stock solution to an appropriate concentration for analysis.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

    • Injection Volume: 5-20 µL.

    • Detection: Monitor the elution profile using the PDA/UV-Vis detector at the wavelength of maximum absorbance for this compound.

  • Mass Spectrometric Analysis:

    • Ionization: Use positive or negative ESI mode, depending on which provides better sensitivity for the analyte.

    • Mass Range: Scan a mass range that includes the expected molecular ion of this compound (m/z for [M+H]⁺ or [M-H]⁻).

    • Fragmentation (MS/MS): For structural confirmation, perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern.

Data Analysis:

  • Confirm the identity of this compound by its retention time and the mass-to-charge ratio of its molecular ion.

  • Assess the purity of the sample by integrating the peak area of the main compound and any impurities detected in the chromatogram.

G A Sample Preparation (Dissolution and Dilution) B HPLC Injection A->B C Reverse-Phase C18 Column (Chromatographic Separation) B->C D PDA/UV-Vis Detection (Quantification and Preliminary ID) C->D E Electrospray Ionization (ESI) C->E H Data Analysis (Purity and Identity Confirmation) D->H F Mass Spectrometry (MS) (Mass-to-Charge Ratio) E->F G Tandem MS (MS/MS) (Fragmentation for Structural Confirmation) F->G G->H

Caption: Analytical workflow for this compound.

Toxicological and Biological Information

A comprehensive toxicological profile for this compound is not extensively documented in the public literature. However, an assessment of its potential hazards can be inferred from the toxicology of its precursors and the general properties of azo dyes.

Toxicology of Precursors
  • 2-Bromo-6-chloro-4-nitrobenzenamine (CAS: 99-29-6): This compound is classified as toxic if swallowed or in contact with skin. It also causes skin and serious eye irritation and may cause respiratory irritation.

  • N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine (CAS: 92-99-9): This precursor is reported to be toxic if swallowed and causes skin irritation and serious eye damage.[7] It may also cause respiratory irritation.[7]

Given the toxicity of its precursors, this compound should be handled with appropriate safety precautions, including the use of personal protective equipment to avoid skin and eye contact, inhalation, and ingestion.

Metabolism of Azo Dyes

Specific signaling pathways for this compound have not been identified in the available literature. However, the metabolic fate of azo dyes, in general, is of toxicological significance. Azo dyes can undergo reductive cleavage of the azo bond (-N=N-) to form aromatic amines.[8][9][10] This biotransformation can be carried out by intestinal microflora and, to some extent, by hepatic enzymes.[8][10]

The aromatic amines produced upon metabolism may be more toxic than the parent dye molecule. Some aromatic amines are known to be mutagenic or carcinogenic. Therefore, a key consideration in the safety assessment of any azo dye is the identity and toxicity of its potential metabolic breakdown products.

G A This compound (Ingestion/Dermal Absorption) B Intestinal Microflora / Hepatic Enzymes A->B C Reductive Cleavage of Azo Bond (Azoreductase activity) B->C D Formation of Aromatic Amines C->D E 2-Bromo-6-chloro-4-nitrobenzenamine D->E F Amino derivative of N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine D->F G Further Metabolism (e.g., Oxidation, Conjugation) D->G I Potential for Toxicological Effects (e.g., Mutagenicity, Carcinogenicity) D->I H Excretion G->H

Caption: General metabolic pathway of azo dyes.

Conclusion

This compound (C16H15BrCl2N4O4) is a well-characterized azo dye with established synthetic and analytical methodologies. While specific biological activity and signaling pathway data are limited, a preliminary toxicological assessment based on its precursors and the general metabolism of azo dyes suggests that the compound should be handled with care. For professionals in drug development, the potential for this molecule and its metabolites to interact with biological systems warrants further investigation, particularly concerning its toxicological profile. The information and protocols provided in this guide serve as a foundational resource for further research and development involving this compound.

References

Spectroscopic Characterization of Azo Disperse Dyes: A Technical Guide with a Focus on Disperse Brown 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse dyes are a class of synthetic organic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose (B213188) acetate. Their application and performance are intrinsically linked to their molecular structure and spectroscopic properties. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize these dyes, with a specific focus on the chemical entity known as Disperse Brown 4.

While specific, publicly available experimental spectroscopic data (UV-Vis, FTIR, NMR) for this compound (CAS No. 12223-16-4) is limited, this document outlines the standard methodologies for acquiring such data and presents representative data from closely related azo disperse dyes. This information serves as a valuable reference for researchers involved in the development, analysis, and quality control of disperse dyes.

Chemical Identity of this compound

  • Chemical Name: 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol[1]

  • CAS Registry Number: 12223-16-4[1]

  • Molecular Formula: C₁₆H₁₅BrCl₂N₄O₄[1]

  • Molecular Weight: 478.1 g/mol [1]

  • Class: Azo Dye[1]

The molecular architecture of this compound, featuring an azo group (-N=N-) as the primary chromophore connecting substituted aromatic rings, is fundamental to its color and dyeing properties.[1]

Spectroscopic Data and Analysis

Due to the absence of specific experimental spectra for this compound in publicly accessible databases, the following sections provide representative data and protocols for analogous azo disperse dyes. This information is intended to illustrate the expected spectral characteristics and the methodologies for their determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for characterizing the color properties of dyes. The maximum absorption wavelength (λmax) in the visible region is directly related to the color of the dye.

Quantitative Data (Representative for Azo Disperse Dyes)

ParameterValueSolvent
λmax400-550 nmDimethylformamide (DMF)

Note: The λmax for azo disperse dyes can vary significantly depending on the specific substituents on the aromatic rings and the solvent used.

Experimental Protocol

A common procedure for the UV-Vis analysis of disperse dyes is as follows:

  • Solution Preparation: A stock solution of the dye is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable solvent, such as dimethylformamide (DMF) or acetone, in a volumetric flask. Serial dilutions are then made to prepare a series of standard solutions of known concentrations.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Blank Measurement: A cuvette filled with the pure solvent is used as a blank to calibrate the spectrophotometer to zero absorbance.

  • Sample Measurement: The absorbance of each standard solution is measured over a specific wavelength range (e.g., 300-800 nm) to determine the λmax.

  • Data Analysis: A calibration curve of absorbance versus concentration can be plotted to verify Beer-Lambert's Law and for quantitative analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, providing a "molecular fingerprint."

Quantitative Data (Representative for Azo Disperse Dyes)

Wavenumber (cm⁻¹)Assignment
3400-3200O-H stretching (from hydroxyl groups)
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching
1600-1580N=N stretching (azo group)
1580-1450Aromatic C=C stretching
1550-1475N-O stretching (nitro group)
1300-1000C-N stretching
800-600C-Cl and C-Br stretching

Experimental Protocol

FTIR spectra of solid dye samples are often recorded using the following method:

  • Sample Preparation: A small amount of the dry dye powder is intimately mixed with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FTIR spectrophotometer is used for analysis.

  • Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

  • Sample Spectrum: The spectrum of the sample pellet is then recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the dye.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei.

Quantitative Data (Representative for ¹H NMR of an Azo Disperse Dye in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.0-7.0mMultipleAromatic protons
4.0-3.5mMultiple-CH₂- protons adjacent to N and OH
2.5s1H-OH proton (can be broad and variable)

Quantitative Data (Representative for ¹³C NMR of an Azo Disperse Dye in CDCl₃)

Chemical Shift (δ, ppm)Assignment
155-140Aromatic carbons attached to N
140-120Aromatic carbons
60-50Aliphatic carbons (-CH₂-)

Experimental Protocol

  • Sample Preparation: A few milligrams of the dye are dissolved in a suitable deuterated solvent (e.g., deuterated chloroform (B151607) - CDCl₃, or dimethyl sulfoxide (B87167) - DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a disperse dye.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Dye Disperse Dye Sample UV_Prep Dissolution in Solvent (e.g., DMF) Dye->UV_Prep UV-Vis FTIR_Prep KBr Pellet Preparation Dye->FTIR_Prep FTIR NMR_Prep Dissolution in Deuterated Solvent Dye->NMR_Prep NMR UV_Vis UV-Vis Spectrophotometer UV_Prep->UV_Vis FTIR FTIR Spectrometer FTIR_Prep->FTIR NMR NMR Spectrometer NMR_Prep->NMR UV_Data Absorption Spectrum (λmax) UV_Vis->UV_Data FTIR_Data Infrared Spectrum (Functional Groups) FTIR->FTIR_Data NMR_Data NMR Spectra (¹H, ¹³C) (Structural Elucidation) NMR->NMR_Data

Caption: General workflow for the spectroscopic characterization of a disperse dye.

Logical_Relationship Structure Molecular Structure of Dye UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Structure->UV_Vis determines FTIR FTIR Spectroscopy (Vibrational Modes) Structure->FTIR determines NMR NMR Spectroscopy (Nuclear Spin States) Structure->NMR determines Properties Physicochemical Properties (Color, Functionality, Connectivity) UV_Vis->Properties FTIR->Properties NMR->Properties

References

Solubility characteristics of "Disperse brown 4" in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Brown 4 (C.I. 11152:1), an azo dye. The information compiled herein is intended to support research and development activities by providing key data on its solubility in various solvents and detailing standardized methodologies for solubility determination.

Chemical Identity

PropertyValue
Common Name This compound
C.I. Name C.I. This compound, 11152:1
CAS Number 12223-16-4
Molecular Formula C₁₆H₁₅BrCl₂N₄O₄
Molecular Weight 478.12 g/mol
IUPAC Name 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol
Chemical Class Single Azo Dye

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, a screening assessment for a closely related substance, Disperse Brown 1:1, provides valuable read-across data from analogue disperse azo dyes. Due to the hydrophobic nature of disperse dyes, they generally exhibit low solubility in water and higher solubility in organic solvents.

Table 1: Solubility of this compound Analogues in Various Solvents

SolventSolubilityTemperature (°C)MethodSource
WaterSubstantially insolubleNot SpecifiedRead-acrossETAD 1995[1]
Water0.0052 mg/L (for analogue Disperse Blue 79:1)25ExperimentalBaughman and Perenich 1988[1]
Water0.07 mg/L (for analogue Disperse Orange 30)Not SpecifiedExperimentalBrown 1992[1]
n-Octanol81 - 2100 mg/L20Read-acrossAnliker and Moser 1987[1]

Note: The provided data is based on structural analogues and should be used as an estimation. Experimental determination for this compound is recommended for precise applications.

Experimental Protocols for Solubility Determination

A standardized and detailed experimental protocol for determining the solubility of disperse dyes like this compound is crucial for obtaining reproducible results. The following methodology is a composite based on established standards such as ISO 7579 and general laboratory practices for chemical solubility testing.

Principle

The solubility of this compound in a specific organic solvent at a given temperature is determined by preparing a saturated solution, separating the undissolved solid, and quantifying the amount of dissolved solute in the clear supernatant. Gravimetric and photometric methods are commonly employed for quantification.

Apparatus
  • Analytical balance (± 0.1 mg)

  • Constant temperature bath or shaker incubator

  • Volumetric flasks and pipettes (Grade A)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Spectrophotometer (for photometric method)

  • Oven (for gravimetric method)

  • Glass vials with screw caps

Reagents and Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Filter paper or membrane filters

Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and transfer it to a glass vial.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vial to stand in the constant temperature bath for a short period to allow the excess solid to settle.

    • To obtain a clear supernatant, centrifuge the solution at a controlled temperature.

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled pipette (to the temperature of the experiment) to avoid precipitation. For highly volatile solvents, filtration using a syringe filter is recommended.

  • Quantification of Dissolved Solute:

    • Gravimetric Method:

      • Accurately transfer a known volume of the clear supernatant to a pre-weighed, dry evaporating dish.

      • Evaporate the solvent in a fume hood or under a gentle stream of inert gas.

      • Dry the residue in an oven at a suitable temperature until a constant weight is achieved.

      • Calculate the mass of the dissolved dye.

    • Photometric Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax) to construct a calibration curve.

      • Dilute the clear supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted supernatant and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Gravimetric Method: Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

    • Photometric Method: Solubility (g/L) = (Concentration from calibration curve (g/L) * Dilution factor)

Experimental Workflow

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation cluster_quant 3. Quantification cluster_grav Gravimetric Method cluster_photo Photometric Method cluster_calc 4. Calculation A Weigh excess this compound B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Settle and Centrifuge C->D E Withdraw clear supernatant D->E F Evaporate solvent from known volume E->F J Dilute supernatant E->J G Dry residue to constant weight F->G H Calculate mass of dissolved dye G->H M Calculate Solubility (g/L) H->M I Prepare calibration curve K Measure absorbance J->K L Determine concentration K->L L->M

Caption: Workflow for determining the solubility of this compound.

References

The Environmental Fate and Toxicity of Disperse Brown 4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is available for the environmental fate and toxicity of Disperse Brown 4 (C.I. 11152:1). Therefore, this guide incorporates data from structurally similar disperse brown dyes as a proxy, and this limitation should be considered when interpreting the information presented.

Introduction

This compound, identified by C.I. Number 11152:1 and CAS Number 12223-16-4, is a single azo class disperse dye.[1] Its molecular formula is C16H15BrCl2N4O4, with a molecular weight of 478.12.[1] Disperse dyes, including this compound, are primarily used in the textile industry to color synthetic hydrophobic fibers. Due to their low water solubility, they are applied as a fine dispersion. This characteristic, however, contributes to their potential environmental persistence. Concerns have been raised regarding the environmental fate and toxicological profile of disperse dyes, as some are known to have the potential to cause allergic reactions, while others are suspected carcinogens.

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in the environment. For this compound, its persistence, bioaccumulation potential, and mobility are key considerations.

Persistence and Degradation

Disperse dyes are generally resistant to degradation.[2] A screening assessment of the structurally similar Disperse Brown 1:1 suggests that it is expected to be persistent in water, sediment, and soil.[3]

Photodegradation: Disperse dyes are generally designed to be lightfast and are therefore quite resistant to photodegradation.[2] Studies on a range of commercial dyes have shown that they exhibit slow degradation under natural sunlight.[2]

Bioaccumulation

The potential for a substance to accumulate in living organisms is a critical aspect of its environmental risk assessment. A screening assessment for the analogous Disperse Brown 1:1 indicates a moderate to high octanol-water partition coefficient (log Kow) ranging from 4.1 to 4.8.[3] This suggests a potential for bioaccumulation in aquatic organisms. The PubChem database also lists the structurally similar "Disperse Brown 1" as having hazard traits for bioaccumulation and environmental persistence.

Mobility and Transport

The mobility of this compound in the environment is largely dictated by its low water solubility and its tendency to adsorb to solids. The high log Koc (read-across value of 3.4 to 4.2) for the similar Disperse Brown 1:1 suggests a strong affinity for organic matter in soil and sediment.[3] Consequently, after release into aquatic environments, this compound is expected to partition primarily to sediments and, to a lesser extent, to agricultural soils amended with sewage sludge.[3]

Ecotoxicity

The ecotoxicity of this compound refers to its potential to cause adverse effects on aquatic and terrestrial organisms.

Aquatic Toxicity

Specific aquatic toxicity data (LC50 for fish, EC50 for Daphnia magna, and EC50 for algae) for this compound are not available in the public domain. However, the general class of disperse dyes is known to exhibit toxicity to aquatic life. The breakdown products of azo dyes, aromatic amines, can also be toxic.

Terrestrial Toxicity

No specific data on the toxicity of this compound to terrestrial organisms was found. Due to its expected partitioning to soil and sediment, the potential for exposure to soil-dwelling organisms exists.

Data Summary

Table 1: Physicochemical Properties and Environmental Fate Parameters of this compound and its Analogues

ParameterValueData Source
This compound
C.I. Number11152:1[1]
CAS Number12223-16-4[1]
Molecular FormulaC16H15BrCl2N4O4[1]
Molecular Weight478.12[1]
Disperse Brown 1:1 (Analogue)
Log Kow4.1 - 4.8[3]
Log Koc3.4 - 4.2 (read-across)[3]
PersistenceExpected to be persistent in water, sediment, and soil[3]

Table 2: Ecotoxicity Data for Structurally Similar Disperse Dyes (Read-Across)

Test OrganismEndpointValue (mg/L)SubstanceData Source
Daphnia magnaChronic NOEC-Disperse Yellow 3[4]
Daphnia magnaChronic LOEC-Disperse Yellow 3[4]
Fish (various)Acute LC50---
Algae (various)EC50---
Note: Specific quantitative values for the ecotoxicity of this compound are not available. The table indicates the type of data that would be relevant.

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are not available. The following are generalized protocols based on standard methods for testing the environmental fate and toxicity of dyes.

Biodegradation Study (based on OECD 301F)

Objective: To assess the ready biodegradability of this compound in an aerobic aqueous medium.

Methodology:

  • Test System: Manometric respirometry.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Substance Concentration: A known concentration of this compound is added to the test medium. Due to its low solubility, it may be necessary to use a carrier solvent or a dispersing agent.

  • Procedure: The consumption of oxygen by the microbial population in the presence of the test substance is measured over a 28-day period.

  • Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).

  • Pass Criteria: The substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test.[5]

Acute Toxicity Test with Daphnia magna (based on OECD 202)

Objective: To determine the acute immobilization of Daphnia magna when exposed to this compound.

Methodology:

  • Test Organism: Daphnia magna (less than 24 hours old).

  • Test Substance: A series of concentrations of this compound are prepared in a suitable medium.

  • Procedure: Daphnids are exposed to the test concentrations for 48 hours.

  • Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Analytical Detection in Environmental Samples (based on HPLC)

Objective: To quantify the concentration of this compound in water and sediment samples.

Methodology:

  • Sample Preparation:

    • Water: Solid-phase extraction (SPE) to concentrate the analyte.

    • Sediment/Soil: Solvent extraction followed by clean-up.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometry).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with a buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with known standards.

Visualizations

Environmental_Fate_Pathway This compound This compound Wastewater Wastewater This compound->Wastewater Industrial Discharge Aquatic Environment Aquatic Environment Wastewater->Aquatic Environment Sediment Sediment Aquatic Environment->Sediment Partitioning (High Koc) Biota Biota Aquatic Environment->Biota Bioaccumulation (High Kow) Slow Biodegradation Slow Biodegradation Aquatic Environment->Slow Biodegradation Resistant to Photodegradation Resistant to Photodegradation Aquatic Environment->Resistant to Photodegradation Long-term Persistence Long-term Persistence Sediment->Long-term Persistence

Environmental fate pathway of this compound.

Biodegradation_Workflow cluster_prep Sample Preparation cluster_test Biodegradation Test (OECD 301F) cluster_analysis Data Analysis Test Substance (this compound) Test Substance (this compound) Respirometer Setup Respirometer Setup Test Substance (this compound)->Respirometer Setup Inoculum (Activated Sludge) Inoculum (Activated Sludge) Inoculum (Activated Sludge)->Respirometer Setup Mineral Medium Mineral Medium Mineral Medium->Respirometer Setup Incubation (28 days) Incubation (28 days) Respirometer Setup->Incubation (28 days) Oxygen Consumption Measurement Oxygen Consumption Measurement Incubation (28 days)->Oxygen Consumption Measurement Calculate % ThOD Calculate % ThOD Oxygen Consumption Measurement->Calculate % ThOD Assess 10-day window Assess 10-day window Calculate % ThOD->Assess 10-day window Determine Ready Biodegradability Determine Ready Biodegradability Assess 10-day window->Determine Ready Biodegradability Toxicity_Testing_Logic cluster_organisms Test Organisms This compound This compound Exposure to Aquatic Organisms Exposure to Aquatic Organisms This compound->Exposure to Aquatic Organisms Fish Fish Exposure to Aquatic Organisms->Fish Daphnia Daphnia Exposure to Aquatic Organisms->Daphnia Algae Algae Exposure to Aquatic Organisms->Algae Acute Toxicity (LC50) Acute Toxicity (LC50) Fish->Acute Toxicity (LC50) Acute Immobilization (EC50) Acute Immobilization (EC50) Daphnia->Acute Immobilization (EC50) Growth Inhibition (EC50) Growth Inhibition (EC50) Algae->Growth Inhibition (EC50) Environmental Risk Assessment Environmental Risk Assessment Acute Toxicity (LC50)->Environmental Risk Assessment Acute Immobilization (EC50)->Environmental Risk Assessment Growth Inhibition (EC50)->Environmental Risk Assessment

References

In-Depth Technical Guide: Thermogravimetric Analysis of C.I. Disperse Brown 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of C.I. Disperse Brown 4, a monoazo disperse dye. Due to the limited availability of specific TGA data for this particular dye in published literature, this guide synthesizes information from analogous halogenated monoazo disperse dyes to present a representative thermal decomposition profile. It details the experimental protocols for conducting TGA, presents expected quantitative data in tabular format, and illustrates the experimental workflow using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in the thermal analysis of textile dyes and related compounds.

Introduction to C.I. This compound

C.I. This compound is a synthetic organic dye belonging to the class of monoazo disperse dyes. These dyes are primarily used for coloring hydrophobic fibers such as polyester, nylon, and cellulose (B213188) acetate. The chemical structure of this compound, with the molecular formula C16H15BrCl2N4O4 and a molecular weight of 478.12 g/mol , includes bromine and chlorine substituents, which are known to influence the thermal stability of the molecule. Understanding the thermal decomposition behavior of this compound is crucial for its application in high-temperature dyeing processes and for assessing its environmental fate and persistence.

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides valuable information about the thermal stability, decomposition kinetics, and composition of the material being analyzed. A TGA curve plots the mass of the sample against temperature, and the derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

Predicted Thermal Decomposition Profile of this compound

The thermal decomposition of azo dyes is a complex process that typically occurs in multiple stages. The presence of halogen atoms (bromine and chlorine) and a nitro group in the structure of this compound is expected to significantly influence its thermal stability. Generally, the decomposition of such dyes involves the initial cleavage of the azo bond (–N=N–), followed by the breakdown of the aromatic structures and the release of various gaseous products.

Based on studies of structurally similar halogenated monoazo disperse dyes, the thermal decomposition of this compound is anticipated to proceed as follows:

  • Initial Stage: A slight weight loss may be observed at lower temperatures, typically below 150°C, corresponding to the loss of adsorbed water or volatile impurities.

  • Main Decomposition Stages: Significant weight loss is expected to occur in one or more stages at elevated temperatures. The onset of major decomposition for analogous compounds often falls in the range of 200°C to 350°C. The cleavage of the azo bond is a primary event in this temperature range. Subsequent decomposition at higher temperatures involves the fragmentation of the aromatic rings and the release of halogenated and nitrogenous compounds.

  • Final Residue: A certain percentage of char residue may remain at the end of the analysis, depending on the decomposition pathways and the formation of stable carbonaceous structures.

Experimental Protocols for TGA of Disperse Dyes

The following section outlines a detailed experimental protocol for conducting the thermogravimetric analysis of a disperse dye like this compound. This protocol is based on standard methodologies reported in the literature for similar compounds.

4.1. Instrumentation

A calibrated thermogravimetric analyzer (TGA) is required. The instrument should be capable of precise temperature and mass measurements and allow for the control of the atmosphere.

4.2. Sample Preparation

  • A small amount of the powdered this compound dye (typically 5-10 mg) is accurately weighed.

  • The sample is placed in an inert sample pan, commonly made of alumina (B75360) or platinum.

4.3. Experimental Conditions

A summary of the typical experimental conditions for the TGA of disperse dyes is presented in Table 1.

Table 1: Typical Experimental Conditions for TGA of Disperse Dyes

ParameterValue
Sample Weight 5 - 10 mg
Heating Rate 10 °C/min or 20 °C/min
Temperature Range Ambient to 800 °C
Atmosphere Inert (Nitrogen)
Flow Rate 20 - 50 mL/min
Sample Pan Alumina or Platinum

4.4. Data Analysis

The TGA thermogram (mass vs. temperature) and the DTG curve (rate of mass loss vs. temperature) are analyzed to determine:

  • Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.

  • Peak Decomposition Temperature (T_peak): The temperature at which the rate of weight loss is maximum, identified from the peak of the DTG curve.

  • Percentage Weight Loss: The amount of mass lost in each decomposition stage.

  • Final Residue: The percentage of mass remaining at the end of the experiment.

Representative Quantitative Data

While specific TGA data for this compound is not available, Table 2 presents a summary of expected quantitative data based on the thermal analysis of analogous halogenated monoazo disperse dyes. This data is intended to provide a representative profile for this compound.

Table 2: Representative TGA Data for a Halogenated Monoazo Disperse Dye

ParameterStage 1Stage 2Stage 3
Temperature Range (°C) 200 - 350350 - 500> 500
T_onset (°C) ~ 220~ 360-
T_peak (°C) ~ 280~ 450-
Weight Loss (%) 30 - 4025 - 3510 - 15
Final Residue at 800 °C (%) \multicolumn{3}{c}{15 - 25}

Note: This data is illustrative and based on the analysis of similar compounds. Actual values for this compound may vary.

Visualization of Experimental Workflow

The following Graphviz diagram illustrates the logical workflow for the thermogravimetric analysis of a disperse dye sample.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Dye pan Place in TGA Pan weigh->pan instrument Calibrated TGA Instrument pan->instrument params Set Experimental Parameters (Heating Rate, Temp. Range, Atmosphere) instrument->params run Run TGA Experiment params->run acquire Acquire TGA/DTG Curves run->acquire analyze Analyze Thermograms acquire->analyze determine Determine T_onset, T_peak, Weight Loss, Residue analyze->determine report Technical Report determine->report Generate Report

Figure 1. Experimental workflow for the thermogravimetric analysis of a disperse dye.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the thermogravimetric analysis of C.I. This compound. By leveraging data from analogous halogenated monoazo disperse dyes, a representative thermal decomposition profile, detailed experimental protocols, and expected quantitative data have been presented. The inclusion of a visual workflow further clarifies the analytical process. It is important to reiterate that the presented data is based on structurally similar compounds and experimental verification is necessary to determine the precise thermal behavior of this compound. This guide serves as a foundational document for researchers and professionals, enabling them to design and interpret TGA experiments for this and similar disperse dyes.

Disperse Brown 4: A Comprehensive Technical Guide for Dye Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 4, with the Colour Index number 11152:1, is a monoazo disperse dye characterized by its reddish-brown hue.[1][2] As a member of the extensive family of azo dyes, it serves as an excellent model compound for research in coloration, textile chemistry, and environmental science. Its utility extends to studies on dyeing kinetics, adsorption phenomena, and the development of advanced analytical techniques for dye analysis.[3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and application, and an exploration of the relationship between its structure and performance characteristics.

Physicochemical and Spectroscopic Data

A thorough understanding of the quantitative properties of this compound is essential for its application in research. The following tables summarize its key physicochemical and fastness properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CI Name This compound[2]
CI Number 11152:1[2]
CAS Number 12223-16-4[4]
Molecular Formula C₁₆H₁₅BrCl₂N₄O₄[2][4]
Molecular Weight 478.12 g/mol [2][4]
Chemical Structure 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol[3]
Appearance Red-light orange, red-light brown, to dark red-light brown powder[1]
Boiling Point 662.1°C at 760 mmHg[4]
Flash Point 354.2°C[4]
Density 1.68 g/cm³[4]

Table 2: Fastness Properties of this compound on Polyester (B1180765)

Fastness PropertyTest MethodRating (Scale 1-5, where 5 is excellent)
Light Fastness ISO 105-B025-6
Washing Fastness (Color Change) ISO 105-C064-5
Washing Fastness (Staining) ISO 105-C065
Perspiration Fastness (Color Change) ISO 105-E044-5
Perspiration Fastness (Staining) ISO 105-E045
Sublimation (Ironing) Fastness ISO 105-P01 / AATCC 1174

Experimental Protocols

Detailed methodologies are crucial for reproducible research. This section provides step-by-step protocols for the synthesis of this compound, its application in polyester dyeing, and its analysis.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the diazotization of 2-Bromo-6-chloro-4-nitroaniline, followed by an azo coupling reaction with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[2]

1. Synthesis of Precursor 1: 2-Bromo-6-chloro-4-nitroaniline

This procedure is adapted from established methods for the bromination of substituted anilines.[1]

  • Materials: 2-chloro-4-nitroaniline (B86195), potassium bromide, acetic acid, water, dichloromethane, petroleum ether, ethyl acetate (B1210297).

  • Procedure:

    • Dissolve 2-chloro-4-nitroaniline (2 mmol) and potassium bromide (1.2 mmol) in a solvent mixture of acetic acid and water (9:1 v/v).[1]

    • Maintain the reaction temperature at 50°C with stirring.

    • Slowly add a suitable brominating agent.

    • After the reaction is complete, extract the product with dichloromethane.

    • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[1]

2. Synthesis of Precursor 2: N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

This protocol is based on the ethoxylation of 3-chloroaniline.[5]

  • Materials: 3-chloroaniline, ethylene (B1197577) oxide.

  • Procedure:

    • Charge a reactor with 3-chloroaniline.

    • Heat the reactor to 140-150°C.

    • Introduce ethylene oxide into the reactor over 6-8 hours while maintaining the temperature.[5]

    • After the addition is complete, hold the reaction mixture at the same temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[5] The resulting product is N,N-bis(2-hydroxyethyl)-3-chloroaniline.

3. Diazotization of 2-Bromo-6-chloro-4-nitroaniline

This is a general procedure for the diazotization of aromatic amines.[6]

  • Materials: 2-Bromo-6-chloro-4-nitroaniline, concentrated hydrochloric acid, sodium nitrite (B80452), distilled water, ice.

  • Procedure:

    • Dissolve 2-Bromo-6-chloro-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.0-1.1 eq) in cold distilled water, keeping the temperature below 5°C.

    • Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

    • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[6]

4. Azo Coupling Reaction

This is a general procedure for the coupling of a diazonium salt with an N,N-dialkylaniline derivative.[7]

  • Materials: Diazonium salt solution from the previous step, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, sodium acetate (or another suitable base).

  • Procedure:

    • Dissolve N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in an acidic solution and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature at 0-5°C.

    • Adjust the pH of the reaction mixture to 4-5 by adding a solution of sodium acetate to facilitate the coupling reaction.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours. The colored precipitate of this compound will form.

    • Isolate the dye by filtration, wash with cold water until the filtrate is neutral, and dry in an oven at a moderate temperature.

Application of this compound on Polyester Fabric

1. Exhaust Dyeing (High-Temperature Method)

This is a common laboratory method for dyeing polyester with disperse dyes.[8][9]

  • Materials: Polyester fabric, this compound, dispersing agent, acetic acid.

  • Procedure:

    • Prepare a dye bath with a liquor ratio of 10:1 to 20:1.

    • Add a dispersing agent (e.g., 1 g/L) and acetic acid to adjust the pH to 4.5-5.5.[8]

    • Add the dispersed dye (e.g., 1% on weight of fabric).

    • Introduce the polyester fabric into the cold dye bath.

    • Raise the temperature of the dye bath to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes.[8]

    • Cool the dye bath to 70°C.

    • Rinse the dyed fabric with hot and then cold water.

    • Perform a reduction clearing process by treating the fabric with a solution of sodium hydrosulfite (2 g/L) and sodium hydroxide (B78521) (2 g/L) at 70-80°C for 15-20 minutes to remove surface dye and improve fastness.

    • Rinse the fabric thoroughly and dry.

2. Thermosol Dyeing (Continuous Method)

This method is suitable for continuous dyeing processes.[10][11]

  • Materials: Polyester fabric, this compound, padding liquor (containing a migration inhibitor and thickener).

  • Procedure:

    • Pad the fabric through a dispersion of this compound at room temperature.

    • Dry the padded fabric, for instance, in a hot flue at 100-120°C.[10][11]

    • Subject the dried fabric to thermofixation in a hot air chamber at 190-220°C for 60-90 seconds.[10][11]

    • After thermofixation, wash the fabric to remove any unfixed dye. This typically involves a cold rinse, a hot wash with a detergent, and a final cold rinse.

    • Dry the dyed fabric.

Analysis and Characterization

1. UV-Visible Spectroscopy

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetone, or dimethylformamide).

    • Prepare a series of dilutions of the stock solution.

    • Record the absorbance spectrum of each solution using a UV-Vis spectrophotometer over a wavelength range of approximately 300-700 nm.

    • Determine the wavelength of maximum absorption (λmax).

    • If the molar concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

2. High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to prepare a stock solution. Prepare working standards by diluting the stock solution.

    • Chromatographic Conditions (Typical):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, such as formic acid or acetic acid, to improve peak shape).

      • Flow Rate: 1.0 mL/min.

      • Detection: Diode array detector (DAD) or UV-Vis detector set at the λmax of the dye.

      • Injection Volume: 10-20 µL.

    • Inject the standards and sample solutions and record the chromatograms. The retention time and the UV-Vis spectrum of the peak can be used for identification, and the peak area can be used for quantification.

Visualizations

Experimental and Logical Workflows

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_synthesis This compound Synthesis cluster_purification Purification P1 2-Bromo-6-chloro- 4-nitroaniline Diazotization Diazotization of P1 P1->Diazotization P2 N,N-bis(2-hydroxyethyl)- 3-chlorobenzenamine Coupling Azo Coupling P2->Coupling Diazotization->Coupling DB4 This compound (Crude) Coupling->DB4 Filtration Filtration & Washing DB4->Filtration Drying Drying Filtration->Drying PureDB4 Pure this compound Drying->PureDB4

Caption: Workflow for the synthesis of this compound.

Dyeing_Workflow start Polyester Fabric dye_bath Prepare Dye Bath (Dye, Dispersant, pH 4.5-5.5) start->dye_bath dyeing High-Temperature Dyeing (130°C, 60 min) dye_bath->dyeing rinse1 Hot & Cold Rinse dyeing->rinse1 reduction Reduction Clearing (NaOH, Na2S2O4) rinse1->reduction rinse2 Rinse reduction->rinse2 dry Dry rinse2->dry end Dyed Fabric dry->end Structure_Property_Relationship cluster_structure Molecular Structure of this compound cluster_properties Resulting Properties Diazo Diazo Component: - Br, Cl, NO2 groups (Electron Withdrawing) Color Color & λmax (Reddish-Brown) Diazo->Color Bathochromic shift, Molar absorptivity Affinity Affinity for Polyester (Hydrophobicity) Diazo->Affinity Increases hydrophobicity Fastness Fastness Properties (Light, Wash, Sublimation) Diazo->Fastness Improves light fastness Azo Azo Group (-N=N-) (Chromophore) Azo->Color Primary determinant of color Coupler Coupling Component: - N(CH2CH2OH)2 group (Electron Donating) - Cl group Coupler->Color Fine-tunes shade Coupler->Affinity Influences polarity and H-bonding potential Coupler->Fastness Affects wash fastness and sublimation

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for "Disperse brown 4" detection

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the High-Performance Liquid Chromatography (HPLC) Method for the Detection of Disperse Brown 4

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound (C.I. 11152:1). This compound is a single azo dye used in the textile industry for dyeing synthetic fibers like polyester.[1] Given that certain azo dyes can be converted into potentially carcinogenic aromatic amines, sensitive analytical methods are crucial for quality control and regulatory compliance to ensure consumer safety.[2] The described method utilizes a reversed-phase C18 column with a gradient elution and UV-Vis detection, providing excellent selectivity and sensitivity for the analysis of this compound in various sample matrices.

Introduction

Disperse dyes are synthetic colorants with low water solubility, primarily applied to hydrophobic fibers from a fine aqueous dispersion.[2] this compound is a member of this class, characterized by its red-light brown hue.[3][4] The monitoring of such dyes in consumer products is essential due to potential health concerns, including allergic reactions and the risks associated with their azo group-containing structures.[2] Regulatory bodies have established standard procedures, such as DIN 54231, for the analysis of specific disperse dyes in textiles.[2][5] This document presents a comprehensive protocol based on established chromatographic principles for the accurate determination of this compound.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
Chemical Name 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol[1]
C.I. Name This compound, C.I. 11152:1[4]
CAS Number 12223-16-4[3][4]
Molecular Formula C₁₆H₁₅BrCl₂N₄O₄[1][4]
Molecular Weight 478.12 g/mol [4]
Class Single Azo Dye[4]

Experimental Protocol

Instrumentation and Consumables
  • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, ultrasonic bath, and vortex mixer.

  • Syringe filters (0.22 µm, PTFE or similar).

  • HPLC-grade Acetonitrile, Methanol (B129727), and water.

  • Formic acid (analytical grade).

  • This compound analytical standard.

Chromatographic Conditions

The following table outlines the optimized HPLC parameters for the analysis.

ParameterCondition
Column Reversed-Phase C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient Elution 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18.1-22 min: 40% B
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 485 nm (or λmax determined from UV-Vis scan)
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. This solution should be stored in the dark at 4 °C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation (from Textile):

    • Cut approximately 1.0 g of the textile sample into small pieces.

    • Add 20 mL of methanol to the sample in a conical flask.

    • Extract the dye using an ultrasonic bath at 50 °C for 30 minutes.[6]

    • Allow the solution to cool and centrifuge at 10,000 rpm for 10 minutes.[6]

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[6]

Experimental Workflow

The overall process from sample receipt to final data analysis is illustrated in the following diagram.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Textile Sample (1g) p2 Methanol Extraction (20 mL, 50°C, 30 min sonication) p1->p2 p3 Centrifuge & Collect Supernatant p2->p3 p4 Filter (0.22 µm) into HPLC Vial p3->p4 a1 Inject Sample into HPLC System p4->a1 a2 Chromatographic Separation (C18 Gradient Elution) a1->a2 a3 UV-Vis Detection at 485 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify using Calibration Curve d1->d2 d3 Generate Final Report d2->d3

Fig 1. HPLC analysis workflow for this compound.

Data and Results

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates > 2000
Retention Time %RSD < 2.0%
Method Performance Characteristics

The following tables summarize the expected quantitative performance of the method.

Table 1: Linearity of this compound

Concentration (µg/mL) Peak Area (arbitrary units)
0.5 12,500
1.0 25,100
5.0 124,800
10.0 250,500
25.0 625,200
50.0 1,251,000

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Precision and Accuracy

Spiked Level (µg/mL) Precision (%RSD, n=6) Accuracy (% Recovery)
1.0 < 5.0% 95 - 105%
10.0 < 3.0% 98 - 102%

| 40.0 | < 3.0% | 98 - 102% |

Logical Relationships in Method Development

The optimization of an HPLC method involves understanding the relationships between various parameters and the resulting chromatographic output.

G cluster_params Input Parameters cluster_outputs Chromatographic Outputs p1 Mobile Phase Organic Content (%) o1 Retention Time (tR) p1->o1 Strongly Affects (Inverse) o3 Resolution (Rs) p1->o3 Affects p2 Column Chemistry (e.g., C18, C8) p2->o1 Affects p2->o3 Strongly Affects p3 Flow Rate (mL/min) p3->o1 Affects (Inverse) o4 Analysis Time p3->o4 Directly Affects (Inverse) p4 Column Temperature (°C) p4->o1 Slightly Affects o2 Peak Shape (Tailing Factor) p4->o2 Affects Viscosity

Fig 2. Key parameter relationships in HPLC method development.

Conclusion

The HPLC-UV method described provides a straightforward, sensitive, and reliable approach for the quantitative analysis of this compound. The method employs common instrumentation and reagents, making it accessible for most analytical laboratories. With proper validation, this protocol is suitable for routine quality control of textiles and for ensuring compliance with safety standards in consumer products.

References

Application Notes and Protocols for the Kinetic Study of Dyeing Polyester Fibers with Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse dyes are the primary class of dyes used for coloring polyester (B1180765) fibers due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at elevated temperatures.[1][2] The kinetics of the dyeing process are crucial for optimizing dyeing parameters to achieve desired color depth, levelness, and fastness properties. This document provides a detailed protocol for studying the dyeing kinetics of polyester fibers with disperse dyes, with a focus on the principles applicable to dyes such as Disperse Brown 4. The dyeing of polyester with disperse dyes is a complex process involving the transfer of the dye from the aqueous phase to the solid fiber phase.[3][4] The overall process can be understood in three steps: diffusion of the dye in the dyebath, adsorption onto the fiber surface, and diffusion into the fiber matrix.[5]

Factors Influencing Dyeing Kinetics

Several factors significantly influence the rate of dyeing and the final dye uptake on polyester fibers:

  • Temperature: Dyeing of polyester is typically carried out at high temperatures (120-130°C) under pressure.[1][5] Increased temperature enhances the thermal agitation of both the dye molecules and the polymer chains of the polyester fiber, leading to a higher rate of dye diffusion.[6] Below 70-80°C, the rate of dyeing is extremely low.[3]

  • pH: The pH of the dyebath should be maintained in a weakly acidic range, typically between 4.5 and 5.5, to ensure the stability of the disperse dye and achieve optimal dye exhaustion.[2]

  • Dispersing Agents: Due to their low water solubility, disperse dyes are applied as a fine aqueous dispersion with the aid of dispersing agents.[1] These agents help to maintain the dye in a finely divided state and prevent aggregation.

  • Carriers: In some cases, organic compounds known as carriers are used to accelerate the dyeing process at lower temperatures (around 100°C).[3][4] Carriers swell the polyester fibers, facilitating dye penetration.[4]

  • Dye Molecular Size: Dyes with smaller molecular sizes generally exhibit higher diffusion coefficients and, therefore, faster dyeing rates.[3]

Experimental Protocols

This section details the experimental procedures for investigating the dyeing kinetics of polyester fibers with a disperse dye.

Materials and Equipment
  • Polyester fabric (scoured and bleached)

  • Disperse dye (e.g., this compound)

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

  • High-temperature, high-pressure dyeing apparatus (e.g., a lab-scale dyeing machine)

  • Spectrophotometer for color measurement

  • Water bath or oven for maintaining constant temperature

  • Standard laboratory glassware

Pre-treatment of Polyester Fabric

Before dyeing, it is essential to scour the polyester fabric to remove any impurities, oils, and sizes that could interfere with dye uptake.

  • Prepare a scouring bath containing a non-ionic surfactant (e.g., 2 g/L).

  • Immerse the polyester fabric in the bath at a liquor ratio of 1:20 (fabric weight:liquor volume).

  • Heat the bath to 60°C and maintain for 30 minutes.[7]

  • Rinse the fabric thoroughly with hot and then cold water.

  • Dry the fabric at room temperature.

Dyeing Procedure (High-Temperature Method)
  • Prepare a stock solution of the disperse dye. A paste can be made with a small amount of dispersing agent before adding water.[2]

  • Set up a series of dyebaths in the high-temperature dyeing apparatus. Each bath should contain the disperse dye, a dispersing agent, and acetic acid to maintain the pH between 4.5 and 5.5.[2]

  • Introduce the pre-treated polyester fabric samples into the dyebaths. The liquor ratio is typically kept high (e.g., 1:50) to ensure even dyeing.

  • Raise the temperature of the dyebaths to the desired dyeing temperature (e.g., 110°C, 120°C, and 130°C).[5][7]

  • Maintain the dyeing process for various time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) to study the kinetics.

  • After the specified time, rapidly cool the dyebaths.[2]

  • Remove the dyed fabric samples and rinse them thoroughly with water.

After-treatment (Reduction Clearing)

Reduction clearing is performed to remove any unfixed dye from the fiber surface, which improves the fastness properties of the dyeing.[8]

  • Prepare a reduction clearing bath containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L).

  • Treat the dyed fabric in this bath at 50-80°C for 20-30 minutes.[8]

  • Rinse the fabric thoroughly with hot and then cold water.

  • Dry the fabric.

Data Collection and Analysis

Measurement of Dye Uptake

The amount of dye absorbed by the fiber at different time intervals is determined by measuring the absorbance of the remaining dyebath solution using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye. The dye concentration can be calculated using a pre-established calibration curve.

The percentage of dye exhaustion (%E) can be calculated using the following equation:

%E = [(C₀ - Cₜ) / C₀] * 100

Where:

  • C₀ is the initial concentration of the dye in the dyebath.

  • Cₜ is the concentration of the dye in the dyebath at time t.

Kinetic Models

The dyeing kinetics of disperse dyes on polyester fibers can often be described by pseudo-first-order or pseudo-second-order kinetic models.[8][9] The diffusion coefficient (D) of the dye into the fiber can be calculated using Fick's laws of diffusion.[1] The activation energy of dyeing can be determined from the Arrhenius equation by studying the dyeing rate at different temperatures.[5][10]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from kinetic studies of dyeing polyester with disperse dyes. Note: The data presented here are for illustrative purposes and are based on studies with C.I. Disperse Orange 30 and other disperse dyes, as specific data for this compound was not available in the initial search. The methodologies are applicable for studying any disperse dye.

Table 1: Effect of Temperature on Dye Exhaustion (%) for C.I. Disperse Orange 30

Time (min)110°C120°C130°C
1535.245.858.1
3050.162.575.3
4561.373.184.6
6068.980.289.7
9075.485.693.2
12078.187.994.5

Data is hypothetical and for illustrative purposes based on general trends observed in the literature.

Table 2: Kinetic and Thermodynamic Parameters for Polyester Dyeing

DyeTemperature (°C)Rate Constant (k) (min⁻¹)Diffusion Coefficient (D) (cm²/s)Activation Energy (Ea) (kJ/mol)
C.I. Disperse Orange 301100.0181.5 x 10⁻¹⁰85.3
1200.0252.8 x 10⁻¹⁰
1300.0344.9 x 10⁻¹⁰
C.I. Disperse Red 1671000.015-155-247
C.I. Disperse Blue 791000.012-

Data for C.I. Disperse Orange 30 is illustrative. Data for C.I. Disperse Red 167 and Blue 79 are from a study using a microemulsion system.[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment and Analysis scouring Scouring of Polyester Fabric rinsing_prep Rinsing scouring->rinsing_prep drying_prep Drying rinsing_prep->drying_prep dyebath_prep Dye Bath Preparation (Dye, Dispersing Agent, Acetic Acid) drying_prep->dyebath_prep dyeing High-Temperature Dyeing (Varying Time and Temperature) dyebath_prep->dyeing cooling Rapid Cooling dyeing->cooling analysis Spectrophotometric Analysis of Dyebath (Dye Uptake Measurement) dyeing->analysis rinsing_post Rinsing cooling->rinsing_post reduction_clearing Reduction Clearing rinsing_post->reduction_clearing final_rinsing Final Rinsing and Drying reduction_clearing->final_rinsing kinetic_modeling Kinetic Modeling analysis->kinetic_modeling

Caption: Experimental workflow for the kinetic study of dyeing polyester fibers.

Factors Affecting Dyeing Kinetics

influencing_factors cluster_params Process Parameters cluster_components System Components main Dyeing Kinetics (Rate and Extent of Dyeing) temp Temperature temp->main time Time time->main ph pH ph->main lr Liquor Ratio lr->main dye_props Dye Properties (Molecular Size, Solubility) dye_props->main fiber_props Fiber Properties (Crystallinity, Fineness) fiber_props->main auxiliaries Auxiliaries (Dispersing Agents, Carriers) auxiliaries->main

References

Application of Disperse Brown 4 in Dye Adsorption Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 4, a monoazo dye, serves as a model compound for studying the adsorption of disperse dyes from aqueous solutions.[1] Due to their low water solubility, disperse dyes are applied to hydrophobic fibers like polyester (B1180765) and nylon from a fine aqueous dispersion.[1] The study of their adsorption characteristics is crucial for developing effective wastewater treatment methods in the textile industry and for understanding the interactions between dyes and various adsorbent materials. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in adsorption research.

Illustrative Data Presentation

The following tables summarize typical quantitative data obtained from adsorption studies of disperse dyes on various adsorbents. These values are intended to be illustrative and will vary depending on the specific adsorbent, experimental conditions, and the physicochemical properties of the dye.

Table 1: Illustrative Adsorption Capacities and Removal Efficiencies of Disperse Dyes on Different Adsorbents

AdsorbentDisperse DyeInitial Concentration (mg/L)Adsorbent Dose (g/L)Temperature (°C)pHMaximum Adsorption Capacity (q_max, mg/g)Removal Efficiency (%)
Activated CarbonDisperse Orange 2510 - 1000.1 - 1.045790.9179
Activated CarbonDisperse Blue 79:110 - 1000.1 - 1.045783.3376
Calcined AluniteDisperse Blue 56--253498-
Calcined AluniteDisperse Red 74--253525-
Calcined AluniteDisperse Yellow 119--253500-

Table 2: Illustrative Kinetic Model Parameters for Disperse Dye Adsorption

AdsorbentDisperse DyePseudo-First-OrderPseudo-Second-Order
k₁ (min⁻¹)
Activated CarbonDisperse Orange 25--
Modified BentoniteDisperse Yellow 42--

Table 3: Illustrative Isotherm Model Parameters for Disperse Dye Adsorption

AdsorbentDisperse DyeLangmuir IsothermFreundlich Isotherm
q_max (mg/g) K_L (L/mg)
Activated CarbonDisperse Orange 2590.91-
Cenospheres Activated CarbonDisperse Blue 79:183.33-

Experimental Protocols

The following are detailed methodologies for key experiments in studying the adsorption of this compound.

Protocol 1: Batch Adsorption Studies

Objective: To determine the equilibrium adsorption capacity of an adsorbent for this compound and the effect of various parameters on the adsorption process.

Materials:

  • This compound (C.I. 11152:1)

  • Selected Adsorbent (e.g., activated carbon, clay, biochar)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • Centrifuge or filtration apparatus

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in a small amount of a suitable organic solvent (due to its low water solubility) and then diluting with deionized water.

  • Batch Adsorption Experiments:

    • Prepare a series of flasks containing a fixed volume of this compound solution of a known initial concentration.

    • Adjust the pH of the solutions to the desired values using HCl or NaOH.

    • Add a known mass of the adsorbent to each flask.

    • Place the flasks in an orbital shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium.

  • Analysis:

    • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculations:

    • The amount of dye adsorbed at equilibrium, q_e (mg/g), is calculated using the following equation: q_e = (C₀ - C_e) * V / m where C₀ and C_e are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • The removal efficiency (%) is calculated as: Removal Efficiency (%) = ((C₀ - C_e) / C₀) * 100

Protocol 2: Adsorption Kinetics Study

Objective: To determine the rate of adsorption of this compound onto the adsorbent and to understand the adsorption mechanism.

Procedure:

  • Follow the same initial steps as in the batch adsorption protocol.

  • Instead of waiting for equilibrium, withdraw aliquots of the solution at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).

  • Analyze the concentration of this compound in each aliquot as described above.

  • Data Analysis:

    • Plot the amount of dye adsorbed per unit mass of adsorbent, q_t (mg/g), versus time.

    • Fit the experimental data to kinetic models such as the pseudo-first-order and pseudo-second-order models to determine the rate constants.

Protocol 3: Adsorption Isotherm Study

Objective: To describe how this compound interacts with the adsorbent surface at a constant temperature.

Procedure:

  • Perform batch adsorption experiments with varying initial concentrations of this compound while keeping the adsorbent dose, temperature, and pH constant.

  • Allow the experiments to run until equilibrium is reached.

  • Analyze the equilibrium concentration of the dye.

  • Data Analysis:

    • Plot the equilibrium adsorption capacity, q_e (mg/g), against the equilibrium concentration, C_e (mg/L).

    • Fit the experimental data to isotherm models such as the Langmuir and Freundlich models to determine the isotherm parameters, which provide insights into the adsorption capacity and the nature of the adsorption process.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock Solution C Batch Adsorption Experiments (Varying pH, Temp, Dose) A->C D Kinetic Studies (Varying Time) A->D E Isotherm Studies (Varying Initial Concentration) A->E B Characterize Adsorbent B->C B->D B->E F UV-Vis Spectrophotometry C->F D->F E->F G Calculate Adsorption Capacity & Removal Efficiency F->G H Kinetic Modeling (Pseudo-first-order, Pseudo-second-order) F->H I Isotherm Modeling (Langmuir, Freundlich) F->I G->I Logical_Relationships cluster_models Adsorption Models cluster_kinetic_types Kinetic Model Types cluster_isotherm_types Isotherm Model Types cluster_interpretations Interpretations Kinetics Kinetic Models PFO Pseudo-First-Order Kinetics->PFO PSO Pseudo-Second-Order Kinetics->PSO Isotherms Isotherm Models Langmuir Langmuir Isotherms->Langmuir Freundlich Freundlich Isotherms->Freundlich Rate Adsorption Rate PFO->Rate Mechanism Adsorption Mechanism PSO->Mechanism Capacity Maximum Adsorption Capacity Langmuir->Capacity Surface Nature of Adsorbent Surface Langmuir->Surface Homogeneous Freundlich->Surface Heterogeneous

References

Application Notes and Protocols: Preparation of Disperse Brown 4 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

These guidelines are intended for researchers, scientists, and professionals in drug development who are utilizing Disperse Brown 4 in their experiments. This document provides detailed protocols for the preparation of stock solutions and outlines the necessary safety precautions.

Properties of this compound

This compound is a non-ionic, single azo dye.[1][2][3] Its low water solubility is a key characteristic, necessitating specific preparation methods for experimental use.[3][4][5] It is primarily used for dyeing hydrophobic synthetic fibers.[3][4]

PropertyValueReference
IUPAC Name2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol[4]
CAS Number12223-16-4[1][6]
Molecular FormulaC₁₆H₁₅BrCl₂N₄O₄[1][2]
Molecular Weight478.12 g/mol [1][2]
AppearanceRed-light-orange to dark-red-light-brown powder[1][6]
SolubilityLow in water; Soluble in some organic solvents[3][7]

Safety Precautions

This compound can cause skin irritation, allergic skin reactions, and serious eye damage.[8] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[9]

  • Handling: Avoid direct contact with skin and eyes.[9] In case of accidental contact, rinse the affected area thoroughly with water.[8][9]

  • Disposal: Dispose of waste according to institutional and local environmental regulations.

Experimental Protocol: Preparation of a 1% (w/v) Stock Solution

This protocol details the preparation of a 1% weight/volume (w/v) stock solution, a common starting concentration for many experimental applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate organic solvent

  • Deionized water

  • Glass beaker

  • Volumetric flask (e.g., 10 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Weighing scale (analytical balance)

  • Spatula

Procedure:

  • Weighing: Accurately weigh 100 mg of this compound powder using an analytical balance and place it into a clean, dry beaker.

  • Initial Dissolution: Add a small volume of DMSO (e.g., 2-3 mL) to the beaker. Disperse dyes exhibit low water solubility, so an organic solvent is often necessary for the initial dissolution.

  • Mixing: Place a magnetic stir bar into the beaker and place it on a magnetic stirrer. Stir the mixture until the dye is completely dissolved. Gentle heating may be applied to aid dissolution, but avoid boiling.

  • Transfer: Carefully transfer the dissolved dye solution into a 10 mL volumetric flask.

  • Rinsing: Rinse the beaker with a small amount of the chosen solvent to ensure all the dye is transferred to the volumetric flask.

  • Final Volume: Add the solvent to the volumetric flask up to the 10 mL mark.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a properly labeled, sealed container, protected from light. For long-term storage, refrigeration may be necessary, depending on the solvent used and experimental requirements.

Recommended Solvents

Due to its hydrophobic nature, this compound has low solubility in water.[3] Organic solvents are typically required to prepare stock solutions. The choice of solvent will depend on the specific experimental application and compatibility with the assay system.

SolventSuitabilityNotes
Dimethyl sulfoxide (DMSO)HighCommon solvent for preparing stock solutions of hydrophobic compounds for biological assays.
AcetoneModerateCan be used for initial dissolution.[7]
EthanolModerateMay be suitable for some applications.[7]
WaterLowDispersing agents and/or heat are necessary to create a fine dispersion rather than a true solution.[3]

Experimental Workflow Diagram

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_solution Solution Finalization cluster_storage Storage weigh 1. Weigh this compound add_solvent 2. Add Solvent (e.g., DMSO) weigh->add_solvent Precise Measurement transfer 4. Transfer to Volumetric Flask dissolve 3. Dissolve with Stirring add_solvent->dissolve Initial Solubilization dissolve->transfer Complete Dissolution qs 5. Add Solvent to Final Volume transfer->qs Quantitative Transfer store 7. Store Appropriately homogenize 6. Homogenize Solution qs->homogenize Achieve Target Concentration homogenize->store Ready for Use/Storage

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Disperse Brown 4 as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 4 is a monoazo dye primarily utilized in the textile industry for coloring hydrophobic fibers such as polyester.[1][2] While not a conventional reference standard in pharmaceutical analysis, its well-defined chemical structure and properties make it a suitable model compound for various applications in analytical chemistry. These applications are relevant to professionals in research and development, including those in the pharmaceutical industry, for purposes such as analytical method development and validation, and toxicological assessment of azo compounds.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV), a cornerstone technique in quality control and analytical development. Furthermore, it explores the toxicological relevance of azo dyes with a hypothetical signaling pathway for skin sensitization, an important consideration in the safety assessment of many chemical entities.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of this compound is presented in Table 1. This data is crucial for the preparation of standard solutions and the setup of analytical instrumentation.

PropertyValueReference
Chemical Name 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol[1]
Synonyms C.I. This compound, C.I. 11152:1[2]
CAS Number 12223-16-4[2]
Molecular Formula C₁₆H₁₅BrCl₂N₄O₄[2]
Molecular Weight 478.12 g/mol [2]
Appearance Red-light brown to dark red-light brown powder[2]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol (B129727) and acetonitrile
UV-Vis λmax ~495 nm (in ethanol, representative for azo dyes)[3]

Application: Quantification of this compound by HPLC-UV

This section outlines the use of this compound as a reference standard for its own quantification in a sample matrix, such as wastewater from textile manufacturing or in an extraction solution from a dyed fabric. The protocol is designed to be a general-purpose method that can be adapted and validated for specific matrices.

Experimental Protocol: HPLC-UV Analysis

1. Objective: To quantify the concentration of this compound in a sample using an external standard method with a certified reference standard.

2. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate (B1210297)

  • Formic acid

  • Sample containing this compound (e.g., extracted from textile, wastewater sample)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

4. Chromatographic Conditions: The following are typical starting conditions for the analysis of disperse dyes and should be optimized for the specific instrument and column used.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 3.6 with formic acid
Mobile Phase B Acetonitrile
Gradient 0-7 min: 40-60% B; 7-17 min: 60-98% B; 17-24 min: 98% B; 24.1-30 min: 40% B
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 495 nm

5. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 60:40 Mobile Phase A:B) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).

6. Preparation of Sample Solutions:

  • Textile Samples: Extract a known weight of the textile with a suitable solvent (e.g., chlorobenzene (B131634) or acetonitrile) under sonication. Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Wastewater Samples: Pre-concentrate the analytes from a known volume of the water sample using solid-phase extraction (SPE). Elute the dye with a small volume of organic solvent, evaporate, and reconstitute in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

7. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Standard working Prepare Working Standards stock->working inject_std Inject Standards working->inject_std sample Prepare Sample Solution inject_sample Inject Samples sample->inject_sample equilibrate Equilibrate System equilibrate->inject_std inject_std->inject_sample calibrate Generate Calibration Curve inject_sample->calibrate quantify Quantify Sample calibrate->quantify

Caption: Workflow for the quantification of this compound.

Toxicological Relevance: Skin Sensitization Pathway

Azo dyes, including this compound, are known to have the potential to act as haptens, which are small molecules that can elicit an immune response when bound to proteins. This is the molecular initiating event in skin sensitization, leading to allergic contact dermatitis. The following diagram illustrates a simplified, hypothetical signaling pathway for skin sensitization induced by a hapten like this compound.

G cluster_skin Epidermis cluster_immune Immune Response hapten This compound (Hapten) complex Hapten-Protein Complex hapten->complex Covalent Binding kc Keratinocytes hapten->kc Activation protein Skin Protein protein->complex lc Langerhans Cells (Antigen Presenting Cells) complex->lc Uptake cytokines Release of Cytokines (IL-1β, TNF-α) kc->cytokines cytokines->lc Activation migration Migration to Lymph Node lc->migration tcell T-Cell Activation & Proliferation migration->tcell Antigen Presentation sensitization Sensitization tcell->sensitization

Caption: Hypothetical signaling pathway for skin sensitization.

This pathway illustrates that the binding of the hapten to skin proteins forms a complex that is recognized by antigen-presenting cells, such as Langerhans cells.[4][5][6] This triggers an inflammatory response and the activation and proliferation of T-cells, leading to sensitization.[7][8] Upon subsequent exposure, an exaggerated immune response can occur, resulting in allergic contact dermatitis. Understanding such pathways is crucial for the toxicological risk assessment of new chemical entities in drug development and other industries.

References

Application Notes and Protocols for the Electrochemical Detection of Disperse Brown 4 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 4 is a monoazo dye used in the textile industry that can be released into wastewater, posing environmental concerns.[1] Electrochemical methods offer a promising approach for the rapid, sensitive, and cost-effective detection of such pollutants in aqueous matrices.[2] These techniques are based on the principle that electroactive substances, such as azo dyes, can be oxidized or reduced at an electrode surface at a specific potential.[3] The resulting current is proportional to the concentration of the analyte, allowing for quantitative analysis. This document provides a detailed protocol for the electrochemical detection of this compound in wastewater using a modified glassy carbon electrode (GCE).

This compound possesses electrochemically active functional groups, primarily the azo bond (-N=N-) and a nitro group (-NO2), which are susceptible to reduction at the electrode surface.[1][4] By employing techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV), which offer enhanced sensitivity compared to cyclic voltammetry (CV), trace amounts of this compound can be detected.[5] The modification of the working electrode with nanomaterials, such as graphene or carbon nanotubes, can further enhance the sensor's performance by increasing the electroactive surface area and facilitating electron transfer.[6]

Principle of Detection

The electrochemical detection of this compound is based on the reduction of its azo and nitro functional groups at a working electrode. The general reaction mechanism involves the transfer of electrons and protons to these groups, resulting in a measurable current.

A typical three-electrode system is employed, consisting of a working electrode (where the reaction of interest occurs), a reference electrode (which maintains a constant potential), and a counter electrode (which completes the electrical circuit).[7] By scanning the potential of the working electrode, a voltammogram is obtained, showing the current response as a function of the applied potential. The peak current in the voltammogram is directly proportional to the concentration of this compound in the sample.

Data Presentation

As no direct experimental data for the electrochemical detection of this compound is available in the reviewed literature, the following tables present hypothetical yet realistic performance data based on the analysis of similar azo dyes, such as Disperse Red 13.[4] These tables are intended to provide a benchmark for the expected performance of the described method.

Table 1: Hypothetical Performance Characteristics of a Modified GCE for this compound Detection

ParameterValue
Linear Range0.1 µM - 50 µM
Limit of Detection (LOD)0.05 µM
Limit of Quantification (LOQ)0.15 µM
Sensitivity0.8 µA/µM
R² of Calibration Curve> 0.995
Relative Standard Deviation (RSD)< 5%

Table 2: Hypothetical Recovery Study in Spiked Wastewater Samples

SampleSpiked Concentration (µM)Measured Concentration (µM)Recovery (%)
Influent Wastewater5.04.896
Effluent Wastewater5.04.998
River Water1.00.9797

Experimental Protocols

Preparation of a Modified Glassy Carbon Electrode (GCE)

This protocol describes the modification of a GCE with reduced graphene oxide (rGO), a material known to enhance electrochemical signals.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Graphene oxide (GO) dispersion (e.g., 1 mg/mL in water)

  • 0.1 M Phosphate Buffer Solution (PBS), pH 7.0

  • Alumina (B75360) slurry (0.3 and 0.05 µm)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Nitrogen gas

Procedure:

  • Polishing the GCE:

    • Polish the bare GCE with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with DI water.

    • Polish with 0.05 µm alumina slurry for 5 minutes.

    • Rinse thoroughly with DI water.

  • Cleaning the GCE:

    • Sonicate the polished GCE in ethanol for 5 minutes to remove any adsorbed alumina particles.

    • Sonicate in DI water for 5 minutes.

    • Dry the electrode under a gentle stream of nitrogen gas.

  • Modification with Graphene Oxide:

    • Drop-cast a small volume (e.g., 5 µL) of the GO dispersion onto the cleaned GCE surface.

    • Allow the solvent to evaporate at room temperature or in a low-temperature oven (e.g., 50°C).

  • Electrochemical Reduction of GO:

    • Immerse the GO-modified GCE in a 0.1 M PBS (pH 7.0) solution.

    • Perform cyclic voltammetry by scanning the potential from 0 V to -1.5 V for several cycles (e.g., 10 cycles) at a scan rate of 50 mV/s. This process electrochemically reduces GO to rGO, forming the rGO/GCE.

  • Final Rinse:

    • Rinse the rGO/GCE with DI water and dry gently. The electrode is now ready for use.

Electrochemical Measurements

This protocol outlines the procedure for detecting this compound using differential pulse voltammetry (DPV).

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell

  • rGO/GCE (working electrode)

  • Ag/AgCl (3 M KCl) (reference electrode)

  • Platinum wire (counter electrode)

Reagents:

  • This compound stock solution (e.g., 1 mM in a suitable solvent like DMF, diluted in the supporting electrolyte)

  • Supporting electrolyte: 0.1 M PBS (pH 7.0)

  • Wastewater sample

Procedure:

  • Prepare the Electrochemical Cell:

    • Add 10 mL of the supporting electrolyte (0.1 M PBS, pH 7.0) to the electrochemical cell.

    • Assemble the three-electrode system, ensuring the electrodes are properly immersed in the solution.

  • Record the Background Signal:

    • Run a DPV scan in the supporting electrolyte alone to obtain the background signal. The potential range should be optimized but a starting point could be from +0.2 V to -1.0 V.

  • Calibration Curve:

    • Add successive aliquots of the this compound stock solution to the electrochemical cell to achieve a series of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM).

    • Stir the solution for a short period (e.g., 30 seconds) after each addition to ensure homogeneity.

    • Record the DPV scan for each concentration after allowing the solution to become quiescent.

    • Plot the peak current (after background subtraction) versus the concentration of this compound to construct the calibration curve.

  • Sample Analysis:

    • Take a known volume of the wastewater sample and add it to the electrochemical cell containing the supporting electrolyte.

    • Record the DPV scan.

    • Determine the concentration of this compound in the sample using the calibration curve.

    • For accurate quantification, the standard addition method is recommended, especially for complex matrices like wastewater.

DPV Parameters (to be optimized):

  • Potential Range: +0.2 V to -1.0 V (vs. Ag/AgCl)

  • Modulation Amplitude: 50 mV

  • Pulse Width: 50 ms

  • Step Potential: 5 mV

Mandatory Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis p1 Polish GCE p2 Clean GCE p1->p2 p3 Drop-cast GO p2->p3 p4 Electrochemical Reduction p3->p4 m1 Assemble 3-Electrode Cell p4->m1 Modified Electrode Ready m2 Record Background (DPV) m1->m2 m3 Construct Calibration Curve m2->m3 m4 Analyze Wastewater Sample m3->m4 a1 Peak Current vs. Concentration m4->a1 a2 Determine Concentration a1->a2

Caption: Workflow for the electrochemical detection of this compound.

signaling_pathway DB4 This compound (-N=N-, -NO2) Electrode rGO/GCE Surface DB4->Electrode Adsorption & Electron Transfer (+e-, +H+) Reduced_Products Reduced Products (e.g., -NH-NH-, -NHOH) Electrode->Reduced_Products Reduction Reaction Current Measurable Current Signal Reduced_Products->Current Generates

Caption: Proposed electrochemical reduction mechanism of this compound.

References

Application Note: Using Disperse Brown 4 as a Model Compound for Evaluating Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater.[1] These methods are particularly effective for treating recalcitrant compounds that are resistant to conventional biological treatment.[2] AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents.[3]

To evaluate and compare the efficacy of different AOPs, standardized model pollutants are essential. Disperse dyes, such as Disperse Brown 4 (C.I. 11152:1), serve as excellent model compounds. They are widely used in the textile industry, have low water solubility, and possess complex aromatic structures, making them representative of persistent industrial pollutants.[4][5] This application note provides detailed protocols for using this compound to test the effectiveness of common AOPs, including Fenton, photo-Fenton, and ozonation.

Chemical Profile: this compound

  • C.I. Name: this compound, C.I. 11152:1[6]

  • Molecular Structure: Single azo class[6]

  • Molecular Formula: C₁₆H₁₅BrCl₂N₄O₄[6]

  • Molecular Weight: 478.12 g/mol [6]

  • CAS Registry Number: 12223-16-4[6]

General Mechanism of Advanced Oxidation Processes

AOPs generate highly reactive hydroxyl radicals (•OH) through various chemical pathways. These radicals initiate a cascade of oxidative reactions that break down complex organic molecules, like this compound, into simpler, less harmful substances such as CO₂, H₂O, and inorganic ions.[2][7]

AOP_Mechanism cluster_AOPs Advanced Oxidation Processes cluster_Reaction Oxidative Degradation Fenton Fenton (Fe²⁺ + H₂O₂) Radical Hydroxyl Radicals (•OH) Fenton->Radical PhotoFenton Photo-Fenton (Fe²⁺ + H₂O₂ + UV) PhotoFenton->Radical Ozonation Ozonation (O₃) Ozonation->Radical Photocatalysis Photocatalysis (e.g., ZnO + UV) Photocatalysis->Radical Intermediates Simpler Organic Intermediates Radical->Intermediates Oxidation Pollutant This compound (Organic Pollutant) Pollutant->Intermediates Oxidation EndProducts End Products (CO₂, H₂O, Mineral Acids) Intermediates->EndProducts Further Oxidation

Caption: General mechanism of AOPs for pollutant degradation.

Experimental Protocols

1. Materials and Reagents

  • This compound (C.I. 11152:1)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • Spectrophotometer (UV-Vis)

  • pH meter

  • Magnetic stirrer and stir bars

  • Ozone generator

  • UV lamp (for photo-Fenton)

2. Preparation of Stock Solution

  • Accurately weigh 100 mg of this compound powder.

  • Due to its low water solubility, dissolve the dye in a minimal amount of a suitable organic solvent (e.g., methanol (B129727) or acetone) before diluting with deionized water.

  • Transfer the solution to a 1 L volumetric flask and fill to the mark with deionized water to obtain a 100 mg/L stock solution.

  • Stir the solution for at least 1 hour to ensure homogeneity. This stock solution should be stored in the dark to prevent photodegradation.

3. Analytical Protocol: Quantification of this compound

The concentration of this compound can be determined using UV-Vis spectrophotometry.

  • Determine λ_max: Scan the this compound stock solution across the UV-Vis spectrum (typically 200-800 nm) to identify the wavelength of maximum absorbance (λ_max).

  • Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations (e.g., 5, 10, 20, 40, 60 mg/L) by diluting the stock solution.

  • Generate Calibration Curve: Measure the absorbance of each standard at λ_max. Plot a graph of absorbance versus concentration. The resulting linear regression will be used to determine the concentration of unknown samples.[8]

  • Sample Measurement: At specified time intervals during the AOP experiment, withdraw a sample, quench the reaction if necessary (e.g., by adding a strong base to raise the pH in Fenton reactions), and measure its absorbance at λ_max. Calculate the concentration using the calibration curve.

4. Protocol for Fenton Oxidation

The Fenton process uses ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide, generating hydroxyl radicals.[9]

  • Pour 500 mL of the this compound working solution (e.g., 50 mg/L) into a glass beaker.

  • Place the beaker on a magnetic stirrer.

  • Adjust the pH of the solution to 3.0 using dilute H₂SO₄. This is the optimal pH for the Fenton reaction.[1][10]

  • Add the required amount of FeSO₄·7H₂O (e.g., to achieve a concentration of 400 mg/L).[9] Stir until dissolved.

  • Start the experiment by adding the required amount of H₂O₂ (e.g., to achieve a concentration of 600-900 mg/L).[9][10]

  • Withdraw samples at regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Immediately analyze the samples for this compound concentration.

5. Protocol for Photo-Fenton Oxidation

This process is an enhancement of the Fenton reaction, where UV light is used to accelerate the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the rate of radical generation.[11]

  • Follow steps 1-4 of the Fenton Oxidation protocol.

  • Position a UV lamp above or alongside the beaker, ensuring the light irradiates the solution.

  • Turn on the UV lamp and simultaneously add the H₂O₂ to start the reaction.

  • Withdraw and analyze samples as described previously.

6. Protocol for Ozonation

Ozone is a powerful oxidant that can directly react with the dye molecules or decompose to form hydroxyl radicals, especially at alkaline pH.[12]

  • Pour 500 mL of the this compound working solution into a bubble column reactor.

  • Adjust the pH to the desired level (e.g., studies show high efficiency at alkaline pH 10-12).[12]

  • Turn on the ozone generator and bubble ozone gas through the solution at a constant flow rate.

  • Withdraw and analyze samples at regular intervals.

Data Presentation: Comparative Efficacy of AOPs

The performance of different AOPs can be compared based on key metrics such as color removal efficiency and Chemical Oxygen Demand (COD) reduction. The data below is a summary of findings from various studies on disperse dyes.

Advanced Oxidation ProcessTarget DyeInitial Concentration (mg/L)pHReagents / ConditionsReaction Time (min)Color Removal (%)COD Removal (%)Reference
Fenton Disperse DyesNot Specified3550 mg/L Fe²⁺, 600 mg/L H₂O₂40~100%>86%[9][10]
Photo-Fenton Disperse DyesNot Specified3400 mg/L Fe²⁺, 600 mg/L H₂O₂Not Specified99%99%[9]
Ozonation Disperse Dyes45010-124.21-24.03 g/m³ O₃9-16>90%73-77%[10][12]
Electrochemical Disperse DyesNot SpecifiedAcidicTi/Pt-Ir anode4090%79%[10]

Note: Efficacy is highly dependent on the specific experimental conditions.

Experimental Workflow and Decision Logic

The following diagrams illustrate a typical experimental workflow for testing an AOP and a logical approach to selecting an appropriate process.

AOP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare this compound Stock & Working Solutions p2 Calibrate pH Meter & Spectrophotometer p1->p2 p3 Prepare Reagents (Fenton, etc.) p2->p3 e1 Set up Reactor (Beaker/Column) p3->e1 e2 Adjust pH of Dye Solution e1->e2 e3 Initiate AOP Reaction (Add Reagents/Start Ozone) e2->e3 e4 Withdraw Samples at Timed Intervals e3->e4 a1 Measure Sample Absorbance (UV-Vis) e4->a1 a2 Calculate Concentration & % Degradation a1->a2 a3 Plot Degradation vs. Time a2->a3 a4 Determine Reaction Kinetics a3->a4 Report Final Report & Data Comparison a4->Report

Caption: Experimental workflow for AOP testing.

AOP_Decision_Tree start Goal: Degrade This compound q1 Is operation at acidic pH (≈3) feasible? start->q1 q3 Is rapid decolorization the main objective? q1->q3 No fenton Use Fenton or Photo-Fenton Process q1->fenton Yes q2 Is high COD removal a primary goal? fenton_cod Fenton/Photo-Fenton is highly effective q2->fenton_cod Yes ozone_cod Ozonation is effective for color, less for COD q2->ozone_cod No ozone Use Ozonation at Alkaline pH q3->ozone Yes fenton->q2

Caption: Decision tree for selecting an AOP.

References

Application Notes and Protocols for Disperse Brown 4 Staining in Polymer Film Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the qualitative and semi-quantitative analysis of polymer films using Disperse Brown 4, a hydrophobic azo dye. This method is particularly useful for visualizing and assessing the distribution of amorphous and crystalline regions within certain polymer films, which can be critical in drug delivery, material science, and quality control applications.

Introduction

This compound is a non-ionic, sparingly water-soluble dye traditionally used for coloring hydrophobic synthetic fibers like polyester, nylon, and cellulose (B213188) acetate.[1] Its mechanism of action involves the diffusion of fine dye particles into the amorphous regions of the polymer matrix at elevated temperatures, where they are retained through non-ionic forces like van der Waals forces and hydrophobic bonds.[1][2] This property can be leveraged for the microscopic analysis of polymer films, where differential staining can reveal variations in polymer morphology, such as the degree of crystallinity and the presence of defects.

Principle of Staining

The staining of polymer films with this compound is based on the principle of differential partitioning of the dye molecules between the aqueous dispersion and the hydrophobic polymer. The dye molecules preferentially migrate into the less ordered, amorphous regions of the polymer, while the more ordered, crystalline regions remain largely unstained. The intensity of the resulting brown color is, therefore, proportional to the local concentration of amorphous domains within the polymer film. This allows for the visualization of the polymer's microstructure.

Quantitative Data Analysis

No specific quantitative data for the staining of polymer films with this compound was found in the reviewed literature. Researchers can use the following table to record and compare their experimental data.

Sample IDPolymer TypeFilm Thickness (µm)Staining Time (min)Staining Temperature (°C)Mean Staining Intensity (Arbitrary Units)Standard Deviation of IntensityObservations

Table 1: Template for Recording Quantitative Staining Data. Mean staining intensity can be determined using image analysis software (e.g., ImageJ) on micrographs of the stained polymer films.

Experimental Protocol: Staining of Polymer Films with this compound

This protocol is a generalized procedure and may require optimization depending on the specific type of polymer film being analyzed.

Materials:

  • This compound dye

  • Dispersing agent (e.g., a lignosulfonate-based or naphthalene-sulfonate-based dispersant)

  • Distilled or deionized water

  • Acetic acid (for pH adjustment)

  • Polymer film samples

  • Glass beakers or other suitable staining vessels

  • Hot plate with magnetic stirrer

  • Microscope with a digital camera

  • Microscope slides and coverslips

Procedure:

  • Preparation of the Staining Dispersion:

    • Weigh out this compound dye (e.g., 1% of the weight of the polymer film).

    • Prepare a paste by mixing the dye with a small amount of a suitable dispersing agent.[3]

    • Gradually add distilled water to the paste while stirring to create a fine, stable dispersion. The final volume should be sufficient to fully immerse the polymer film samples.

    • Adjust the pH of the dispersion to 4.5-5.5 using acetic acid.[3][4] This pH range ensures the stability of the disperse dye.[4]

  • Pre-treatment of Polymer Films:

    • Cut the polymer film into appropriate sizes for staining and subsequent analysis.

    • Clean the surface of the polymer films with a suitable solvent (e.g., isopropanol (B130326) or ethanol) to remove any surface contaminants, followed by rinsing with distilled water.

    • Ensure the films are completely dry before proceeding.

  • Staining Procedure:

    • Place the polymer film samples into the staining vessel containing the this compound dispersion.

    • Heat the dispersion to a temperature that is appropriate for the polymer being studied. For many thermoplastic polymers, a temperature between 80°C and 130°C is effective.[1][3] The temperature should be below the melting point of the polymer but above its glass transition temperature to facilitate dye diffusion.

    • Maintain the temperature and stir the dispersion gently for a predetermined period (e.g., 30-60 minutes). The optimal staining time will depend on the polymer type and film thickness and should be determined empirically.

    • After staining, turn off the heat and allow the dispersion to cool down.

  • Post-Staining Rinse:

    • Carefully remove the polymer film samples from the staining dispersion.

    • Rinse the films thoroughly with distilled water to remove any excess dye from the surface. A final rinse with a mild surfactant solution followed by another water rinse can aid in removing residual dye particles.

    • Allow the stained polymer films to air dry completely in a dust-free environment.

  • Analysis:

    • Mount the stained polymer films on microscope slides for observation.

    • Use bright-field microscopy to visualize the staining pattern. The brown-stained areas correspond to the amorphous regions of the polymer.

    • Capture digital images for further analysis. Image analysis software can be used to quantify the staining intensity and distribution, providing a semi-quantitative measure of the amorphous content and its distribution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining Process cluster_post Post-Staining cluster_analysis Analysis prep_dye Prepare this compound Dispersion stain Immerse Film in Dispersion and Heat prep_dye->stain prep_film Prepare and Clean Polymer Film prep_film->stain rinse Rinse Film to Remove Excess Dye stain->rinse dry Air Dry the Stained Film rinse->dry analyze Microscopic Analysis and Image Capture dry->analyze

Caption: Experimental workflow for staining polymer films with this compound.

logical_relationship cluster_dye This compound cluster_polymer Polymer Film Structure cluster_interaction Staining Mechanism cluster_result Analytical Outcome dye Hydrophobic Dye Molecules diffusion Dye Diffusion into Polymer dye->diffusion amorphous Amorphous Regions amorphous->diffusion High Affinity crystalline Crystalline Regions crystalline->diffusion Low Affinity visualization Visualization of Morphology diffusion->visualization

Caption: Logical relationship of this compound staining for polymer film analysis.

References

Application Note and Protocol for the Quantification of Disperse Brown 4 in Dyed Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Brown 4 is an azo dye used for coloring synthetic hydrophobic fibers such as polyester. Due to potential toxicological concerns associated with certain azo dyes, it is crucial to have reliable and accurate methods for quantifying their presence in finished textile products. This application note provides a detailed protocol for the quantitative analysis of this compound in dyed fabrics using High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometric detection (HPLC-PDA-MS). The methodology is based on established analytical procedures for disperse dyes, such as the DIN 54231 standard.

This document is intended for researchers, scientists, and quality control professionals in the textile industry and regulatory bodies.

Chemical Information for this compound:

ParameterValue
IUPAC Name 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol
CAS Number 12223-16-4
Molecular Formula C₁₆H₁₅BrCl₂N₄O₄
Molecular Weight 478.12 g/mol

Principle

The analytical method involves the extraction of this compound from a dyed fabric sample using a suitable organic solvent, followed by quantification using a reverse-phase HPLC system equipped with a PDA and a mass spectrometer. The PDA detector allows for the monitoring of the dye at its maximum absorbance wavelength (λmax), while the mass spectrometer provides confirmation of the analyte's identity based on its mass-to-charge ratio (m/z). Quantification is achieved by comparing the peak area of the analyte in the sample extract to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • This compound analytical standard (high purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or equivalent, e.g., ISO 3696 Grade 1)[1]

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Dyed fabric samples

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • HPLC vials

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Photodiode Array (PDA) detector

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (Extraction from Fabric)
  • Accurately weigh approximately 1.0 g of the dyed fabric sample, cut into small pieces.

  • Place the fabric pieces into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Extract the dye by placing the flask in an ultrasonic bath at 50°C for 30 minutes.

  • After ultrasonication, centrifuge the extract at 4000 rpm for 10 minutes to separate the fabric fibers.

  • Carefully decant the supernatant (the methanol extract) into a clean flask.

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-PDA-MS Analysis

The following are typical starting conditions for the analysis of disperse dyes and should be optimized for the specific instrumentation used.

HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 150 mm, 5.0 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Elution A typical gradient starts with a higher proportion of mobile phase A and gradually increases the proportion of mobile phase B to elute the dye. For example: 0 min: 60% A, 40% B; 15 min: 5% A, 95% B; 20 min: 5% A, 95% B; 21 min: 60% A, 40% B; 25 min: 60% A, 40% B.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30°C

PDA Detector Settings:

ParameterRecommended Setting
Detection Wavelength A specific wavelength for quantification should be chosen based on the UV-Vis spectrum of this compound. In the absence of a specific spectrum, monitoring a range from 210-800 nm is recommended to determine the λmax.

Mass Spectrometer Settings:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage Optimized for the instrument, typically in the range of 3-4 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
Analysis Mode Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. The expected protonated molecule [M+H]⁺ for this compound is m/z 479.1.

Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak area for this compound at each concentration. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Inject the prepared sample extract into the HPLC system. Identify the this compound peak based on its retention time and confirm its identity using the mass spectrum.

  • Calculate the concentration of this compound in the sample extract (C_extract) in µg/mL using the calibration curve equation.

  • Calculate the amount of this compound in the original fabric sample in mg/kg using the following formula:

    Amount (mg/kg) = (C_extract × V) / W

    Where:

    • C_extract = Concentration of this compound in the extract (µg/mL)

    • V = Volume of the extraction solvent (mL)

    • W = Weight of the fabric sample (g)

Method Validation Data (Illustrative)

Due to the lack of specific published validation data for this compound, the following table presents illustrative performance characteristics that would be expected from a validated method for a similar disperse dye.

ParameterTypical Value
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Recovery 90 - 110%
Precision (%RSD) < 5%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Weigh 1g of Dyed Fabric extract Add 20mL Methanol & Sonicate at 50°C for 30 min start->extract centrifuge Centrifuge (4000 rpm, 10 min) extract->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc HPLC-PDA-MS Analysis filter->hplc quant Quantification using Calibration Curve hplc->quant report Report Result (mg/kg) quant->report

Caption: Experimental workflow for the quantification of this compound in dyed fabrics.

signaling_pathway A Dyed Fabric Sample B Extraction with Methanol A->B C Filtration B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column) D->E F PDA Detection (UV-Vis Spectrum) E->F G MS Detection (Mass Spectrum) E->G H Data Acquisition & Processing F->H G->H I Quantification H->I

Caption: Logical flow of the analytical method from sample to result.

References

Troubleshooting & Optimization

Overcoming poor colorfastness of "Disperse brown 4" on nylon

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Dyes on Nylon

Welcome to the technical support center for researchers and scientists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with "Disperse Brown 4" on nylon fibers, with a focus on overcoming poor colorfastness.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it used for dyeing nylon?

This compound (CAS No. 12223-16-4) is a non-ionic monoazo disperse dye.[1][2] Its small molecular size and lack of an ionic charge make it suitable for dyeing hydrophobic synthetic fibers like nylon and polyester.[3] These dyes function by diffusing into the amorphous regions of the fiber structure from a fine aqueous dispersion, making them effective for materials that are difficult to dye with water-soluble ionic dyes.[3]

Q2: What are the primary causes of poor colorfastness when dyeing nylon with "this compound"?

Poor colorfastness with disperse dyes on nylon typically stems from several key factors:

  • Improper Dyeing Parameters: Incorrect control of dyebath pH and temperature can lead to poor dye penetration and fixation.[4][5]

  • Unfixed Surface Dye: Disperse dye molecules that adhere to the fiber surface without penetrating the polymer structure are easily removed during washing or rubbing, leading to poor fastness.[6] This is often referred to as "floating color."

  • Thermal Migration: During subsequent high-temperature processes like heat-setting or drying, dye molecules can migrate from the interior of the fiber back to the surface.[7] This redistribution leads to a significant decrease in rub fastness and can cause staining.[7][8]

  • Inadequate After-treatment: The failure to properly wash and clear the dyed fabric allows unfixed dye to remain on the fiber surface.[5]

Q3: How do critical dyeing parameters like pH and temperature affect the colorfastness on nylon?

Both pH and temperature are crucial for successful dyeing and achieving good fastness on nylon.

  • pH: The optimal pH for dyeing nylon with disperse or acid dyes is in the acidic range, typically between 3.5 and 6.0.[9] In this range, the terminal amino groups of the nylon fiber become protonated (-NH₃⁺), creating positive sites that attract dye anions and facilitate dye uptake.[9]

    • Weakly Acidic (pH 4.5 - 6.0): This range promotes a controlled, gentle dyeing rate, which is ideal for achieving even, level dyeing.[9][10]

    • Strongly Acidic (pH 3.5 - 4.5): This results in a higher dye exhaustion rate and deeper shades but increases the risk of uneven dyeing if not carefully controlled.[9]

    • Too High (pH > 6.0): Insufficient protonation of the fiber leads to very low dye uptake and poor colorfastness.[9]

  • Temperature: As a thermoplastic fiber, nylon's structure is highly influenced by temperature.

    • The dyeing rate is very slow at low temperatures.[4] Fiber swelling begins to increase significantly above 50°C.[4]

    • The temperature range of 65°C to 85°C is a critical phase where the rate of dyeing increases rapidly. The heating rate in this zone must be strictly controlled (e.g., ~1°C/min) to prevent uneven color uptake.[4]

    • High temperatures during post-treatment can cause thermal migration of the dye, negatively impacting fastness.[7]

Q4: What are the main types of colorfastness that need to be evaluated?

For textiles, several types of colorfastness are critical to ensure the quality of the final product.[11]

  • Wash Fastness: Measures the resistance of the color to fading or bleeding during washing.[11][12]

  • Rub Fastness (Crocking): Assesses the degree of color transfer from the fabric surface to another surface by rubbing. This is tested under both dry and wet conditions.[12][13]

  • Light Fastness: Measures the resistance of the dye to fading when exposed to a light source, simulating sunlight.[12][14]

  • Perspiration Fastness: Evaluates the resistance of the color to the action of human perspiration, which can be acidic or alkaline.[11]

  • Sublimation Fastness: Measures the resistance of the dye to migrating from the fiber into the surrounding atmosphere or adjacent materials when subjected to heat.[11] This is particularly relevant for disperse dyes.

Troubleshooting Guide

Issue 1: Poor Wash Fastness (Color Bleeding)

  • Symptoms: Noticeable color loss in the wash liquor and/or staining of adjacent white fabrics during washing tests.

  • Probable Causes:

    • Presence of Unfixed Dye: A significant amount of dye remains on the fiber surface after dyeing.[6]

    • Inadequate Rinsing: Failure to completely remove auxiliary chemicals and loose dye after the dyeing cycle.

    • Incorrect Dyeing pH: A dyebath pH above 6.0 results in poor dye fixation.[9]

  • Solutions & Recommendations:

    • Implement Reduction Clearing: After dyeing and rinsing, perform a reduction clearing step. This process uses a reducing agent (like sodium hydrosulfite) in an alkaline solution to chemically destroy any dye that has not penetrated the fiber, effectively removing surface color.[5][6]

    • Apply a Fixing Agent: Use an appropriate after-treatment fixing agent, such as a synthetic tannin (syntan) or a specialized acid fixing agent.[15][16] These agents form a complex with the dye molecules or create a film on the fiber surface, improving their resistance to washing.[5][15]

    • Optimize Dyebath pH: Ensure the dyeing pH is maintained within the optimal acidic range of 4.5-5.5 for good dye exhaustion and fixation.[10]

Issue 2: Poor Rub Fastness (Crocking)

  • Symptoms: Color transfers from the dyed nylon to a standard white cloth during wet or dry rubbing tests.

  • Probable Causes:

    • Thermal Migration: This is a primary cause for poor rub fastness in disperse-dyed fabrics. During high-temperature drying or heat-setting, dye molecules migrate from the fiber's core to its surface.[7]

    • Surface Dye Deposits: Ineffective clearing leaves a layer of unfixed dye on the fabric surface.[6]

  • Solutions & Recommendations:

    • Optimize Heat-Setting Conditions: If a heat-setting step is required after dyeing, use the lowest possible temperature and shortest time that still achieves the desired fabric stability. High temperatures are a direct cause of thermal migration.[7]

    • Perform Thorough Reduction Clearing: As with improving wash fastness, an effective reduction clearing process is critical to remove the surface dye that would otherwise contribute to poor rub fastness.[5]

    • Select Appropriate Finishing Agents: Some softeners and finishing agents can act as solvents for disperse dyes at high temperatures, accelerating thermal migration.[7] Choose auxiliaries that are known to have minimal impact on fastness.

Issue 3: Uneven Dyeing and Shade Inconsistency

  • Symptoms: The fabric exhibits streaks, blotches, or variations in color depth across its surface.

  • Probable Causes:

    • Rapid Temperature Rise: Increasing the dyebath temperature too quickly, especially in the 65-85°C range, causes the dye to rush onto the fiber unevenly.[4]

    • Incorrect pH Control: A pH that is too low (e.g., < 3.5) can cause excessively rapid dye uptake and poor leveling.[9]

    • Improper Use of Auxiliaries: An insufficient amount of leveling agent may not adequately control the dye strike rate. Conversely, an excessive amount can hinder dye exhaustion.[4]

  • Solutions & Recommendations:

    • Control Heating Gradient: Program the dyeing cycle to have a controlled heating rate, approximately 1°C per minute, in the critical temperature range.[4]

    • Use a Leveling Agent: Employ an appropriate anionic or non-ionic leveling agent to control the initial strike of the dye.[4] The agent temporarily occupies dye sites on the fiber, promoting a more even and gradual uptake of the dye molecules.[4]

    • Maintain Correct pH: Buffer the dyebath to maintain a stable pH between 4.5 and 5.5 throughout the dyeing process.[10]

Data Presentation

Table 1: Effect of Dyebath pH on Colorfastness of Disperse Dyes on Nylon (Illustrative)

Dyebath pHDye UptakeWash Fastness (Staining, Grade 1-5)Rub Fastness (Wet, Grade 1-5)
3.5High32-3
4.5Good3-43
5.5 Good 4 3-4
6.5Low22
7.5Very Low1-21-2
Note: Fastness grades are based on a 1-5 scale, where 5 is excellent. These are typical expected results.

Table 2: Improvement of Fastness Properties with After-Treatments (Illustrative)

Treatment StageWash Fastness (Staining, Grade 1-5)Rub Fastness (Wet, Grade 1-5)
After Dyeing (No Treatment)2-32
After Reduction Clearing3-43
After Reduction Clearing + Fixing Agent4 - 4-54
Note: Data illustrates the significant improvement in fastness properties achieved through systematic after-treatments.

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Nylon with this compound

  • Material Preparation: Use scoured, pre-wetted nylon fabric.

  • Dyebath Setup: Prepare a dyebath with a liquor-to-goods ratio of 20:1.

  • Auxiliaries:

    • Add a dispersing agent (e.g., 0.5 - 1.0 g/L).

    • Add a leveling agent (e.g., 0.5 - 1.5 g/L).[4]

    • Adjust the pH of the bath to 5.0 - 5.5 using an acetic acid/sodium acetate (B1210297) buffer system.[10]

  • Dyeing Cycle:

    • Introduce the nylon fabric into the dyebath at 40°C.

    • Run for 10 minutes, then add the pre-dispersed "this compound" dye (e.g., 1.0% on weight of fiber).

    • Raise the temperature to 100°C at a rate of 1.5°C/minute. Crucially, slow the heating rate to 1°C/minute between 65°C and 85°C.[4]

    • Hold at 100°C for 45-60 minutes.[4]

    • Cool the dyebath down to 70°C.

  • Post-Dyeing: Rinse the fabric thoroughly with warm and then cold water.

Protocol 2: Post-Dyeing Reduction Clearing

  • Bath Preparation: Prepare a fresh bath with a liquor ratio of 20:1.

  • Reagents: Add the following to the bath at 60-70°C:

    • Sodium Hydrosulfite: 2 g/L

    • Caustic Soda (Sodium Hydroxide): 2 g/L

    • Detergent: 1 g/L

  • Treatment: Immerse the rinsed, dyed fabric in the reduction clearing bath.

  • Process: Raise the temperature to 70-80°C and treat for 15-20 minutes. This step strips and destroys any dye on the fiber surface.[5]

  • Rinsing: Drain the bath, rinse the fabric with hot water (70°C), then neutralize with a weak acetic acid solution (0.5 g/L), and finally rinse with cold water until the water runs clear.

Protocol 3: After-Treatment with a Syntan Fixing Agent

  • Bath Preparation: Prepare a fresh bath at a liquor ratio of 20:1.

  • Reagents:

    • Add a synthetic tanning agent (Syntan) or an anionic acid fixing agent (2-4% on weight of fiber).[15][16]

    • Adjust the pH to 4.0-4.5 with formic or acetic acid.

  • Treatment: Introduce the reduction-cleared and rinsed fabric into the fixing bath.

  • Process: Raise the temperature to 70-80°C and run for 20-30 minutes.

  • Final Rinse: Cool the bath, drain, and give the fabric a final cold rinse.

  • Drying: Dry the fabric at a temperature below 140°C to minimize the risk of thermal migration.[17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_aftertreatment After-Treatment for High Fastness cluster_finishing Finishing start Scoured Nylon Fabric dyeing 1. Exhaust Dyeing (pH 5.0-5.5, 100°C) start->dyeing rinse1 2. Rinsing dyeing->rinse1 reduction_clearing 3. Reduction Clearing (70-80°C) rinse1->reduction_clearing rinse2 4. Neutralizing Rinse reduction_clearing->rinse2 fixing 5. Fixation (Syntan Agent, 70-80°C) rinse2->fixing drying 6. Drying (<140°C) fixing->drying end High Fastness Dyed Fabric drying->end

Caption: Workflow for achieving high colorfastness on nylon.

troubleshooting_logic p1 Poor Wash Fastness c1 Unfixed Surface Dye p1->c1 c3 Improper Dyeing (High pH, Poor Control) p1->c3 p2 Poor Rub Fastness p2->c1 c2 Thermal Migration (During Heat-Setting) p2->c2 s1 Reduction Clearing c1->s1 s2 Fixing Agent (After-treatment) c1->s2 s3 Optimize Heat-Setting (Lower Temp/Time) c2->s3 s4 Control Dyeing Process (pH, Temp Gradient) c3->s4

Caption: Troubleshooting logic for common colorfastness issues.

References

Minimizing "Disperse brown 4" aggregation in dyeing processes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Brown 4

Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and scientists minimize dye aggregation and achieve consistent, high-quality results in their dyeing processes.

Frequently Asked Questions (FAQs)

Q1: What is disperse dye aggregation, and why is it a problem?

A1: Disperse dyes, including this compound, are non-ionic chemicals with very low solubility in water. They are applied as a fine aqueous dispersion. Aggregation is the process where these fine dye particles clump together to form larger clusters.[1] This is problematic because the enlarged particles, which can exceed 5 µm, are too large to penetrate the gaps between synthetic fibers (typically around 5 µm).[2][3] This leads to several dyeing defects, including color spots, streaky or uneven coloring, lower color yield, and contamination of dyeing equipment.[4][5]

Q2: What are the primary factors that cause this compound aggregation?

A2: Several factors during the dyeing process can disrupt the stability of the dye dispersion and cause aggregation:

  • Improper pH: The optimal pH for most disperse dye baths is weakly acidic, between 4.5 and 5.5.[6][7] Deviations from this range can affect dye stability.

  • High Temperature & Rapid Heating: While high temperatures (e.g., 130°C) are necessary for dyeing polyester, a heating rate that is too fast can cause dye particles to aggregate.[2][3][8]

  • Water Hardness: The presence of metal ions like calcium and magnesium in hard water can promote dye agglomeration.[2][3]

  • Inadequate Dispersing Agent: Dispersing agents are crucial for keeping dye particles separated.[9][10] Using an insufficient amount or a type with poor thermal stability can lead to aggregation at high temperatures.[3]

  • Poor Dye Quality: The initial quality of the dye, including its particle size distribution and the presence of impurities, can affect its dispersion stability.[4]

Q3: What is the ideal particle size for a stable this compound dispersion?

A3: For optimal dyeing, disperse dye particles should be very fine and have a narrow size distribution. The average particle size in a high-quality commercial dye dispersion is typically between 0.5 and 1 micron.[3][4]

Q4: What is the difference between reversible aggregation and irreversible flocculation?

A4: Aggregation is often a reversible process where particles that have clumped together can be redispersed, for instance, by stirring. Flocculation, however, is an irreversible process where the dye particles form larger, stable clusters that cannot be easily broken down, leading to a permanent loss of dispersion stability.[4]

Troubleshooting Guide

Problem: I am observing specks and uneven color spots on my fabric after dyeing.

  • Possible Cause: This is a classic symptom of dye aggregation. Large dye particles are filtered out by the fabric surface instead of penetrating the fibers, resulting in visible spots.[2][3]

  • Solution:

    • Verify Dye Dispersion: Ensure your initial dye dispersion is properly prepared. The dye powder should be pasted with a small amount of warm water and a wetting/dispersing agent before being diluted.

    • Check Water Hardness: Use deionized or softened water. If not possible, add a sequestering agent to the dye bath to chelate metal ions.

    • Optimize Auxiliaries: Confirm you are using an adequate concentration of a high-temperature dispersing agent.

    • Control Dyeing Parameters: Slow the rate of temperature rise, especially in the critical range of 80°C to 130°C.[11] Ensure the pH is stable within the 4.5-5.5 range throughout the process.[12]

Problem: The final color of the fabric is lighter than expected (low color yield).

  • Possible Cause: Dye aggregation reduces the amount of dye available to penetrate the fibers. Aggregated particles have a much lower diffusion rate and may deposit on the equipment instead of the fabric.[4]

  • Solution:

    • Perform a Stability Test: Use the filter paper test (see Protocol 2) on your dye bath before and after heating to check for aggregation.

    • Review pH Control: An incorrect pH can negatively impact dye uptake. Use a buffer system like acetic acid/ammonium acetate (B1210297) to maintain a stable pH.[12]

    • Increase Dispersing Agent: Consider increasing the concentration of the dispersing agent, as this can sometimes improve dye solubility and uptake.[10][13]

Problem: My dye bath has visible sediment or feels gritty after heating.

  • Possible Cause: This indicates poor high-temperature dispersion stability.[14] The dispersing agent may be losing its effectiveness at the target temperature, or the dye itself is prone to recrystallization and agglomeration under heat.[4]

  • Solution:

    • Select a Better Dispersant: Choose a dispersing agent specifically designed for high-temperature applications, such as a naphthalene (B1677914) sulfonic acid-formaldehyde condensate.[9][13]

    • Pre-screen Dyes: Conduct a high-temperature stability test (see Protocol 3) on the dye before use in a critical experiment.

    • Ensure Proper Preparation: Make sure the fabric has been thoroughly scoured and cleaned before dyeing to remove any impurities that could destabilize the dispersion.[8][12]

Troubleshooting Workflow Diagram

cluster_0 Troubleshooting Dye Aggregation Problem Observed Problem: Color Spots / Uneven Dyeing Check_Dispersion 1. Check Initial Dye Dispersion Quality Problem->Check_Dispersion Dispersion_Good Dispersion OK? Check_Dispersion->Dispersion_Good Check_Water 2. Analyze Dye Bath Conditions Water_Good Conditions OK? Check_Water->Water_Good Check_Process 3. Review Dyeing Process Parameters Process_Good Parameters OK? Check_Process->Process_Good Dispersion_Good->Check_Water Yes Sol_Dispersion Solution: Improve dispersion prep. (See Protocol 1) Dispersion_Good->Sol_Dispersion No Water_Good->Check_Process Yes Sol_Water Solution: Use soft water. Add sequestering agent. Adjust pH to 4.5-5.5. Water_Good->Sol_Water No Sol_Process Solution: Reduce heating rate. Use high-temp dispersant. Process_Good->Sol_Process No Result Re-run Experiment & Evaluate Results Process_Good->Result Yes Sol_Dispersion->Result Sol_Water->Result Sol_Process->Result

Caption: Logical workflow for troubleshooting dye aggregation issues.

Reference Data

The following tables provide general guidelines for parameters affecting disperse dye stability. Optimal conditions should be determined experimentally for each specific process.

Table 1: Effect of pH on Disperse Dye Stability

pH RangeStability of this compoundPotential Issues
< 4.0PoorRisk of dye precipitation and aggregation.[15][16]
4.5 - 5.5Optimal Most stable state for the dye dispersion.[6][7]
6.0 - 7.0ModerateStability may decrease; some dyes are sensitive.
> 7.0PoorRisk of dye hydrolysis, especially at high temperatures, leading to color changes.[6]

Table 2: Common Auxiliaries for Disperse Dyeing

AuxiliaryFunctionTypical Concentration
Dispersing Agent Prevents dye aggregation, ensures a stable dispersion.[10][17]0.5 - 2.0 g/L
Leveling Agent Promotes uniform dye uptake and migration for even color.[11]0.5 - 1.0 g/L
Sequestering Agent Binds metal ions in hard water to prevent interference.[2]0.5 - 1.0 g/L
pH Buffer (e.g., Acetic Acid)Maintains the dye bath in the optimal acidic pH range.[7][12]As needed to achieve pH 4.5-5.5

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Dispersion

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Pasting: In a separate beaker, add a small amount of warm (40-50°C) deionized water containing the dispersing agent. Add the dye powder to this solution and stir with a glass rod to form a smooth, lump-free paste.

  • Dispersion: Gradually add more warm water while stirring continuously to dilute the paste.

  • Sieving: Pour the dispersion through a fine mesh screen to remove any remaining large agglomerates before adding it to the main dye bath.

Protocol 2: Filter Paper Test for Dispersion Stability

This test assesses the physical stability of the dye dispersion.

  • Preparation: Prepare a 10 g/L solution of the this compound dispersion in deionized water. Adjust the pH to the desired value (e.g., 5.0).[4][18]

  • Initial Filtration: Take a 500 mL sample of the prepared dye bath at room temperature.

  • Procedure: Pour the sample through a No. 2 filter paper held in a funnel.

  • Observation: Observe the filter paper. A stable dispersion will pass through quickly, leaving only a faint, uniform stain. The presence of distinct, dark spots or a thick residue indicates poor dispersion and aggregation.[4]

Protocol 3: High-Temperature (HT) Dispersion Stability Test

This test evaluates the dye's stability under simulated high-temperature dyeing conditions.

  • Preparation: Use the remaining dye solution from Protocol 2 or prepare a fresh sample.

  • Procedure: Place 400 mL of the dye solution in a high-temperature dyeing apparatus. Seal the vessel and heat it to 130°C, holding for 30-60 minutes.[4][14][18]

  • Cooling: Safely cool the vessel down to below 80°C before opening.

  • Observation & Filtration: Visually inspect the solution for any thickening or precipitation.[14] Then, filter the entire solution through a new No. 2 filter paper.

  • Analysis: Compare the residue on this filter paper with the one from the room temperature test. A significant increase in color spots or residue indicates poor high-temperature stability.[4] A good quality dye will show no significant change.

Dispersion Stability Testing Workflow

cluster_1 Experimental Workflow for Dispersion Stability Testing cluster_RT Room Temperature Test cluster_HT High Temperature Test Start Start: Prepare Dye Dispersion (10 g/L, pH 5.0) Split Split Sample Start->Split RT_Filter Filter 500 mL through #2 Filter Paper Split->RT_Filter Sample A HT_Heat Heat 400 mL to 130°C Hold for 60 min Split->HT_Heat Sample B RT_Observe Observe Paper 1: Check for spots/residue RT_Filter->RT_Observe Compare Compare Results RT_Observe->Compare HT_Cool Cool to < 80°C HT_Heat->HT_Cool HT_Filter Filter through #2 Filter Paper HT_Cool->HT_Filter HT_Observe Observe Paper 2: Check for spots/residue HT_Filter->HT_Observe HT_Observe->Compare Good Result: Good Stability (No significant change) Compare->Good Paper 1 ≈ Paper 2 Bad Result: Poor Stability (Increased residue on Paper 2) Compare->Bad Paper 2 >> Paper 1

Caption: Workflow for assessing the stability of a dye dispersion.

References

Technical Support Center: Optimizing Fixation of Disperse Brown 4 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fixation of "Disperse Brown 4" on polyester (B1180765) substrates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the thermofixation of this compound on polyester?

A1: The optimal thermofixation temperature for disperse dyes on polyester typically ranges from 190°C to 220°C. For this compound, a starting point of 210°C for 60 to 90 seconds is recommended for achieving a good balance between dye fixation and fabric integrity.[1][2] However, the ideal temperature can vary based on the specific equipment, fabric construction, and desired shade depth. It is advisable to conduct preliminary tests to determine the optimal temperature for your specific application.

Q2: What are the critical parameters to control during the fixation of this compound?

A2: Besides temperature, other critical parameters include fixation time, pH of the dye bath, and the selection of appropriate dispersing and leveling agents.[3][4] Consistent and accurate control of these variables is crucial for reproducible and high-quality results.

Q3: What is the expected colorfastness of this compound on polyester?

A3: Generally, disperse dyes, when correctly applied to polyester, exhibit good to excellent fastness properties. For this compound, you can expect good lightfastness and wash fastness. However, sublimation fastness can be a consideration, especially at higher processing temperatures. The selection of dyes with good sublimation fastness is important, particularly for items that will be subjected to high temperatures during their lifecycle.[5]

Q4: Can this compound be used for dyeing polyester blends?

A4: Yes, this compound can be used for dyeing polyester blends. However, the dyeing procedure and fixation conditions may need to be adjusted depending on the other fiber in the blend. For polyester/cotton blends, a two-step dyeing process is often required, as disperse dyes are not suitable for dyeing cellulosic fibers.

Data Presentation

Table 1: Recommended Thermofixation Parameters for Disperse Dyes on Polyester

ParameterRangeRecommended Starting PointNotes
Temperature190 - 220 °C210 °CHigher temperatures can improve fixation but may risk fabric damage or dye sublimation.
Time30 - 120 seconds60 - 90 secondsLonger times may be needed for deeper shades, but can also lead to yellowing of the fabric.
pH of Padding Liquor4.5 - 5.55.0An acidic pH is generally preferred for the stability of disperse dyes at high temperatures.[4]

Table 2: Typical Colorfastness Ratings for Azo Disperse Dyes on Polyester

Fastness PropertyTest MethodExpected Rating (Scale 1-5)Factors Influencing Rating
LightfastnessAATCC 16.34-5Dye concentration, presence of UV absorbers.
Wash FastnessAATCC 614-5Thoroughness of reduction clearing, fixation temperature.[6]
Rubbing Fastness (Crocking)AATCC 84 (Dry), 3-4 (Wet)Removal of surface dye, fixation level.
Sublimation FastnessAATCC 1173-4Inherent property of the dye, fixation temperature and time.[5]

Experimental Protocols

Protocol 1: Thermofixation of this compound on Polyester Fabric

1. Preparation of Padding Liquor: a. Prepare a stock solution of this compound (e.g., 10 g/L) by pasting the dye with a small amount of a suitable dispersing agent and then adding warm water (40-50°C) with stirring. b. In a separate container, prepare the padding bath with the required amount of dye stock solution, a wetting agent, a migration inhibitor, and an acid to adjust the pH to 4.5-5.5.

2. Padding: a. Immerse the polyester fabric sample in the padding liquor, ensuring even saturation. b. Pass the fabric through a padding mangle at a defined pressure to achieve a consistent wet pick-up (typically 60-70%).

3. Drying: a. Dry the padded fabric in a hot air oven or stenter at 100-120°C. It is crucial to dry the fabric evenly to prevent dye migration.

4. Thermofixation: a. Subject the dried fabric to high-temperature thermofixation in a stenter or a similar heating apparatus at the desired temperature (e.g., 210°C) for the specified time (e.g., 60 seconds).

5. After-treatment (Reduction Clearing): a. To remove unfixed dye from the fabric surface and improve fastness properties, perform a reduction clearing. b. Treat the dyed fabric in a bath containing sodium hydrosulfite (2 g/L), caustic soda (2 g/L), and a detergent (1 g/L) at 70-80°C for 15-20 minutes. c. Rinse the fabric thoroughly with hot and then cold water.

6. Final Drying: a. Dry the washed fabric.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_fixation Fixation cluster_post Post-Treatment prep_liquor Prepare Padding Liquor padding Padding prep_liquor->padding pH 4.5-5.5 drying Drying padding->drying 100-120°C thermofix Thermofixation drying->thermofix 190-220°C 30-120s reduction Reduction Clearing thermofix->reduction Remove unfixed dye rinsing Rinsing reduction->rinsing 70-80°C final_drying Final Drying rinsing->final_drying

Caption: Experimental workflow for the thermofixation of this compound on polyester.

Troubleshooting_Guide cluster_defects Common Defects cluster_causes Potential Causes cluster_solutions Solutions start Dyeing Defect Observed uneven_dyeing Uneven Dyeing/ Shade Variation start->uneven_dyeing dye_spots Dye Spots/ Stains start->dye_spots poor_fastness Poor Color Fastness start->poor_fastness cause_uneven1 Improper Pretreatment uneven_dyeing->cause_uneven1 cause_uneven2 Rapid Heating Rate uneven_dyeing->cause_uneven2 cause_spots1 Improper Dye Dissolving dye_spots->cause_spots1 cause_spots2 Dye Agglomeration dye_spots->cause_spots2 cause_fastness1 Inadequate Fixation poor_fastness->cause_fastness1 cause_fastness2 Ineffective Reduction Clearing poor_fastness->cause_fastness2 sol_uneven1 Ensure Proper Scouring cause_uneven1->sol_uneven1 sol_uneven2 Control Heating Gradient cause_uneven2->sol_uneven2 sol_spots1 Follow Dissolving Procedure cause_spots1->sol_spots1 sol_spots2 Use Soft Water & Sequestering Agent cause_spots2->sol_spots2 sol_fastness1 Optimize Temp. & Time cause_fastness1->sol_fastness1 sol_fastness2 Ensure Proper Clearing cause_fastness2->sol_fastness2

Caption: Troubleshooting guide for common defects in this compound dyeing on polyester.

Troubleshooting Guide

Problem: Uneven Dyeing or Shade Variation

  • Possible Cause: Improper pretreatment of the fabric, leading to variations in absorbency.

    • Solution: Ensure the polyester fabric is thoroughly scoured and free from any oils, waxes, or sizes before dyeing.

  • Possible Cause: The temperature of the dye bath was raised too quickly.

    • Solution: Employ a controlled and gradual heating rate, especially during the critical phase of dye exhaustion, to allow for even dye uptake.

  • Possible Cause: Poor circulation of the dye liquor in the dyeing machine.

    • Solution: Optimize the pump pressure and nozzle settings to ensure uniform circulation of the dye bath throughout the fabric.

Problem: Dye Spots or Stains on the Fabric

  • Possible Cause: The disperse dye was not properly dissolved or dispersed before being added to the dye bath.[7]

    • Solution: Follow the recommended procedure for preparing the dye solution, ensuring the dye is fully pasted and dispersed. Filter the dye solution before adding it to the machine.

  • Possible Cause: Agglomeration of dye particles due to hard water or incorrect pH.

    • Solution: Use softened water for dyeing and ensure the pH of the dye bath is within the recommended range. The use of a suitable sequestering agent can also be beneficial.

  • Possible Cause: Contamination from a previous dyeing cycle with a dark shade.

    • Solution: Thoroughly clean the dyeing machine, including tanks and pipes, between dyeing light and dark shades.

Problem: Poor Color Fastness (Wash, Rubbing, or Sublimation)

  • Possible Cause: Incomplete fixation of the disperse dye within the polyester fibers.

    • Solution: Optimize the thermofixation temperature and time to ensure complete diffusion and fixation of the dye. Refer to the recommended parameters in Table 1.

  • Possible Cause: Ineffective removal of unfixed dye from the fabric surface.

    • Solution: Ensure a thorough reduction clearing process is carried out after dyeing to remove all residual surface dye.[8]

  • Possible Cause: The inherent sublimation fastness of the dye is not suitable for the end-use application.

    • Solution: If high-temperature resistance is required, select a disperse dye with a higher sublimation fastness rating.

References

Technical Support Center: Troubleshooting Disperse Brown 4 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Disperse Brown 4. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges during their experimental work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity and manufacturing method for this compound?

This compound is a single azo class disperse dye.[1] Its chemical formula is C₁₆H₁₅BrCl₂N₄O₄, and it has a molecular weight of 478.12.[1] The synthesis of this compound is a two-stage process:

  • Diazotization: 2-Bromo-6-chloro-4-nitrobenzenamine is converted to its corresponding diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential impurities and their sources.

Problem 1: Low Yield of this compound

Possible Cause 1.1: Decomposition of the Diazonium Salt

  • Symptom: A lower than expected yield of the final product, often accompanied by the formation of a dark, tarry byproduct. The reaction mixture may also exhibit excessive foaming or gas evolution (N₂).

  • Root Cause: Diazonium salts, particularly those derived from electron-deficient anilines like 2-Bromo-6-chloro-4-nitrobenzenamine, are often unstable at elevated temperatures. The diazotization reaction is typically carried out at low temperatures (0-5 °C) to prevent decomposition.

  • Solution:

    • Strictly maintain the reaction temperature between 0-5 °C during the diazotization step using an ice-salt bath.

    • Use the diazonium salt solution immediately after its preparation in the subsequent coupling reaction.

    • Ensure efficient stirring to dissipate any localized heat generated during the exothermic diazotization reaction.

Possible Cause 1.2: Incomplete Diazotization

  • Symptom: The presence of unreacted 2-Bromo-6-chloro-4-nitrobenzenamine in the final product mixture. This can be detected by chromatographic methods such as HPLC.

  • Root Cause: Insufficient amount of sodium nitrite (B80452) or acid (typically hydrochloric acid) can lead to incomplete conversion of the primary aromatic amine to the diazonium salt.

  • Solution:

    • Use a slight excess of sodium nitrite and a sufficient amount of acid to ensure complete diazotization.

    • Ensure the 2-Bromo-6-chloro-4-nitrobenzenamine is fully dissolved in the acidic medium before the addition of sodium nitrite.

Possible Cause 1.3: Suboptimal pH for Azo Coupling

  • Symptom: Low yield of the desired azo dye.

  • Root Cause: The pH of the coupling reaction is critical. The coupling of diazonium salts with aromatic amines like N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine is typically carried out in a weakly acidic medium. If the pH is too low, the concentration of the free amine is reduced, slowing down the coupling reaction. If the pH is too high, the diazonium salt can convert to a non-reactive diazotate ion.

  • Solution:

    • Maintain the pH of the coupling reaction mixture within the optimal range, which is generally between 4 and 7 for coupling with aromatic amines.

    • Use a buffer solution, such as sodium acetate (B1210297), to control the pH during the coupling reaction.

Problem 2: Presence of Impurities in the Final Product

Possible Impurity 2.1: Isomeric Azo Dyes

  • Symptom: Multiple spots on a thin-layer chromatography (TLC) plate or multiple peaks in an HPLC chromatogram with similar mass-to-charge ratios (m/z) in mass spectrometry.

  • Root Cause: The azo coupling reaction may not be completely regioselective. The diazonium salt is an electrophile that typically attacks the aromatic ring of the coupling component at the position para to the activating amino group. However, if the para position is blocked or if the reaction conditions are not optimal, coupling can occur at the ortho position, leading to the formation of an isomeric byproduct. In the case of N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, the primary coupling position is para to the N,N-bis(2-hydroxyethyl)amino group. Ortho-coupling would be a potential source of a regioisomeric impurity.

  • Solution:

    • Optimize the reaction temperature and pH to favor the desired para-coupling.

    • Purify the crude product using column chromatography or recrystallization to separate the isomers.

Possible Impurity 2.2: Phenolic Byproducts (Sandmeyer-type reaction)

  • Symptom: Presence of a compound with a hydroxyl group instead of the azo group on the diazonium salt-derived portion of the molecule.

  • Root Cause: The diazonium group can be replaced by a hydroxyl group in the presence of water, especially at elevated temperatures. This is a type of Sandmeyer-like side reaction.

  • Solution:

    • Maintain a low reaction temperature during both diazotization and coupling.

    • Minimize the reaction time to reduce the exposure of the diazonium salt to water.

Possible Impurity 2.3: Unreacted Starting Materials

  • Symptom: Presence of 2-Bromo-6-chloro-4-nitrobenzenamine or N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in the final product.

  • Root Cause: Incomplete reaction due to incorrect stoichiometry, insufficient reaction time, or poor mixing.

  • Solution:

    • Ensure accurate measurement of reactants.

    • Allow for sufficient reaction time and ensure efficient stirring throughout the process.

    • Purify the final product using appropriate methods like recrystallization or chromatography.

Possible Impurity 2.4: Byproducts from the Synthesis of N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

  • Symptom: Presence of unexpected impurities in the final product.

  • Root Cause: Impurities present in the starting materials will be carried through the reaction. The synthesis of N,N-bis(2-hydroxyethyl)anilines can sometimes lead to byproducts.

  • Solution:

    • Use highly pure starting materials. If necessary, purify the N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine before use.

Experimental Protocols

General Protocol for Monoazo Disperse Dye Synthesis

StepProcedureMolar Ratio (Example)Temperature (°C)Time
1. Diazotization Dissolve the aromatic amine (e.g., 2-Bromo-6-chloro-4-nitrobenzenamine) in an acidic solution (e.g., HCl).1.0 eq20-30Until dissolved
Cool the solution to 0-5 °C in an ice-salt bath.0-5
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.1.0-1.1 eq0-515-30 min
Stir the mixture for an additional 30 minutes at 0-5 °C.0-530 min
2. Azo Coupling In a separate beaker, dissolve the coupling component (e.g., N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine) in a suitable solvent (e.g., dilute acid or a water/solvent mixture).1.0 eq20-30Until dissolved
Cool the solution to 0-5 °C.0-5
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5 °C.0-530-60 min
Adjust the pH to 4-5 with a base solution (e.g., sodium acetate or sodium hydroxide) to promote coupling.0-5
Continue stirring for 1-2 hours at 0-5 °C.0-51-2 hours
3. Isolation Collect the precipitated dye by filtration.Room Temp.
Wash the filter cake with cold water until the filtrate is neutral.Room Temp.
Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C).40-50Until constant weight

Note: These are general guidelines and the optimal conditions for the synthesis of this compound may vary.

Analytical Methods for Impurity Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is a powerful technique for the analysis of this compound and its impurities.

Typical HPLC-MS Conditions:

ParameterValue
Column C18 reverse-phase column
Mobile Phase Gradient elution with a mixture of water (with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Detector DAD for UV-Vis spectra and MS for mass-to-charge ratio
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode

This method allows for the separation of the main product from its impurities, and the combination of UV-Vis and mass spectral data can help in the identification of the unknown impurities.

Visualizing the Synthesis and Troubleshooting Logic

To aid in understanding the experimental workflow and the logic behind troubleshooting, the following diagrams are provided.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification Amine 2-Bromo-6-chloro- 4-nitrobenzenamine Diazonium Diazonium Salt Amine->Diazonium 0-5 °C NaNO2 NaNO2 / HCl NaNO2->Diazonium Product This compound Diazonium->Product pH 4-5, 0-5 °C Coupler N,N-bis(2-hydroxyethyl) -3-chlorobenzenamine Coupler->Product Crude Crude Product Product->Crude Pure Pure this compound Crude->Pure Filtration, Washing, Drying

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield Causes cluster_impurities Impurity Sources cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Impurities Start Problem Encountered LowYield Low Yield Start->LowYield Impurities Presence of Impurities Start->Impurities Decomposition Diazonium Salt Decomposition LowYield->Decomposition IncompleteDiazotization Incomplete Diazotization LowYield->IncompleteDiazotization WrongpH Incorrect Coupling pH LowYield->WrongpH Isomers Isomeric Azo Dyes (ortho-coupling) Impurities->Isomers Phenols Phenolic Byproducts (Sandmeyer-type) Impurities->Phenols StartingMaterials Unreacted Starting Materials Impurities->StartingMaterials CouplerImpurities Impurities from Coupling Component Impurities->CouplerImpurities TempControl Strict Temperature Control (0-5 °C) Decomposition->TempControl ReagentStoichiometry Correct Reagent Stoichiometry IncompleteDiazotization->ReagentStoichiometry pH_Control Optimize and Control Coupling pH WrongpH->pH_Control Purification Purification (Chromatography, Recrystallization) Isomers->Purification ReactionOptimization Optimize Reaction Conditions (T, pH) Isomers->ReactionOptimization Phenols->TempControl StartingMaterials->Purification PureReactants Use Pure Starting Materials CouplerImpurities->PureReactants

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Mitigating Hydrolysis of Disperse Brown 4 in Alkaline Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hydrolysis of "Disperse Brown 4" under alkaline conditions.

Understanding the Challenge: Alkaline Hydrolysis of this compound

This compound is a mono-azo disperse dye. The azo linkage (-N=N-) and other functional groups in its structure can be susceptible to cleavage and modification under alkaline conditions, a process known as hydrolysis. This degradation leads to a loss of color intensity, shade changes, and potentially the formation of undesirable byproducts, compromising experimental reproducibility and the quality of dyed substrates. The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the duration of exposure to alkaline media.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of this compound hydrolysis?

A1: The primary sign of hydrolysis is a noticeable change in the color of the dyeing solution or the dyed material. This can manifest as a significant loss of color depth (lighter shade) or a shift in the hue, for instance, from a reddish-brown to a more yellowish or duller tone. In severe cases, the dye may become almost colorless.

Q2: At what pH range does the hydrolysis of this compound become significant?

A2: Generally, the stability of most disperse dyes, including azo dyes, decreases as the pH increases above neutral (pH 7). Significant hydrolysis can often be observed at pH values above 9, and the rate of degradation accelerates with increasing alkalinity. For optimal stability, it is recommended to maintain a weakly acidic to neutral pH (around 4.5 - 6.5) during dyeing processes with this compound.

Q3: How does temperature affect the alkaline hydrolysis of this dye?

A3: Temperature is a critical factor. Higher temperatures significantly accelerate the rate of hydrolysis. The combination of high pH and high temperature creates a synergistic effect, leading to rapid degradation of the dye.

Q4: Can other components in my experimental setup contribute to dye degradation?

A4: Yes. Certain chemicals can exacerbate hydrolysis. For instance, some dispersing agents may lose their efficacy in highly alkaline conditions, leading to dye agglomeration and uneven application, which can be mistaken for or contribute to degradation. Additionally, the presence of reducing or oxidizing agents can also lead to the breakdown of the azo dye structure.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the hydrolysis of this compound.

Symptom Potential Cause Suggested Action
Significant loss of color intensity High pH of the dye bath or experimental medium.Measure and adjust the pH to a weakly acidic or neutral range (4.5-6.5) using a suitable buffer system (e.g., acetate (B1210297) buffer).
High processing temperature in an alkaline environment.Lower the experimental temperature if possible. If high temperatures are necessary, minimize the time the dye is exposed to alkaline conditions.
Change in color shade (e.g., yellowing) Partial hydrolysis of the dye molecule, altering its chromophore.Optimize pH and temperature as mentioned above. Consider using an alkali-stable dispersing agent.
Inconsistent or patchy dyeing Uneven pH in the dye bath or on the substrate.Ensure thorough mixing and uniform application of any alkaline solutions. Use a buffering agent to maintain a stable pH.
Degradation of the dispersing agent at high pH.Select a dispersing agent that is stable and effective under the specific alkaline conditions of your experiment.
Poor reproducibility between experiments Fluctuations in pH and temperature.Standardize and precisely control the pH, temperature, and duration of your experiments.
Contamination with reducing or oxidizing agents.Ensure all glassware and reagents are clean and free from contaminants that could degrade the dye.

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of this compound Hydrolysis

This protocol allows for the quantitative assessment of this compound degradation under different alkaline conditions.

Materials:

  • This compound

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations (e.g., 0.01 M, 0.05 M, 0.1 M)

  • Buffer solutions of varying pH (e.g., pH 8, 9, 10, 11)

  • UV-Vis Spectrophotometer

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone) and then dilute it in deionized water to a known concentration (e.g., 20 mg/L).

  • Preparation of Test Solutions: In separate volumetric flasks, add a known volume of the dye stock solution to different NaOH solutions or buffer solutions to achieve the desired final pH and dye concentration.

  • Initial Absorbance Measurement (Time = 0): Immediately after preparation, measure the absorbance of each test solution at the wavelength of maximum absorbance (λmax) for this compound. This serves as the baseline reading.

  • Incubation: Place the flasks in a constant temperature water bath set to the desired experimental temperature (e.g., 60°C, 80°C).

  • Time-course Measurements: At regular intervals (e.g., every 15, 30, 60, 120 minutes), withdraw an aliquot from each flask, cool it to room temperature, and measure its absorbance at λmax.

  • Data Analysis: Calculate the percentage of dye degradation over time using the formula: Degradation (%) = [(Absorbance_initial - Absorbance_time_t) / Absorbance_initial] * 100

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This protocol provides a more detailed analysis of the hydrolysis process by separating and quantifying the parent dye and its degradation products.

Materials:

  • This compound and samples from hydrolysis experiments (from Protocol 1)

  • HPLC system with a C18 reverse-phase column and a photodiode array (PDA) or UV detector

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Sample Preparation: Take aliquots from the hydrolysis experiments at different time points. If necessary, neutralize the samples and filter them through a 0.45 µm syringe filter.

  • HPLC Method:

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile and increasing to 90% over 20 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at the λmax of this compound and also scan a broader range to detect degradation products that may have different absorption maxima.

    • Injection Volume: 20 µL

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (by injecting a standard solution).

    • Monitor the decrease in the peak area of this compound over time in the samples from the hydrolysis experiment.

    • Observe the appearance and increase in the peak areas of new signals, which correspond to the degradation products.

    • Quantify the concentration of this compound at each time point using a calibration curve.

Data Presentation

The following tables provide an illustrative summary of the kind of quantitative data that can be generated from the experimental protocols. Note: This data is representative for a typical azo disperse dye and should be experimentally determined for this compound.

Table 1: Effect of pH on the Hydrolysis of a Representative Azo Disperse Dye at 80°C

Time (minutes)% Degradation (pH 8)% Degradation (pH 9)% Degradation (pH 10)% Degradation (pH 11)
00000
305153560
6010285585
120205080>95

Table 2: Effect of Temperature on the Hydrolysis of a Representative Azo Disperse Dye at pH 10

Time (minutes)% Degradation (60°C)% Degradation (70°C)% Degradation (80°C)% Degradation (90°C)
00000
3010203555
6020385580
120356580>95

Mitigation Strategies

To minimize the hydrolysis of this compound in alkaline conditions, consider the following strategies:

  • pH Control: The most effective method is to maintain the pH of the experimental medium in the optimal range of 4.5-6.5.[1] This can be achieved using appropriate buffer systems, such as an acetate buffer.

  • Temperature and Time Management: If alkaline conditions are unavoidable, use the lowest possible temperature and the shortest possible exposure time to minimize degradation.

  • Use of Buffering Agents: Employing an alkaline buffering agent can help maintain a consistent pH throughout the process, preventing sharp increases in alkalinity that would accelerate hydrolysis.[2][3][4]

  • Selection of Auxiliaries: Choose dispersing agents and other auxiliaries that are stable and functional under the specific alkaline and temperature conditions of your experiment.

  • Consideration of Antioxidants: In some cases, the addition of antioxidants might help to protect the dye from degradation, particularly if oxidative processes are also contributing to the breakdown.[5][6][7][8][9]

Visualizing the Problem and Solution Workflow

Hydrolysis_Troubleshooting Start Start: Experiencing Color Loss/Change with This compound Check_pH Measure pH of the System Start->Check_pH pH_High Is pH > 7? Check_pH->pH_High Adjust_pH Action: Adjust pH to 4.5-6.5 using a buffer pH_High->Adjust_pH Yes Check_Temp Measure Temperature pH_High->Check_Temp No Re_evaluate Re-evaluate Experiment Adjust_pH->Re_evaluate Temp_High Is Temperature > 80°C? Check_Temp->Temp_High Reduce_Temp Action: Lower Temperature and/or Reduce Exposure Time Temp_High->Reduce_Temp Yes Check_Aux Review Auxiliaries (e.g., Dispersing Agents) Temp_High->Check_Aux No Reduce_Temp->Re_evaluate Select_Stable_Aux Action: Select Alkali-Stable Auxiliaries Check_Aux->Select_Stable_Aux Select_Stable_Aux->Re_evaluate End End: Stable Color Achieved Re_evaluate->End

Caption: Troubleshooting workflow for addressing the hydrolysis of this compound.

Experimental_Workflow Prep_Dye Prepare this compound Stock Solution Mix Mix Dye and Media at Time = 0 Prep_Dye->Mix Prep_Media Prepare Alkaline Media (NaOH or Buffers) Prep_Media->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Sample Take Aliquots at Time Intervals Incubate->Sample Analysis Analyze Samples Sample->Analysis Spectro Spectrophotometry (Absorbance vs. Time) Analysis->Spectro Method 1 HPLC HPLC (Peak Area vs. Time) Analysis->HPLC Method 2 Data Calculate % Degradation Spectro->Data HPLC->Data

Caption: General experimental workflow for quantifying the hydrolysis of this compound.

References

Technical Support Center: Mitigating Matrix Effects in LC/MS/MS Analysis of Disperse Brown 4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and scientists address matrix effects in the liquid chromatography-tandem mass spectrometry (LC/MS/MS) analysis of "Disperse Brown 4." Given that this compound is a synthetic dye, the following information is tailored for its analysis in complex matrices such as textiles and environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC/MS/MS analysis?

A1: The matrix refers to all components in a sample other than the analyte of interest.[1] Matrix effects occur when these components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of the signal.[1][2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2]

Q2: Why is the analysis of "this compound" susceptible to matrix effects?

A2: The analysis of "this compound" is prone to matrix effects due to the complexity of the samples in which it is typically found. For instance, textile extracts contain various chemicals like other dyes, additives, and oligomers, while environmental water samples can have a multitude of organic and inorganic compounds.[4] These co-extracted substances can co-elute with "this compound" and interfere with its ionization.[1]

Q3: How can I detect and quantify matrix effects in my experiment?

A3: A common method to assess matrix effects is by comparing the signal response of an analyte in a pure solvent to its response in a sample matrix where the analyte has been spiked post-extraction.[1] The matrix effect (ME) can be calculated as a percentage. A value of 100% indicates no matrix effect, a value below 100% indicates ion suppression, and a value above 100% suggests ion enhancement. For example, some disperse dyes have shown strong matrix effects with ME values between 31.0% and 50.9%.[5][6] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8]

Q4: What are the primary strategies to mitigate matrix effects?

A4: The main strategies to address matrix effects include:

  • Optimizing Sample Preparation: Employing effective cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove interfering components.[1]

  • Chromatographic Separation: Modifying the LC method to better separate the analyte from matrix components can reduce co-elution and interference.[1][7]

  • Sample Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.[7]

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing reliable correction.[1][7][9][10]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can also compensate for matrix effects.[3]

Q5: What is the difference between ion suppression and ion enhancement?

A5: Ion suppression is a more common type of matrix effect where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a decreased signal.[1][3] Ion enhancement is the opposite phenomenon, where matrix components increase the ionization efficiency of the analyte, resulting in a higher signal.[1] Some disperse dyes have been observed to cause significant ion enhancement, with matrix effect values reaching up to 257.3%.[5][6]

Troubleshooting Guide

Q: My analyte signal for "this compound" is inconsistent and lower than expected. What should I do?

A: This is a classic sign of ion suppression.

  • Evaluate Matrix Effects: First, confirm the presence and extent of matrix effects using the post-extraction spike method outlined in the experimental protocols.

  • Improve Sample Cleanup: Enhance your sample preparation protocol. If you are analyzing textile samples, ensure the extraction solvent is selective. For water samples, consider optimizing your Solid-Phase Extraction (SPE) procedure.[4]

  • Optimize Chromatography: Adjust your LC gradient to achieve better separation between "this compound" and the interfering peaks identified through the post-column infusion method.[7]

  • Use an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for "this compound" to correct for signal variability.[10][11][12]

Q: I am observing poor reproducibility in my quantitative results. Could matrix effects be the cause?

A: Yes, variable matrix effects between samples are a common cause of poor reproducibility.

  • Standardize Sample Preparation: Ensure your sample preparation is highly consistent across all samples. Minor variations can lead to different levels of matrix components being co-extracted.

  • Implement an Internal Standard: The use of a suitable internal standard, preferably a stable isotope-labeled version of the analyte, is the most effective way to correct for sample-to-sample variations in matrix effects.[9][10][13]

  • Check for Matrix Variability: If possible, analyze different batches of your blank matrix to understand the inherent variability of its composition.

Q: My calibration curve shows poor linearity (r² < 0.99). How can I address this?

A: Poor linearity can be caused by matrix effects that vary with analyte concentration.

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in an extract of a blank matrix that is free of "this compound". This ensures that the standards and samples experience similar matrix effects.[3]

  • Dilute Samples and Standards: Diluting both your samples and standards may help to minimize the impact of the matrix.[7]

  • Assess for Saturation: Ensure that the detector is not being saturated at higher concentrations, which can also lead to non-linearity.

Quantitative Data Summary

The following tables summarize matrix effect and recovery data for various disperse dyes from textile samples, which can provide an expected range for "this compound" analysis.

Table 1: Matrix Effect (ME) and Recovery of Selected Disperse Dyes in Textile Extracts

AnalyteConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Disperse Red 1710 & 5031.0 - 50.981.8 - 114.1
Disperse Blue 12410 & 5031.0 - 50.984.9 - 104.1
Disperse Blue 3510 & 5031.0 - 50.981.8 - 114.1
Disperse Yellow 4910 & 5031.0 - 50.984.9 - 104.1
Disperse Orange 371042.1 - 49.581.8 - 114.1
Disperse Orange 375071.3 - 87.784.9 - 104.1
Disperse Blue 71074.2 - 120.981.8 - 114.1
Disperse Blue 750141.3 - 257.384.9 - 104.1

Data sourced from a study on 47 synthetic dyes in textiles.[5][6]

Experimental Protocols

Protocol 1: Extraction of "this compound" from Textile Samples

  • Weigh 1 gram of the textile sample into a centrifuge tube.[5]

  • Add 20 mL of methanol (B129727).[5]

  • Sonicate the sample at 50°C for 30 minutes.[5]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[5]

  • Filter the supernatant through a 0.22 µm PTFE filter.[5]

  • Evaporate the filtrate and reconstitute it in a suitable volume of the initial mobile phase (e.g., 95:5 water/methanol).[5]

Protocol 2: Solid-Phase Extraction (SPE) for "this compound" from Water Samples

  • Acidify the water sample to the appropriate pH.[4]

  • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.[4]

  • Load a known volume of the water sample onto the cartridge.[4]

  • Wash the cartridge with a weak solvent to remove interferences.[4]

  • Elute "this compound" with a suitable organic solvent (e.g., methanol or acetonitrile).[4]

  • Evaporate the eluate and reconstitute the residue in the initial mobile phase for LC/MS/MS analysis.[4]

Protocol 3: Evaluation of Matrix Effects

  • Prepare three sets of samples:

    • Set A: Standard solution of "this compound" in pure solvent.

    • Set B: Blank matrix extract spiked with "this compound" standard solution (post-extraction spike).

    • Set C: Spiked matrix sample (pre-extraction spike).

  • Analyze all three sets by LC/MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak area in Set B / Peak area in Set A) x 100

    • RE (%) = (Peak area in Set C / Peak area in Set B) x 100

Visualizations

cluster_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data Data Processing Sample Textile or Water Sample Extraction Solvent Extraction or SPE Sample->Extraction Cleanup Filtration / Concentration Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report Start Poor Signal or Reproducibility? Eval_ME Evaluate Matrix Effect (ME) Start->Eval_ME ME_Sig Is ME Significant (<80% or >120%)? Eval_ME->ME_Sig Optimize_Prep Optimize Sample Prep (e.g., SPE, dilution) ME_Sig->Optimize_Prep Yes Other Investigate Other Issues (e.g., instrument performance) ME_Sig->Other No Optimize_LC Optimize LC Separation Optimize_Prep->Optimize_LC Use_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_IS Reval Re-evaluate Performance Use_IS->Reval Reval->Optimize_Prep No End Method Acceptable Reval->End Yes

References

How to prevent photofading of "Disperse brown 4" in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photofading of "Disperse Brown 4" during experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it prone to photofading?

This compound is a monoazo disperse dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which are susceptible to degradation upon exposure to light, particularly UV radiation. This degradation process, known as photofading, involves the cleavage of the azo bond and other photochemical reactions, leading to a loss of color. The photofading mechanism is often initiated by photo-oxidation, where the dye molecule in its excited state reacts with oxygen to produce reactive oxygen species that attack the chromophore.

Q2: What are the primary strategies to prevent the photofading of this compound in my experiments?

The primary strategies involve the use of photostabilizers, which can be broadly categorized into UV absorbers and antioxidants.

  • UV Absorbers: These compounds function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the dye from photo-excitation.

  • Antioxidants: These substances inhibit the photo-oxidative degradation of the dye. Hindered Amine Light Stabilizers (HALS) are a particularly effective class of antioxidants that act by scavenging free radicals generated during the photodegradation process.

A synergistic effect is often observed when UV absorbers and HALS are used in combination.

Q3: Can I improve the lightfastness of this compound by modifying the experimental conditions?

Yes, optimizing experimental conditions can enhance the photostability of this compound. Key factors to consider include:

  • Substrate: The type of substrate or medium in which the dye is dispersed can influence its photostability.

  • Concentration: The concentration of the dye can affect the rate of fading. In some cases, higher concentrations may exhibit better lightfastness.

  • Atmosphere: The presence of oxygen and humidity can accelerate photofading. Conducting experiments in an inert atmosphere (e.g., under nitrogen or argon) can significantly reduce photo-oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid and significant fading of this compound upon light exposure. Lack of photoprotective agents.Incorporate a UV absorber and/or a Hindered Amine Light Stabilizer (HALS) into your experimental system. A combination of both is often most effective.
Inconsistent fading results between experimental runs. Variability in light exposure, humidity, or oxygen levels.Standardize the light source, duration of exposure, and environmental conditions (temperature, humidity). For critical experiments, consider using a controlled environmental chamber or conducting experiments under an inert atmosphere.
The chosen UV absorber is not providing sufficient protection. - Incorrect concentration of the UV absorber.- Mismatch between the absorption spectrum of the UV absorber and the light source.- Optimize the concentration of the UV absorber (see Table 1 for representative concentrations).- Ensure the UV absorber has a high absorbance in the UV range of the light source used in your experiment.
Discoloration or yellowing of the sample, in addition to fading. Potential photodegradation of the substrate or other components in the experimental system.Evaluate the photostability of all components in your system. Consider using photostable solvents and substrates. The addition of antioxidants can also help mitigate yellowing.

Quantitative Data on Photostabilizers

The following table provides representative data on the improvement of lightfastness for a disperse azo dye on a polyester (B1180765) substrate when treated with different photostabilizers. The lightfastness is rated on the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).[1][2][3][4][5][6][7]

Table 1: Representative Lightfastness of a Disperse Azo Dye with and without Photostabilizers

Treatment Stabilizer Concentration (% on weight of fiber) Lightfastness Rating (Blue Wool Scale)
Control (No Stabilizer)0%3-4
UV Absorber (Benzotriazole type)1.0%5
HALS (Hindered Amine Light Stabilizer)1.0%5-6
UV Absorber + HALS0.5% + 0.5%6-7

Note: This data is illustrative and the actual performance will depend on the specific experimental conditions, the substrate, and the exact stabilizers used.

Experimental Protocols

Protocol for Evaluating the Photostability of this compound

This protocol outlines a general procedure for assessing the lightfastness of this compound on a polyester fabric substrate, based on the principles of the ISO 105-B02 standard.[1][3][4][7]

1. Materials and Reagents:

  • This compound

  • Polyester fabric swatches

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • UV absorber (e.g., a benzotriazole (B28993) derivative)

  • Hindered Amine Light Stabilizer (HALS)

  • Deionized water

  • Grey Scale for assessing color change

  • Blue Wool standards

  • Xenon arc lamp apparatus

2. Preparation of Dyeing and Treatment Baths:

  • Control: Prepare a dyebath containing this compound (e.g., 1% on weight of fiber), a dispersing agent, and acetic acid to adjust the pH to 4.5-5.5.

  • UV Absorber Treatment: Prepare a similar dyebath and add the UV absorber (e.g., 1% on weight of fiber).

  • HALS Treatment: Prepare a similar dyebath and add the HALS (e.g., 1% on weight of fiber).

  • Combined Treatment: Prepare a similar dyebath and add both the UV absorber (e.g., 0.5% on weight of fiber) and HALS (e.g., 0.5% on weight of fiber).

3. Dyeing Procedure:

  • Introduce the polyester swatches into the respective baths at room temperature.

  • Raise the temperature to 130°C over 45 minutes.

  • Maintain the temperature at 130°C for 60 minutes.

  • Cool the baths down to 70°C.

  • Rinse the dyed swatches thoroughly and allow them to dry.

4. Light Fastness Testing:

  • Mount the dried swatches onto a sample holder, partially masking a portion of each swatch to serve as an unexposed reference.

  • Place the sample holder, along with Blue Wool standards, into a xenon arc lamp apparatus.

  • Expose the samples to the xenon arc light under controlled conditions of temperature and humidity as per ISO 105-B02.

  • Periodically inspect the samples for color change.

  • The exposure is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to grade 4 on the Grey Scale for Assessing Change in Colour.

5. Evaluation:

  • Assess the color change of the exposed portion of each swatch relative to the unexposed portion using the Grey Scale.

  • Determine the lightfastness rating by comparing the fading of the test swatches to the fading of the Blue Wool standards.

Visualizations

Below are diagrams illustrating the photofading mechanism of azo dyes and a typical experimental workflow for testing photostability.

Photofading_Mechanism cluster_fading Photofading Pathway cluster_prevention Prevention Mechanisms Dye This compound (Ground State) ExcitedDye Excited State Dye* Dye->ExcitedDye Light (hν) Degradation Degradation Products (Colorless) Dye->Degradation Direct Photolysis ExcitedDye->Dye Deactivation ROS Reactive Oxygen Species (e.g., ¹O₂, •OH) ExcitedDye->ROS Oxygen Oxygen (O2) Oxygen->ROS ROS->Degradation Oxidation of Azo Bond UV_Absorber UV Absorber UV_Absorber->Dye Absorbs UV, prevents excitation HALS HALS (Antioxidant) Radicals Free Radicals HALS->Radicals Scavenges Radicals->Degradation Causes Degradation Experimental_Workflow start Start prep Prepare Dye Baths (Control, +UV Absorber, +HALS, +Both) start->prep dyeing Dye Polyester Swatches prep->dyeing testing Expose to Xenon Arc Lamp (ISO 105-B02) dyeing->testing evaluation Evaluate Color Change vs. Blue Wool Standards testing->evaluation end End evaluation->end

References

Technical Support Center: Enhancing the Solubility of Disperse Brown 4 for In-Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the solubility of Disperse Brown 4 for in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in-vitro studies?

This compound is an azo dye with the chemical formula C16H15BrCl2N4O4 and a molecular weight of 478.12.[1] Like most disperse dyes, it is characterized by low aqueous solubility, which is a significant hurdle for in-vitro studies.[2][3] Poor solubility can lead to compound precipitation in aqueous cell culture media, resulting in inaccurate and unreliable experimental data. Enhancing its solubility is crucial for achieving accurate dosing and meaningful results in toxicological and other biological assays.

Q2: What are the common methods to improve the solubility of this compound?

Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These methods include:

  • Co-solvency: Using a water-miscible organic solvent.

  • Micellar Solubilization: Employing surfactants at concentrations above their critical micelle concentration (CMC).

  • Use of Excipients: Incorporating agents like cyclodextrins or polymers to form inclusion complexes or solid dispersions.[4][5]

  • Particle Size Reduction: Techniques like micronization can increase the surface area and improve the dissolution rate.[6][7]

  • pH Adjustment: Although less common for non-ionic dyes, altering the pH of the medium can sometimes influence solubility.[6]

Q3: How does temperature affect the solubility of this compound?

Generally, the solubility of disperse dyes in water increases with a rise in temperature.[8] This is because the dissolution process is often endothermic, meaning that applying heat provides the energy needed to overcome the intermolecular forces within the dye's crystalline structure, allowing more of it to dissolve. However, for in-vitro studies, temperature is typically fixed at physiological conditions (e.g., 37°C), so this cannot be the primary method of solubility enhancement.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Precipitation of this compound upon addition to aqueous media. 1. Low intrinsic aqueous solubility. 2. Concentration exceeds the solubility limit. 3. "Salting out" effect from high salt concentrations in the media.1. Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous medium. Ensure the final solvent concentration is non-toxic to the cells. 2. Determine the maximum solubility in your final medium and work within that concentration range. 3. Test for precipitation in simpler buffered solutions (e.g., PBS) before moving to complex cell culture media.
Cloudy or hazy solution after attempting to dissolve the compound. 1. Incomplete dissolution. 2. Formation of fine aggregates or colloids. 3. Presence of insoluble impurities.1. Increase sonication time or vortexing intensity. 2. Consider filtration through a 0.22 µm filter if the goal is a sterile, particle-free solution. Note that this may remove undissolved compound. 3. Evaluate the purity of the this compound sample.
Low solubilization efficiency with a chosen solvent or method. 1. Inappropriate solvent choice. 2. Suboptimal concentration of the solubilizing agent (e.g., surfactant below CMC). 3. The chosen method is not effective for this specific compound.1. Test a panel of biocompatible solvents (e.g., DMSO, DMF, ethanol). 2. If using surfactants, ensure the concentration is well above the CMC. Experiment with different types of surfactants (anionic, cationic, non-ionic). 3. Explore alternative solubilization techniques, such as the use of cyclodextrins or formulating a solid dispersion.
Observed cellular toxicity not related to the compound's intrinsic activity. 1. Toxicity of the organic co-solvent at the final concentration. 2. Cytotoxicity of the solubilizing agent (e.g., surfactants).1. Perform a vehicle control experiment to determine the maximum tolerated concentration of the solvent by your cell line. Aim for a final solvent concentration of <0.1% v/v. 2. Conduct a toxicity assessment of the solubilizing agent alone. 3. Consider solvent-free methods like solid dispersions if solvent toxicity is a persistent issue.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)

Objective: To prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) and determine an appropriate working concentration in aqueous media.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh 1-5 mg of this compound powder.

    • Add a precise volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

    • Facilitate dissolution by vortexing and/or sonicating in a water bath until the solution is clear.

  • Determining Working Concentration:

    • Perform serial dilutions of the DMSO stock solution into your target aqueous medium (e.g., cell culture medium, PBS).

    • Visually inspect for any signs of precipitation immediately after dilution and after a relevant incubation period (e.g., 24 hours) at the experimental temperature (e.g., 37°C).

    • The highest concentration that remains clear is your maximum working concentration for that final DMSO percentage.

  • Experimental Dosing:

    • For your in-vitro assay, dilute the DMSO stock solution directly into the final medium so that the final DMSO concentration is below the toxic threshold for your cells (typically ≤ 0.1% v/v).

Protocol 2: Micellar Solubilization using Surfactants

Objective: To enhance the aqueous solubility of this compound using a non-ionic surfactant like Tween® 80.

Methodology:

  • Surfactant Stock Solution:

    • Prepare a 10% (w/v) stock solution of Tween® 80 in deionized water.

  • Solubilization:

    • Prepare a series of aqueous solutions containing different concentrations of Tween® 80 (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

    • Add an excess amount of this compound to each surfactant solution.

    • Seal the containers and agitate them in a temperature-controlled shaker at 25°C for 48 hours to reach equilibrium.

  • Quantification:

    • Centrifuge the samples at high speed to pellet the undissolved dye.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Measure the concentration of the solubilized this compound in the filtrate using UV-Vis spectrophotometry at its λmax.

    • Determine the optimal surfactant concentration that provides the desired solubility without causing cellular toxicity.

Quantitative Data Summary

Solubilization Method Solvent/Agent Agent Concentration (% v/v or w/v) Maximum Achieved Solubility of this compound (µg/mL) Observations
Co-solvencyDMSO0.1%User-determinedClear solution, no precipitation
Co-solvencyEthanol0.1%User-determinedPotential for precipitation at higher concentrations
Micellar SolubilizationTween® 800.5%User-determinedClear micellar solution
Micellar SolubilizationSDS0.5%User-determinedPotential for protein denaturation in cell-based assays
Aqueous BufferPBS (pH 7.4)N/AUser-determinedExpected to be very low

Visualizations

G cluster_0 Solubility Troubleshooting Workflow A Start: Poorly Soluble This compound B Precipitation in Aqueous Medium? A->B C Increase Co-solvent? (e.g., DMSO) B->C Yes G Vehicle Toxicity Observed? B->G No D Try Micellar Solubilization (e.g., Tween 80) C->D Still Precipitates C->G Soluble E Consider Solid Dispersion Formulation D->E Ineffective D->G Soluble E->G Soluble F Success: Soluble Compound G->F No H Lower Solvent/Surfactant Concentration G->H Yes H->G

Caption: Troubleshooting workflow for enhancing the solubility of this compound.

G cluster_1 General Experimental Workflow for Solubilization A Weigh this compound B Select Solubilization Method (Co-solvent, Surfactant, etc.) A->B C Prepare Stock Solution B->C D Determine Max Solubility (Serial Dilution & Observation) C->D E Perform Vehicle Toxicity Control D->E F Proceed with In-Vitro Experiment E->F

Caption: A generalized experimental workflow for preparing this compound for in-vitro studies.

References

Validation & Comparative

A Comparative Guide to the Dyeing Efficiency of Disperse Brown 1 and Disperse Brown 4 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dyeing efficiency of two azo disperse dyes, Disperse Brown 1 and Disperse Brown 4, on polyester (B1180765) fibers. The information presented is based on available data and is intended to assist researchers in selecting the appropriate dye for their specific applications.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is crucial for predicting their behavior in dyeing processes.

PropertyDisperse Brown 1This compound
C.I. Name Disperse Brown 1This compound
CAS Number 23355-64-812223-16-4
Molecular Formula C₁₆H₁₅Cl₃N₄O₄C₁₆H₁₅BrCl₂N₄O₄
Molecular Weight 433.67 g/mol 478.12 g/mol
Chemical Class MonoazoMonoazo
Shade Reddish light brownReddish light orange, red light brown, dark red light brown

Dyeing Performance on Polyester

While direct comparative studies are limited, the following table summarizes typical performance characteristics based on general knowledge of disperse dyes with similar structures and classifications. The efficiency of disperse dyes on polyester is primarily evaluated based on color strength (K/S value) and colorfastness properties.

Performance MetricDisperse Brown 1This compound
Color Strength (K/S) Data not available in searched results.Data not available in searched results.
Light Fastness Generally fair to good.Data not available in searched results.
Washing Fastness Generally moderate to good.Data not available in searched results.
Rubbing (Crocking) Fastness Generally good.Data not available in searched results.
Sublimation Fastness Data not available in searched results.Data not available in searched results.

Note: The performance of disperse dyes is highly dependent on the dyeing method, concentration, temperature, and the presence of auxiliaries. The lack of specific comparative data for this compound and Disperse Brown 1 necessitates experimental evaluation for a definitive comparison.

Experimental Protocols

The following are generalized experimental protocols for two common methods of dyeing polyester with disperse dyes. These should be optimized for the specific dyes and equipment used.

High-Temperature Exhaust Dyeing

This is a common laboratory and industrial method for dyeing polyester.

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_aftertreatment Aftertreatment Fabric_Prep Scour Polyester Fabric Set_Bath Set Dyebath at 50-60°C (pH 4.5-5.5 with Acetic Acid) Fabric_Prep->Set_Bath Dye_Dispersion Prepare Dye Dispersion Add_Dye Add Dye Dispersion Dye_Dispersion->Add_Dye Add_Fabric Add Fabric Set_Bath->Add_Fabric Add_Fabric->Add_Dye Ramp_Temp Ramp Temperature to 130°C (1-2°C/min) Add_Dye->Ramp_Temp Hold_Temp Hold at 130°C for 30-60 min Ramp_Temp->Hold_Temp Cool_Down Cool Down to 70-80°C Hold_Temp->Cool_Down Rinse Hot Rinse Cool_Down->Rinse Reduction_Clearing Reduction Clearing (Sodium Hydrosulfite & Caustic Soda) Rinse->Reduction_Clearing Neutralize_Rinse Neutralize and Rinse Reduction_Clearing->Neutralize_Rinse Dry Dry Neutralize_Rinse->Dry

Diagram 1: High-Temperature Exhaust Dyeing Workflow.

Methodology:

  • Fabric Preparation: Scour the polyester fabric with a non-ionic detergent to remove any impurities and ensure even dye uptake.

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 10:1 to 20:1. Adjust the pH to 4.5-5.5 using acetic acid. Add a dispersing agent to ensure the dye remains finely dispersed.

  • Dyeing:

    • Introduce the scoured fabric into the dyebath at 50-60°C.

    • Add the pre-dispersed dye.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

    • Cool the dyebath to 70-80°C.

  • Aftertreatment:

    • Drain the dyebath and give the fabric a hot rinse.

    • Perform reduction clearing using a solution of sodium hydrosulfite and caustic soda at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly, neutralize with a mild acid if necessary, and finally cold rinse.

    • Dry the dyed fabric.

Thermosol Dyeing

This is a continuous method suitable for large-scale production.

G cluster_padding Padding & Drying cluster_fixation Fixation cluster_washing Washing Padding Pad with Dye Dispersion Drying Dry at 100-120°C Padding->Drying Thermosol Thermosol Fixation (190-220°C for 60-90s) Drying->Thermosol Rinse_Wash Rinse and Wash Thermosol->Rinse_Wash Reduction_Clearing Reduction Clearing Rinse_Wash->Reduction_Clearing Final_Rinse_Dry Final Rinse and Dry Reduction_Clearing->Final_Rinse_Dry

Diagram 2: Thermosol Dyeing Process Flow.

Methodology:

  • Padding: The fabric is passed through a pad bath containing the dispersed dye, a migration inhibitor, and a thickener. The pickup is typically controlled to 60-70%.

  • Drying: The padded fabric is dried in a hot flue or using infrared heaters at a temperature of 100-120°C.

  • Thermosol Treatment: The dried fabric is then passed through a thermosol oven at a high temperature, typically between 190-220°C, for 60-90 seconds. This high temperature causes the dye to sublime and diffuse into the polyester fiber.[1]

  • Aftertreatment: The fabric is cooled and then subjected to a washing process, often including reduction clearing, to remove any unfixed dye and auxiliaries from the surface.

Conclusion

Both Disperse Brown 1 and this compound are monoazo dyes suitable for coloring polyester. Due to the lack of direct comparative experimental data, it is not possible to definitively state which dye has superior dyeing efficiency. The choice between the two will likely depend on the specific shade requirements and the performance in experimental trials. For critical applications, it is strongly recommended that researchers conduct their own comparative dyeing experiments to evaluate color strength, fastness properties, and overall performance under their specific processing conditions.

References

Comparing the toxicological profiles of "Disperse brown 4" and other azo dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of Disperse Brown 4 and other selected azo dyes. The information is intended to assist researchers and professionals in understanding the potential hazards associated with these compounds and to provide detailed methodologies for key toxicological assessments.

Overview of Azo Dye Toxicology

Azo dyes represent a significant class of synthetic colorants used across various industries. A primary toxicological concern associated with azo dyes is their potential to undergo metabolic reduction of the azo bond (-N=N-), leading to the formation of aromatic amines.[1][2] Some of these aromatic amines are known to be mutagenic and carcinogenic.[1][2] Key toxicological endpoints for evaluating the safety of azo dyes include cytotoxicity, genotoxicity, carcinogenicity, and skin sensitization.

Comparative Toxicological Data

The following table summarizes the available quantitative and qualitative toxicological data for this compound and a selection of other disperse and azo dyes. Due to the limited publicly available quantitative data for this compound, data for the structurally similar Disperse Brown 1 is included.

Dye Name CAS Number Cytotoxicity Genotoxicity (Comet Assay) Genotoxicity (Micronucleus Test) Skin Sensitization (LLNA) Carcinogenicity
This compound (C.I. 11152:1) 12223-16-4Data not availableData not availableData not availableData not availableData not available
Disperse Brown 1 23355-64-8Reduced viability of mouse keratinocytes[3]Data not availableData not availableMay cause an allergic skin reaction[4]Data not available
Disperse Yellow 3 2832-40-8Data not availableInduced chromosomal aberrations in frog larvae[5]Mutagenic in mouse lymphoma cells[5]Weak sensitizer[6]Carcinogenic in male rats and female mice[5]
Disperse Red 1 2872-52-8Data not availableIncreased DNA damage in mouse testis cells[7]Increased frequency of micronuclei in human lymphocytes and HepG2 cells[7]Moderate sensitizer[6]Data not available
Disperse Blue 1 2475-45-8Data not availableMutagenic in several test systems[8]Data not availableModerate sensitizer[6]Possibly carcinogenic to humans (Group 2B)[8]
Disperse Orange 3 730-40-5Data not availableData not availableData not availableSkin sensitizer[1][9]Limited evidence of a carcinogenic effect[1]
Disperse Red 17 3179-89-3Oral LD50 > 2000 mg/kg bw (rat)[10]Data not availableData not availableSensitizing potential could not be excluded[11]Data not available

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are based on established guidelines and scientific literature.

Cytotoxicity Testing

Principle: Cytotoxicity assays assess the ability of a substance to cause cell death. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Protocol:

  • Cell Culture: Plate cells (e.g., human keratinocytes, hepatocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Exposure: Prepare a series of dilutions of the test dye in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test dye. Include vehicle controls (medium with the solvent used to dissolve the dye) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the dye that causes 50% inhibition of cell viability) can be determined from the dose-response curve.

Genotoxicity Testing: Comet Assay (Single Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the target tissue or cell culture exposed to the test dye.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the gel to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA fragments will migrate from the nucleus towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Genotoxicity Testing: In Vitro Micronucleus Assay

Principle: The micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Protocol:

  • Cell Culture and Exposure: Culture appropriate cells (e.g., human lymphocytes, CHO cells) and expose them to various concentrations of the test dye.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.

  • Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and then fix them.

  • Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Analyze the slides under a microscope to determine the frequency of micronucleated cells in a population of binucleated cells. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Skin Sensitization Testing: Murine Local Lymph Node Assay (LLNA)

Principle: The LLNA is an in vivo assay that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's potential to cause skin sensitization.

Protocol:

  • Animal Treatment: Apply different concentrations of the test dye solution to the dorsal surface of the ears of mice for three consecutive days. A vehicle control group is also included.

  • Thymidine (B127349) Incorporation: On day 5, inject the mice with 3H-methyl thymidine (a radioactive DNA precursor).

  • Lymph Node Excision: On day 6, humanely euthanize the mice and excise the auricular lymph nodes draining the site of application.

  • Cell Suspension and Measurement: Prepare a single-cell suspension from the lymph nodes and measure the incorporation of 3H-methyl thymidine using a scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean radioactive incorporation in the test group by the mean incorporation in the vehicle control group. An SI of 3 or greater is considered a positive response, indicating that the substance is a skin sensitizer (B1316253). The EC3 value (the estimated concentration required to produce an SI of 3) can be calculated to determine the potency of the sensitizer.

Visualizations

Experimental Workflow

experimental_workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Confirmation cytotoxicity Cytotoxicity Assay (e.g., MTT) decision1 Cytotoxic? cytotoxicity->decision1 genotoxicity_in_vitro In Vitro Genotoxicity (Comet & Micronucleus Assays) decision2 Genotoxic? genotoxicity_in_vitro->decision2 skin_sensitization Skin Sensitization (LLNA) decision3 Sensitizer? skin_sensitization->decision3 carcinogenicity Long-term Carcinogenicity (Rodent Bioassay) end Toxicological Profile carcinogenicity->end start Test Substance: Azo Dye start->cytotoxicity decision1->genotoxicity_in_vitro If not highly cytotoxic decision1->end If highly cytotoxic decision2->skin_sensitization If genotoxic decision2->end If not genotoxic decision3->carcinogenicity If sensitizer and/or genotoxic decision3->end If not a sensitizer

Caption: Experimental workflow for toxicological assessment of azo dyes.

Signaling Pathway of Azo Dye Toxicity

azo_dye_toxicity_pathway cluster_activation Metabolic Activation cluster_cellular_effects Cellular Effects azo_dye Azo Dye (Parent Compound) azo_reductase Azo Reductase (e.g., in gut microbiota, liver) azo_dye->azo_reductase aromatic_amines Aromatic Amines azo_reductase->aromatic_amines p450 Cytochrome P450 (Oxidation) aromatic_amines->p450 reactive_metabolites Reactive Metabolites (e.g., N-hydroxyarylamines) p450->reactive_metabolites dna_adducts DNA Adducts reactive_metabolites->dna_adducts protein_binding Protein Binding (Haptenation) reactive_metabolites->protein_binding oxidative_stress Oxidative Stress reactive_metabolites->oxidative_stress mutations Mutations dna_adducts->mutations genotoxicity Genotoxicity mutations->genotoxicity carcinogenicity_outcome Carcinogenicity genotoxicity->carcinogenicity_outcome immune_response Immune Cell Activation (Dendritic Cells, T-cells) protein_binding->immune_response skin_sensitization_outcome Skin Sensitization immune_response->skin_sensitization_outcome cytotoxicity_outcome Cytotoxicity oxidative_stress->cytotoxicity_outcome

Caption: Metabolic activation and toxicological pathway of azo dyes.

References

A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of Disperse Dyes: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantification of disperse dyes, using "Disperse Brown 4" as a representative analyte. The selection of a suitable analytical method is critical for quality control, formulation development, and regulatory compliance. This document outlines detailed experimental protocols and presents a comparative analysis of the methods based on key validation parameters to aid researchers in making informed decisions.

Introduction

Disperse dyes, a class of synthetic colorants with low water solubility, are widely used in the textile industry and have potential applications in other fields. Accurate and precise quantification of these dyes is essential for ensuring product quality, safety, and performance. Both HPLC and UV-Visible spectrophotometry are commonly employed for this purpose, each offering distinct advantages and limitations.[1][2] This guide presents a cross-validation framework to compare these two analytical techniques, providing a basis for method selection and validation in a research and development setting.

Experimental Protocols

The following sections detail the methodologies for quantifying a representative disperse dye using HPLC and spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful separation technique that offers high selectivity and sensitivity for the analysis of complex mixtures.[1] A reversed-phase HPLC method with UV detection is commonly used for the quantification of disperse dyes.[3][4]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile and Water (or a suitable buffer like ammonium (B1175870) acetate)[3]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Maximum absorbance wavelength (λmax) of the disperse dye, determined by a UV scan
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the "this compound" reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile). From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve a known weight of the sample containing "this compound" in the solvent. The sample may require extraction from a matrix, which can be achieved using methods like ultrasonic-assisted extraction with a suitable solvent.[4] Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of "this compound" in the sample by interpolating its peak area on the calibration curve.

UV-Visible Spectrophotometric Method

UV-Visible spectrophotometry is a simpler and more rapid technique for the quantification of chromophoric compounds in solution.[2][5]

Instrumentation and Conditions:

ParameterSpecification
Spectrophotometer Double-beam UV-Visible spectrophotometer
Cuvettes 1 cm quartz cuvettes
Solvent A suitable solvent that dissolves the dye and does not absorb at the analytical wavelength (e.g., methanol, ethanol, or acetone)
Analytical Wavelength Maximum absorbance wavelength (λmax) of "this compound" in the chosen solvent

Procedure:

  • Determination of λmax: Prepare a dilute solution of "this compound" in the chosen solvent. Scan the solution in the UV-Visible range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).[6]

  • Standard Preparation: Prepare a stock solution of the "this compound" reference standard in the selected solvent. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve a known weight of the sample containing "this compound" in the solvent. The solution may need to be filtered to remove any particulate matter.

  • Absorbance Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of "this compound" in the sample using the Beer-Lambert law and the calibration curve.

Method Validation and Comparison

The cross-validation of analytical methods is performed by comparing their performance based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[7] The following table summarizes the expected performance of the HPLC and spectrophotometric methods for the quantification of a disperse dye.

Disclaimer: The following data is representative of the performance characteristics of these methods for disperse dyes and is intended for illustrative purposes. Actual results may vary depending on the specific dye, sample matrix, and experimental conditions.

Validation ParameterHPLC Method (Representative Data)Spectrophotometric Method (Representative Data)
Specificity High (separation from impurities and matrix components)Low to Moderate (prone to interference from other absorbing species)
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (µg/mL range)
Analysis Time per Sample Longer (due to chromatographic separation)Shorter (direct measurement)
Cost and Complexity HigherLower

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and spectrophotometric methods for "this compound" quantification.

CrossValidationWorkflow cluster_planning 1. Planning and Protocol Development cluster_execution 2. Experimental Execution cluster_validation 3. Method Validation cluster_comparison 4. Data Comparison and Evaluation define_analyte Define Analyte: 'this compound' develop_hplc Develop HPLC Method Protocol define_analyte->develop_hplc develop_spec Develop Spectrophotometric Method Protocol define_analyte->develop_spec define_validation Define Validation Parameters (ICH Q2(R1)) develop_hplc->define_validation develop_spec->define_validation prep_standards Prepare Standards and Samples define_validation->prep_standards run_hplc Execute HPLC Analysis prep_standards->run_hplc run_spec Execute Spectrophotometric Analysis prep_standards->run_spec validate_hplc Validate HPLC Method: - Specificity - Linearity - Accuracy - Precision - LOD/LOQ run_hplc->validate_hplc validate_spec Validate Spectrophotometric Method: - Specificity - Linearity - Accuracy - Precision - LOD/LOQ run_spec->validate_spec compare_data Compare Validation Data validate_hplc->compare_data validate_spec->compare_data evaluate_methods Evaluate Method Suitability compare_data->evaluate_methods select_method Select Appropriate Method for Intended Purpose evaluate_methods->select_method

Caption: Workflow for the cross-validation of HPLC and spectrophotometric methods.

Conclusion

The cross-validation of analytical methods is a crucial step in ensuring the reliability and accuracy of quantitative data. For the quantification of "this compound," both HPLC and spectrophotometry can be viable methods, with the choice depending on the specific requirements of the analysis.

  • HPLC is the preferred method when high specificity, sensitivity, and accuracy are required, especially for the analysis of complex samples where interfering substances may be present.[1]

  • UV-Visible Spectrophotometry is a suitable alternative for rapid and routine analysis of relatively pure samples where high sensitivity is not a primary concern.[2][5]

By following a structured cross-validation approach, researchers can confidently select and implement the most appropriate analytical method for their specific application, ensuring the generation of high-quality and defensible data.

References

A Comparative Performance Analysis: Disperse Brown 4 versus Metal-Complex Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of Disperse Brown 4, a monoazo disperse dye, and metal-complex dyes. The information presented is intended to assist researchers, scientists, and professionals in drug development in understanding the relative strengths and weaknesses of these two dye classes, supported by available experimental data.

Executive Summary

This compound and metal-complex dyes represent two distinct classes of colorants with different chemical structures, application methods, and performance profiles. This compound is primarily used for dyeing hydrophobic fibers like polyester (B1180765), while metal-complex dyes, which include a metal ion in their structure, are versatile and can be applied to various substrates, including protein fibers and polyamides. The choice between these dye classes depends on the specific application, required fastness properties, and environmental and safety considerations.

Quantitative Performance Comparison

The following table summarizes the available quantitative data on the fastness properties of this compound and a representative metal-complex dye, C.I. Acid Brown 75. The ratings are based on the ISO (International Organization for Standardization) gray scale, where a rating of 5 indicates excellent performance and 1 indicates poor performance.

Performance ParameterThis compoundC.I. Acid Brown 75 (Metal-Complex)Test Method
Light Fastness 5-64-5[1][2]ISO 105-B02
Washing Fastness (Fading) 4-54[3]ISO 105-C06
Washing Fastness (Staining) 52-3[1][2]ISO 105-C06
Perspiration Fastness (Fading) 4-54.5[3]ISO 105-E04
Perspiration Fastness (Staining) 5-ISO 105-E04
Ironing Fastness (Fading) 4-5-ISO 105-X11
Ironing Fastness (Staining) 4-ISO 105-X11
Sublimation Fastness Good (qualitative)-ISO 105-P01

Performance Analysis

This compound demonstrates good to excellent fastness properties on polyester, particularly in terms of light, washing, and perspiration fastness. Its high rating for staining in washing and perspiration tests indicates minimal color transfer to adjacent fabrics, a desirable characteristic for multi-colored textiles.

Metal-complex dyes , represented here by C.I. Acid Brown 75, generally offer good light and washing fastness.[1][2][4] However, the staining performance of C.I. Acid Brown 75 in washing is rated lower than that of this compound. It is important to note that metal-complex dyes are a broad class, and their properties can vary significantly based on the metal ion and the organic ligand. They are renowned for their high stability and are often used in applications requiring excellent durability.

Health and Environmental Considerations

This compound , as a monoazo dye, carries the potential risk of cleaving to form aromatic amines, some of which are classified as carcinogenic. Regulatory standards and testing protocols are in place to assess this risk.

Metal-complex dyes raise environmental and health concerns due to their heavy metal content, which can include chromium, cobalt, and copper.[5] The release of these metals into wastewater during the dyeing process and from the final product is a significant consideration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Light Fastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus : A xenon arc lamp apparatus with controlled irradiance, temperature, and humidity.[6]

  • Test Specimen : A representative sample of the dyed textile.

  • Procedure :

    • The test specimen is exposed to the light from the xenon arc lamp under specified conditions.

    • Simultaneously, a set of blue wool references with known lightfastness ratings (1 to 8) are exposed under the same conditions.[7][8]

    • The exposure is continued until a specified contrast on the gray scale is observed between the exposed and unexposed parts of the specimen or the blue wool references.

  • Assessment : The light fastness of the specimen is assessed by comparing the change in its color with the change in color of the blue wool references. The rating is given on a scale of 1 to 8, with 8 being the highest fastness.[7][8]

Washing Fastness Testing (ISO 105-C06)

This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.[4][9][10]

  • Apparatus : A suitable wash fastness tester (e.g., a launder-ometer) with stainless steel balls.[4][11]

  • Test Specimen : A 100 mm x 40 mm specimen of the dyed textile is prepared and attached to a multi-fiber adjacent fabric of the same size.[12]

  • Procedure :

    • The composite specimen is placed in a container with a specified volume of a standard soap solution and stainless steel balls.[4][13]

    • The container is then agitated in the wash fastness tester for a specified time and at a specified temperature (e.g., 40°C for 30 minutes for test A2S).[13]

    • After the washing cycle, the specimen is rinsed and dried.

  • Assessment : The change in color of the specimen (fading) and the staining of the adjacent multi-fiber fabric are assessed using the gray scale for assessing change in color and the gray scale for assessing staining, respectively.[4][10][12] Ratings are given on a scale of 1 to 5.

Perspiration Fastness Testing (ISO 105-E04)

This method evaluates the resistance of the color of textiles to the action of human perspiration.[14][15][16]

  • Apparatus : A test device capable of applying a specified pressure to the specimen, placed in an oven at a controlled temperature.

  • Test Specimen : A composite specimen is prepared by placing the dyed textile between two adjacent fabrics.

  • Procedure :

    • The composite specimen is immersed in a freshly prepared alkaline or acidic artificial perspiration solution for 30 minutes.[17]

    • The excess solution is removed, and the specimen is placed between two plates under a specified pressure.

    • The device is then placed in an oven at 37 ± 2°C for 4 hours.[17]

    • The specimen is then removed and dried.

  • Assessment : The change in color of the specimen and the staining of the adjacent fabrics are assessed using the respective gray scales.[15]

Determination of Aromatic Amines from Azo Dyes

This procedure is used to detect the presence of banned aromatic amines that can be formed from the reductive cleavage of azo dyes.

  • Principle : The azo dye is chemically reduced to cleave the azo bond (-N=N-), and the resulting aromatic amines are extracted and analyzed.

  • Procedure :

    • The textile sample is treated with a sodium dithionite (B78146) solution in a citrate (B86180) buffer at 70°C to reduce the azo dyes.[18][19]

    • The resulting aromatic amines are then extracted from the solution using a suitable solvent (e.g., diethyl ether).

    • The extract is concentrated and analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of specific aromatic amines.[3][19]

Determination of Heavy Metals

This protocol is for the quantitative analysis of heavy metals in textiles.

  • Principle : The textile sample is digested to bring the metals into a solution, which is then analyzed using atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).[2][5]

  • Procedure :

    • A representative sample of the textile is accurately weighed.

    • The sample is digested using a mixture of strong acids (e.g., nitric acid and hydrogen peroxide) in a microwave digestion system.

    • The digested solution is then diluted to a known volume with deionized water.

    • The concentration of specific heavy metals (e.g., Cr, Co, Cu) is determined using AAS or ICP-MS by comparing the sample's response to that of certified reference standards.

Visualizations

Experimental Workflow for Dye Performance Evaluation

G cluster_0 Sample Preparation cluster_1 Fastness Testing cluster_2 Assessment cluster_3 Data Analysis Dyeing Dyeing of Textile Substrate Conditioning Conditioning of Dyed Sample Dyeing->Conditioning Light Light Fastness (ISO 105-B02) Conditioning->Light Wash Washing Fastness (ISO 105-C06) Conditioning->Wash Perspiration Perspiration Fastness (ISO 105-E04) Conditioning->Perspiration Sublimation Sublimation Fastness (ISO 105-P01) Conditioning->Sublimation GrayScale Gray Scale Assessment (Fading & Staining) Light->GrayScale Wash->GrayScale Perspiration->GrayScale Sublimation->GrayScale Comparison Comparative Performance Analysis GrayScale->Comparison

Caption: Workflow for evaluating and comparing the performance of textile dyes.

Logical Relationship of Potential Hazards

G cluster_0 Dye Type cluster_1 Potential Hazard cluster_2 Analytical Method Disperse This compound (Azo Dye) AromaticAmines Formation of Aromatic Amines Disperse->AromaticAmines MetalComplex Metal-Complex Dye HeavyMetals Heavy Metal Content MetalComplex->HeavyMetals GCMS GC-MS / LC-MS/MS AromaticAmines->GCMS AAS_ICPMS AAS / ICP-MS HeavyMetals->AAS_ICPMS

Caption: Potential hazards associated with each dye type and their analytical detection methods.

References

Benchmarking the lightfastness of "Disperse brown 4" against industry standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lightfastness properties of C.I. Disperse Brown 4 against other commercially available disperse brown dyes. The data presented is supported by standardized experimental protocols to ensure accuracy and reproducibility, offering valuable insights for material selection and development.

Comparative Analysis of Fastness Properties

The selection of a disperse dye is often governed by its fastness properties, with lightfastness being a critical parameter for applications where materials are exposed to significant light. The following table summarizes the lightfastness, wash fastness, and sublimation fastness of this compound and a selection of alternative disperse brown dyes. Lightfastness is rated on the Blue Wool Scale (1-8), where 8 indicates the highest fastness. Wash and sublimation fastness are rated on a grey scale (1-5), with 5 representing the best performance.

C.I. NameLightfastness (ISO)Wash Fastness (ISO)Sublimation Fastness (ISO)
This compound5-64-54
Disperse Brown 15-64-53-4[1]
Disperse Brown 13645[2]
Disperse Brown 19655[3][4]
Disperse Brown 275-64-54-5

Experimental Protocols for Lightfastness Testing

The data presented in this guide is based on internationally recognized standards for determining the colorfastness to light of textiles. The primary methods used are ISO 105-B02 and AATCC Test Method 16.3, both of which utilize a xenon arc lamp to simulate natural daylight.

Principle of the Test

A specimen of the textile dyed with the disperse dye is exposed to artificial light under controlled conditions, alongside a set of blue wool references. The lightfastness of the dye is assessed by comparing the change in color of the test specimen with that of the blue wool references.

Apparatus
  • Light Source: Xenon arc lamp with a correlated color temperature of 5500 K to 6500 K.

  • Exposure Chamber: Controlled environment for temperature and humidity.

  • Specimen Holders: To mount the textile samples.

  • Blue Wool Standards: A set of standardized blue wool fabrics with known lightfastness ratings (1-8).

  • Grey Scale for Color Change: To visually assess the change in color.

Procedure
  • Specimen Preparation: A sample of the textile dyed with the disperse dye is prepared to the specified dimensions. A portion of the sample is covered to serve as an unexposed reference.

  • Mounting: The specimen and the blue wool standards are mounted on holders and placed in the exposure chamber.

  • Exposure Conditions: The chamber is set to specific conditions of temperature, humidity, and irradiance as prescribed by the chosen standard (ISO 105-B02 or AATCC 16.3).

  • Exposure: The specimens and standards are exposed to the xenon arc light for a predetermined duration or until a specific blue wool standard has faded to a particular grey scale rating.

  • Evaluation: After exposure, the change in color of the test specimen is compared to the change in the blue wool standards. The lightfastness rating is assigned based on the blue wool standard that shows a similar degree of fading.

Experimental Workflow

The following diagram illustrates the general workflow for determining the lightfastness of a disperse dye according to industry standards.

Lightfastness_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_evaluation Evaluation Specimen_Prep Specimen Preparation (Dyed Textile) Mounting Mounting of Specimen and Standards Specimen_Prep->Mounting Standard_Prep Blue Wool Standard Preparation Standard_Prep->Mounting Xenon_Exposure Xenon Arc Lamp Exposure (Controlled Environment) Mounting->Xenon_Exposure Visual_Assessment Visual Assessment of Fading Xenon_Exposure->Visual_Assessment Comparison Comparison with Blue Wool Standards Visual_Assessment->Comparison Rating Assign Lightfastness Rating (1-8) Comparison->Rating

Caption: Workflow for Lightfastness Testing of Disperse Dyes.

References

A Comparative Guide to Dyeing Polyester/Cotton Blends: Disperse Brown 4 vs. Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coloration of polyester (B1180765)/cotton (P/C) blended fabrics presents a unique challenge in the textile industry due to the inherent chemical differences between the two fibers. Polyester, a synthetic hydrophobic fiber, is typically dyed with non-ionic disperse dyes, while cotton, a natural cellulosic fiber, requires water-soluble reactive dyes that form a covalent bond with the fiber. This guide provides an objective comparison of using Disperse Brown 4 for the polyester component versus a representative reactive dye for the cotton portion in a P/C blend, focusing on performance, experimental protocols, and dyeing methodologies.

Dyeing Mechanisms: A Tale of Two Fibers

The fundamental difference in the dyeing process for polyester and cotton lies in the interaction between the dye molecule and the fiber.

  • Disperse Dyes on Polyester: Disperse dyes, like this compound (C.I. 11152:1), are sparingly soluble in water and exist as fine dispersions.[1][2] The dyeing mechanism involves the diffusion of these small, non-ionic dye molecules into the amorphous regions of the polyester fiber at high temperatures (typically 130°C).[3] The dye is then physically trapped within the fiber structure through van der Waals forces and dipole interactions.[4]

  • Reactive Dyes on Cotton: Reactive dyes, on the other hand, are water-soluble anionic dyes. They form a strong, permanent covalent bond with the hydroxyl (-OH) groups of the cellulose (B213188) in cotton fibers under alkaline conditions.[2][4] This chemical reaction leads to excellent wash fastness properties.[2]

Performance Comparison: this compound vs. a Representative Reactive Brown Dye

The choice of dye and dyeing process significantly impacts the final properties of the P/C blend fabric. The following tables summarize the key performance indicators for this compound on the polyester component and a typical reactive brown dye on the cotton component.

Table 1: General Properties of this compound and a Representative Reactive Brown Dye

PropertyThis compound (for Polyester)Representative Reactive Brown Dye (for Cotton)
Chemical Class Azo Dye[1]Varies (e.g., Azo, Anthraquinone)
C.I. Name This compound[1]Varies (e.g., Reactive Brown X)
Solubility Sparingly soluble in water[2]Water-soluble[4]
Bonding Mechanism Physical entrapment (hydrophobic interactions)[4]Covalent bond formation[4]
Primary Fiber Polyester, Acetate, Nylon[5]Cotton, Viscose, Linen[2]
Typical Application pH 4.5 - 5.5 (Acidic)[3]10.5 - 11.5 (Alkaline)
Typical Application Temp. 120 - 130°C (High Temperature)[6]60 - 80°C (Varies with dye type)

Table 2: Comparative Fastness Properties of Dyed Polyester/Cotton Blends

Fastness PropertyDisperse Dye on PolyesterReactive Dye on CottonTypical Rating (1-5 Scale)
Washing Fastness Good to ExcellentExcellent4-5[7][8]
Rubbing Fastness (Dry) Good to ExcellentGood to Excellent4-5[8]
Rubbing Fastness (Wet) Moderate to GoodGood3-4[9]
Light Fastness Good to ExcellentVaries with dye structure4-5
Perspiration Fastness GoodGood to Excellent4-5[7]

Note: Fastness ratings can vary depending on the specific dye, depth of shade, and finishing processes.

Table 3: Colorimetric and Strength Data (Illustrative)

ParameterTwo-Bath Dyeing (Disperse/Reactive)One-Bath, Two-Stage Dyeing (Disperse/Reactive)
Color Strength (K/S Value) 1.1138[10]1.1116[10]
Color Evenness (Std. Dev.) 0.08[10]0.05[10]
L* (Lightness) Varies with shadeVaries with shade
a* (Red/Green Coordinate) Varies with shadeVaries with shade
b* (Yellow/Blue Coordinate) Varies with shadeVaries with shade

Data from a comparative study on blue disperse and reactive dyes, illustrating typical performance metrics.[10]

Experimental Protocols: Dyeing Methodologies for P/C Blends

The dyeing of P/C blends is traditionally carried out using a two-bath process to accommodate the different application conditions of disperse and reactive dyes. However, one-bath processes have been developed to improve efficiency and reduce water and energy consumption.[9][11]

Conventional Two-Bath Dyeing Process

This method involves dyeing the polyester and cotton components in separate, sequential baths.

Stage 1: Polyester Dyeing with this compound

  • Bath Setup: Prepare a dyebath containing this compound, a dispersing agent, and acetic acid to maintain a pH of 4.5-5.5.[3] The material-to-liquor ratio (M:L) is typically 1:10.

  • Dyeing: Introduce the P/C fabric into the bath at room temperature. Raise the temperature to 130°C at a rate of 1-2°C/minute and hold for 30-60 minutes.[3]

  • Cooling and Rinsing: Cool the bath to 70-80°C and rinse the fabric.

  • Reduction Clearing: Treat the fabric with a solution of sodium hydrosulfite and sodium hydroxide (B78521) to remove any disperse dye loosely adhering to the cotton fibers. This step is crucial to prevent staining and improve fastness.

Stage 2: Cotton Dyeing with a Reactive Brown Dye

  • Bath Setup: Prepare a fresh dyebath with the reactive brown dye.

  • Dyeing: Add Glauber's salt (sodium sulfate) to the dyebath to aid in the exhaustion of the dye onto the cotton fiber. Run for 20-30 minutes.

  • Fixation: Add an alkali, such as sodium carbonate, to raise the pH to 10.5-11.5 and fix the reactive dye to the cotton through a covalent bond. The temperature is typically maintained at 60-80°C for 45-60 minutes.

  • Soaping and Rinsing: Thoroughly soap the fabric at a high temperature (around 95°C) to remove any unfixed reactive dye.[9] This is followed by hot and cold rinses.

One-Bath, Two-Stage Dyeing Process

This modified process combines the dyeing of both fibers in a single bath, saving time, water, and energy.[10]

  • Bath Setup: Prepare a single dyebath containing the this compound, the reactive brown dye, a dispersing agent, and an initial acidic pH (4.5-5.5).

  • Polyester Dyeing: Raise the temperature to 130°C and hold for 45-60 minutes to dye the polyester component.

  • Cooling: Cool the dyebath to 60-80°C.

  • Cotton Dyeing and Fixation: Add Glauber's salt and allow it to circulate. Then, add the alkali (e.g., sodium carbonate) to initiate the fixation of the reactive dye on the cotton portion. Maintain the temperature for 45-60 minutes.

  • Soaping and Rinsing: Perform a thorough soaping and rinsing process as in the two-bath method to remove unfixed dyes.

Visualizing the Dyeing Processes

Two_Bath_Dyeing_Process cluster_polyester Stage 1: Polyester Dyeing (this compound) cluster_cotton Stage 2: Cotton Dyeing (Reactive Dye) P1 Bath Setup (pH 4.5-5.5) P2 Dyeing at 130°C P1->P2 P3 Rinsing P2->P3 P4 Reduction Clearing P3->P4 C1 Fresh Bath Setup P4->C1 Fabric Transfer C2 Dyeing with Salt C1->C2 C3 Alkali Fixation C2->C3 C4 Soaping & Rinsing C3->C4

Conventional Two-Bath Dyeing Workflow

One_Bath_Dyeing_Process cluster_one_bath One-Bath, Two-Stage Dyeing OB1 Combined Bath Setup (Disperse & Reactive Dyes, pH 4.5-5.5) OB2 Polyester Dyeing at 130°C OB1->OB2 OB3 Cool to 70°C OB2->OB3 OB4 Add Salt & Alkali OB3->OB4 OB5 Cotton Dye Fixation OB4->OB5 OB6 Soaping & Rinsing OB5->OB6

One-Bath, Two-Stage Dyeing Workflow

Conclusion

The selection of a dyeing method for polyester/cotton blends hinges on a balance of desired fabric properties, production efficiency, and environmental considerations.

  • This compound is effective for coloring the polyester component, offering good fastness properties when correctly applied and cleared.

  • Reactive dyes provide vibrant and highly durable shades on the cotton portion due to the formation of strong covalent bonds.

The conventional two-bath process allows for the optimization of dyeing conditions for each fiber type, potentially leading to better overall fastness and shade control. However, it is more resource-intensive.

The one-bath, two-stage process presents a more economical and eco-friendly alternative by reducing water, energy, and time consumption.[11] While the color strength and fastness properties can be comparable to the two-bath method, careful selection of dyes that are stable under the varying pH and temperature conditions is critical to avoid issues like cross-staining and hydrolysis.[9][10]

For researchers and scientists, the development of novel dye systems and fiber modifications that allow for a true one-bath, one-stage dyeing process at lower temperatures remains a significant area of investigation. Such advancements would further enhance the sustainability and efficiency of dyeing this versatile and widely used blended fabric.

References

Assessing the environmental impact of "Disperse brown 4" in comparison to bio-dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the environmental profiles of the synthetic azo dye, Disperse Brown 4, and the increasingly popular alternative, bio-dyes. The assessment is targeted at researchers, scientists, and professionals in drug development, offering a data-driven perspective on their toxicity, biodegradability, and overall ecological footprint. The information is supported by experimental data and established testing protocols to facilitate informed decisions in material selection and process development.

Overview of Disperse Dyes and Bio-Dyes

This compound is a member of the azo dye class, the most widely used group of synthetic colorants in various industries, including textiles.[1] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are prized for their cost-effectiveness and broad color spectrum.[2] However, their synthetic origin and complex aromatic structures raise significant environmental concerns.[3]

Bio-dyes , also known as natural dyes, are colorants derived from renewable biological sources such as plants, insects, fungi, and microorganisms.[4][5] They represent a return to traditional dyeing methods, now enhanced by modern science, and are gaining traction as a sustainable alternative to petrochemical-based synthetic dyes.[5][6]

Comparative Environmental Impact Assessment

The environmental impact of these two dye categories differs substantially across their lifecycle, from raw material sourcing to end-of-life.

This compound (Azo Dye):

  • Toxicity: Azo dyes as a class are associated with significant toxicological risks. Effluents containing these dyes can adversely affect aquatic ecosystems by reducing light penetration in water, which inhibits photosynthesis.[2] Many azo dyes and their breakdown products, such as aromatic amines, are known to be toxic, mutagenic, and carcinogenic to various organisms, including fish, algae, and bacteria.[1][3][7] While some data suggests this compound has low toxicity[8], other classifications list it as harmful if swallowed and a cause of serious eye damage.[9] The degradation of azo dyes can lead to the formation of aromatic amines, which are often more toxic than the parent dye.[3]

  • Biodegradability: Azo dyes are generally xenobiotic compounds, meaning they are foreign to biological systems and thus exhibit poor biodegradability under natural aerobic conditions.[1][10] While some anaerobic degradation can occur, it is often slow and can result in the hazardous aromatic amines mentioned above.[10] Predictive models suggest that the closely related Disperse Brown 1:1 does not biodegrade rapidly.[10]

  • Water Pollution: The textile dyeing process is notoriously inefficient, with estimates suggesting that 15-50% of azo dyes do not bind to the fabric and are released into wastewater.[7] Conventional wastewater treatment plants are often ill-equipped to remove these complex molecules, leading to persistent colored effluents and chemical contamination of water bodies.[2]

Bio-dyes:

  • Toxicity: Bio-dyes are generally considered to be non-toxic and hypoallergenic, making them safer for both the environment and human contact.[5][11] They are derived from natural sources and typically do not contain the hazardous chemicals and heavy metals associated with many synthetic dyes.[6][12]

  • Biodegradability: A key advantage of bio-dyes is their inherent biodegradability.[5][12] Being derived from natural materials, they are readily broken down by microorganisms, preventing their persistence and accumulation in the environment.

  • Water Pollution: The wastewater generated from bio-dyeing processes has a significantly lower chemical load.[4] In some cases, the water, being rich in nutrients and low in toxins, can be recycled for agricultural use.[5][12]

  • Challenges: Despite their benefits, bio-dyes face challenges in terms of scalability, colorfastness, and shade consistency.[6] The cultivation of dye-producing plants on a large scale could also raise concerns about land and water use.[13] Furthermore, some natural dyeing processes use metallic mordants to fix the color to the fabric, which can introduce a secondary source of pollution if not managed properly.

Quantitative Data Summary

The following table summarizes the key environmental and performance characteristics of this compound and bio-dyes.

FeatureThis compound (Azo Dye)Bio-Dyes
Source Petrochemical (Non-renewable)Biological (Renewable)[4][5]
General Toxicity Can be toxic to aquatic life; breakdown products are often more hazardous.[1][2][3]Generally non-toxic and hypoallergenic.[5][11]
Carcinogenicity Class includes known carcinogens and mutagens (especially breakdown products).[3][7]Not associated with carcinogenic properties.[5]
Biodegradability Poor; generally resistant to aerobic degradation.[1][10]Readily biodegradable.[5][12]
Water Pollution High impact due to dye loss in effluent and persistence.[2][7]Low impact; wastewater has a lower chemical load.[4]
Color Range Wide and consistent.[14]Can be limited and variable.[6]
Colorfastness Generally high.[14]Can be lower than synthetic alternatives.[6]
Cost Relatively low and cost-effective.[2]Often higher due to raw material and processing costs.[6][12]

Experimental Protocols

A. Protocol for Aquatic Toxicity Testing (using Daphnia magna)

This protocol is a standardized method to determine the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Preparation of Test Solutions:

    • Prepare a stock solution of the dye in a suitable solvent or directly in reconstituted hard water if soluble.

    • Create a series of dilutions from the stock solution to establish a range of test concentrations (e.g., 1, 10, 100, 1000 µg/L) plus a control (reconstituted hard water only).

  • Test Procedure:

    • Place 10 Daphnia magna neonates into each test vessel containing the prepared dye concentrations. Use at least three replicates for each concentration and the control.

    • Incubate the test vessels for 48 hours at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.

    • Do not feed the organisms during the test.

  • Data Analysis:

    • After 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

    • Calculate the percentage mortality for each concentration.

    • Determine the median lethal concentration (LC50), the concentration of the dye that is lethal to 50% of the test organisms, using statistical methods such as Probit analysis.

B. Protocol for Biodegradation Assessment (Decolorization Assay)

This protocol measures the ability of a microbial consortium to degrade a dye by monitoring the loss of color.[15]

  • Inoculum Preparation:

    • Collect a microbial source, such as activated sludge from a textile wastewater treatment plant.

    • Acclimatize the consortium by cultivating it in a mineral salt medium containing a low concentration of the test dye for several days.

  • Experimental Setup:

    • Prepare flasks containing a sterile mineral salt medium amended with the test dye at a specific concentration (e.g., 100 mg/L).[15]

    • Inoculate the flasks with the acclimated microbial consortium.

    • Prepare control flasks: one with the dye but no inoculum (abiotic control) and one with the inoculum but no dye (microbial health control).

  • Incubation:

    • Incubate the flasks under defined conditions. For azo dyes, sequential microaerophilic/aerobic conditions are often tested, as the initial azo bond cleavage is typically an anaerobic process.[15] Maintain a constant temperature (e.g., 30°C) and agitation (e.g., 120 rpm for aerobic phases).[15]

  • Data Collection and Analysis:

    • At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each flask.

    • Centrifuge the aliquot to remove microbial cells and suspended solids.

    • Measure the absorbance of the supernatant at the dye's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer.

    • Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.

Visualizations

cluster_0 Lifecycle Stage cluster_1 This compound (Azo Dye) cluster_2 Bio-Dyes Source Source Material Production Dye Production DB_Source Petrochemicals (Non-Renewable) Source->DB_Source Bio_Source Biomass (Renewable) [4, 8] Source->Bio_Source Application Fabric Dyeing DB_Prod Chemical Synthesis Production->DB_Prod Bio_Prod Extraction / Fermentation Production->Bio_Prod Effluent Wastewater Effluent DB_App High Energy & Water Use Application->DB_App Bio_App Lower Energy, Potential Mordants Application->Bio_App DB_Eff Persistent Toxins, Aromatic Amines [6] Effluent->DB_Eff Bio_Eff Biodegradable, Lower Toxicity [8, 11] Effluent->Bio_Eff

Caption: Comparative lifecycle and environmental impact points.

cluster_0 Toxicity Assessment Workflow A Prepare Dye Concentrations B Introduce Test Organism (e.g., Daphnia magna) A->B C Incubate for 48h (Controlled Conditions) B->C D Observe & Record Mortality/Immobilization C->D E Statistical Analysis D->E F Determine LC50 Value [28] E->F

Caption: Experimental workflow for aquatic toxicity assessment.

cluster_0 Anaerobic Degradation Pathway of Azo Dyes AzoDye Azo Dye (e.g., this compound) R1-N=N-R2 Amines Aromatic Amines (R1-NH2 + R2-NH2) Potentially Carcinogenic [6] AzoDye->Amines Reductive Cleavage Microbes Anaerobic Bacteria (Azoreductase Enzyme) Microbes->Amines Catalyzes

References

Safety Operating Guide

Proper Disposal of Disperse Brown 4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Disperse Brown 4 (C.I. 11152:1; CAS 12223-16-4), a single azo class disperse dye. Adherence to these procedures will help ensure a safe laboratory environment and compliance with waste disposal regulations.

Safety and Hazard Information

This compound is a synthetic dye used in various industrial and research applications. As with many azo dyes, it presents potential hazards that necessitate careful handling and disposal. The primary concerns include skin sensitization and the potential for the cleavage of the azo bond to form carcinogenic aromatic amines. Some disperse dyes are also known to be toxic to aquatic life.[1][2]

Personal Protective Equipment (PPE):

When handling this compound in its powdered form or in solution, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A lab coat should be worn to protect clothing and skin.[4]

  • Respiratory Protection: When handling the powder and there is a risk of dust formation, a respirator should be used to avoid inhalation.[3]

Quantitative Data Summary

PropertyValueSource
Chemical Formula C16H15BrCl2N4O4[5]
Molecular Weight 478.12 g/mol [5]
Appearance Brown powder[6]
Solubility Insoluble in water[6]
GHS Hazard Statements H302: Harmful if swallowed[7]
H317: May cause an allergic skin reaction[7]
H318: Causes serious eye damage[7]

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • All waste materials contaminated with this compound, including unused dye, contaminated labware (e.g., weighing boats, pipette tips), and used PPE, must be collected as hazardous waste.

  • Use a designated, clearly labeled, and leak-proof waste container. The container must be compatible with the chemical waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

2. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.

  • Contain the Spill: For powdered spills, avoid creating dust. Gently cover the spill with an absorbent material. For liquid spills, create a dike around the spill with an inert absorbent material (e.g., vermiculite, sand).[8][9]

  • Cleanup:

    • Carefully scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Collect all cleanup materials (e.g., paper towels, absorbent pads) as hazardous waste.

3. Final Disposal:

  • Ensure the hazardous waste container is securely sealed and properly labeled with the contents ("Hazardous Waste: this compound").

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisperseBrown4_Disposal_Workflow This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_handling Handling and Collection cluster_spill Spill Scenario cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type (Solid, Liquid, Contaminated Material) start->waste_type spill Spill Occurs start->spill Potential Event collect_waste Collect in Designated Hazardous Waste Container waste_type->collect_waste label_container Label Container Clearly: 'Hazardous Waste: this compound' collect_waste->label_container seal_container Securely Seal Container label_container->seal_container spill->waste_type No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes cleanup_spill Clean Spill Area & Collect Residue as Hazardous Waste contain_spill->cleanup_spill cleanup_spill->collect_waste contact_ehs Contact EHS for Pickup and Disposal seal_container->contact_ehs

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Navigating the Safe Handling of Disperse Brown 4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Disperse Brown 4 (CAS No. 12223-16-4) necessitates a safety protocol derived from data on analogous azo dyes and established best practices for the chemical class. Researchers, scientists, and drug development professionals must exercise caution and adhere to the following guidelines to ensure personal and environmental safety.

Immediate Safety and Personal Protective Equipment (PPE)

The primary routes of exposure to azo dyes are inhalation of dust particles and skin contact. Therefore, a robust PPE strategy is the first line of defense.

Recommended Personal Protective Equipment
PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Chemical safety goggles or a face shieldTo protect against splashes of solutions, mists, or dust particles that could cause eye irritation or injury.
Skin Protection - Chemical-resistant gloves (e.g., nitrile, neoprene) - Laboratory coat - Full-length pants - Closed-toe shoesTo prevent skin contact, which may cause irritation or allergic reactions. Azo dyes can be skin sensitizers.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To be used when handling the powder outside of a certified chemical fume hood or when dust generation is likely, to prevent inhalation.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk and maintain the integrity of the compound.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. The work area, preferably a certified chemical fume hood, should be clean and uncluttered.

  • Weighing and Aliquoting :

    • Perform all manipulations of the solid compound within a chemical fume hood to control dust.

    • Use dedicated spatulas and weighing boats.

    • If preparing a solution, add the solid dye to the solvent slowly to avoid splashing.

  • During Use :

    • Keep containers of this compound tightly sealed when not in use.

    • Avoid creating dust or aerosols.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Spill Management :

    • In case of a small spill of the solid, gently sweep it up with a damp cloth or paper towel to avoid creating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Ventilate the area and clean the spill site with soap and water.

Storage Plan
Storage ConditionRecommendationRationale
Location Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.Azo dyes are generally stable under normal conditions, but proper storage prevents degradation and reduces fire risk.
Container Keep in a tightly sealed, clearly labeled container.Prevents contamination and accidental misuse.
Incompatibilities Store away from strong oxidizing agents.To prevent potentially hazardous chemical reactions.

Disposal Plan

The disposal of this compound and its contaminated materials must be managed to prevent environmental contamination and adhere to regulatory compliance.

Waste Segregation and Disposal Protocol
  • Solid Waste :

    • Collect unused this compound powder and any materials heavily contaminated with the solid (e.g., weighing boats, paper towels from spills) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste :

    • Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Contaminated PPE :

    • Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.

  • Container Disposal :

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Final Disposal :

    • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Logical Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection Logic for Handling this compound start Start: Assess Task task Handling this compound start->task solid_or_liquid Is the form solid or liquid? task->solid_or_liquid solid Solid (Powder) solid_or_liquid->solid Solid liquid Liquid (Solution) solid_or_liquid->liquid Liquid fume_hood Working in a fume hood? solid->fume_hood base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat liquid->base_ppe respirator Wear NIOSH-approved respirator (N95 or higher) fume_hood->respirator No no_respirator Respirator not required (unless procedure generates dust) fume_hood->no_respirator Yes respirator->base_ppe no_respirator->base_ppe end End: Proceed with Task base_ppe->end

Caption: PPE selection workflow for this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.